Diproteverine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
69373-88-2 |
|---|---|
Molecular Formula |
C26H36ClNO4 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H |
InChI Key |
AWQPJKUSDUHYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |
Other CAS No. |
69373-88-2 |
Related CAS |
69373-95-1 (Parent) |
Synonyms |
1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL BRL 40015A BRL-40015-A BRL-40015A diproteverine diproteverine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diproteverine Hydrochloride on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diproteverine hydrochloride, an analogue of papaverine, is a potent smooth muscle relaxant. Its spasmolytic activity is primarily attributed to a dual mechanism of action: the inhibition of phosphodiesterase-4 (PDE4) and the blockade of L-type voltage-operated calcium channels (L-VOCCs). This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from various experimental models. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development in this area.
Core Mechanism of Action
This compound exerts its smooth muscle relaxant effects through two primary, interconnected pathways:
-
Inhibition of Phosphodiesterase-4 (PDE4): Diproteverine is a selective inhibitor of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[1][2][3][4][5][6][7][8][9] By inhibiting PDE4, diproteverine leads to an accumulation of intracellular cAMP.[1][2][3][4][5][6][7][8][9]
-
Blockade of L-type Voltage-Operated Calcium Channels (L-VOCCs): Diproteverine also acts as a calcium channel blocker, specifically targeting L-type voltage-dependent calcium channels.[4][10][11][12][13] This action prevents the influx of extracellular calcium ions (Ca²⁺) into the smooth muscle cell, a critical step in the initiation of muscle contraction.[2][4]
The synergistic effect of these two mechanisms results in a significant reduction in intracellular calcium levels, leading to the relaxation of smooth muscle tissue.[2][4]
Signaling Pathways
The signaling cascades initiated by this compound are visualized below.
PDE4 Inhibition Pathway
Caption: PDE4 Inhibition Signaling Cascade.
L-type Calcium Channel Blockade Pathway
Caption: L-type Calcium Channel Blockade Pathway.
Quantitative Data
The following table summarizes the quantitative effects of this compound on various smooth muscle preparations.
| Tissue/Cell Type | Parameter | Value | Reference |
| Guinea Pig Trachea (pre-contracted with Histamine) | ED₅₀ (Relaxation) | 4.7 x 10⁻⁵ mol/L | [11] |
| Guinea Pig Trachea (pre-contracted with Methacholine) | ED₅₀ (Relaxation) | 4.3 x 10⁻⁵ mol/L | [11] |
| Guinea Pig Trachea (pre-contracted with KCl) | ED₅₀ (Relaxation) | 2.2 x 10⁻⁵ mol/L | [11] |
| Guinea Pig Bronchi (Histamine-induced contraction) | ED₅₀ (Inhibition) | 8.5 x 10⁻⁵ mol/L | [11] |
| Guinea Pig Bronchi (Methacholine-induced contraction) | ED₅₀ (Inhibition) | 9.3 x 10⁻⁵ mol/L | [11] |
| Guinea Pig Bronchi (KCl-induced contraction) | ED₅₀ (Inhibition) | 7.4 x 10⁻⁵ mol/L | [11] |
| Pregnant Rat Uterine Membranes | IC₅₀ ([³H]nitrendipine binding) | 5.6 µM | [4][12] |
| Pregnant Rat Uterine Membranes | IC₅₀ ([³H]diltiazem binding) | 2.6 µM | [4][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isolated Organ Bath for Smooth Muscle Contractility
This protocol describes the measurement of isometric contraction in isolated smooth muscle preparations, such as tracheal rings or uterine strips, to assess the relaxant effects of this compound.
Experimental Workflow:
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioRender App [app.biorender.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]
- 10. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pharmacodynamics of Drotaverine as a PDE4 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drotaverine, an isoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent utilized in the management of various conditions characterized by smooth muscle hypermotility.[1][2][3] Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2][3][4] This inhibition leads to an accumulation of intracellular cAMP, initiating a signaling cascade that results in the relaxation of smooth muscle cells.[2] This technical guide provides an in-depth exploration of the pharmacodynamics of drotaverine as a PDE4 inhibitor, detailing its mechanism of action, effects on intracellular signaling, and its application in smooth muscle relaxation. The guide further presents available quantitative data, outlines relevant experimental protocols, and includes visualizations of key pathways and workflows to support researchers and professionals in the field of drug development.
Introduction
Drotaverine is recognized for its myotropic spasmolytic effects, directly targeting smooth muscle tissue without affecting the autonomic nervous system.[2] Its clinical applications are diverse, ranging from gastroenterological disorders such as irritable bowel syndrome (IBS) to obstetric uses like the augmentation of labor. The therapeutic efficacy of drotaverine is intrinsically linked to its ability to modulate intracellular cAMP levels through the selective inhibition of the PDE4 enzyme.[2][4] Understanding the nuances of this interaction is paramount for its optimal therapeutic use and for the development of novel, more targeted antispasmodic agents.
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
The cornerstone of drotaverine's pharmacodynamic profile is its role as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4]
The Role of Phosphodiesterase 4
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers, cAMP and cyclic guanosine monophosphate (cGMP).[5] The PDE4 family is specific for the hydrolysis of cAMP, converting it to the inactive metabolite 5'-AMP.[5] By inhibiting PDE4, drotaverine prevents the degradation of cAMP, leading to its accumulation within the smooth muscle cell.[2]
The cAMP Signaling Cascade in Smooth Muscle Relaxation
The elevation of intracellular cAMP levels triggers a cascade of events culminating in smooth muscle relaxation:
-
Activation of Protein Kinase A (PKA): Increased cAMP binds to and activates PKA.[2]
-
Phosphorylation of Myosin Light Chain Kinase (MLCK): Activated PKA phosphorylates and inactivates MLCK.[2]
-
Inhibition of Myosin Light Chain Phosphorylation: Inactivated MLCK is unable to phosphorylate the myosin light chain.
-
Inhibition of Cross-Bridge Cycling: The dephosphorylation of the myosin light chain prevents the interaction between actin and myosin filaments, thereby inhibiting muscle contraction and promoting relaxation.
In addition to this primary pathway, elevated cAMP can also contribute to smooth muscle relaxation by:
-
Decreasing intracellular calcium (Ca2+) concentrations: cAMP can promote the sequestration of Ca2+ into the sarcoplasmic reticulum and enhance its extrusion from the cell.
-
Modulating ion channel activity: cAMP can influence the activity of potassium channels, leading to hyperpolarization of the cell membrane and reduced excitability.
Signaling Pathway of Drotaverine-Mediated Smooth Muscle Relaxation
Caption: Drotaverine inhibits PDE4, increasing cAMP and leading to smooth muscle relaxation.
Data Presentation: Quantitative Analysis
While drotaverine is widely cited as a selective PDE4 inhibitor, comprehensive, directly comparative quantitative data on its inhibitory activity across all PDE isozymes in a single study is limited in the readily available literature. The following table summarizes the known information and provides context with data for other relevant PDE inhibitors.
Table 1: Phosphodiesterase Inhibition Profile
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) | Selectivity Profile | Reference |
| Drotaverine | Data not available | Data not available | Data not available | Selective Inhibitor | Data not available | Selective for PDE4 | [1][2][3][4] |
| Zardaverine | >100 | >100 | 0.58 | 0.17 - 0.79 | >100 | Selective for PDE3 and PDE4 | [6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The lack of specific IC50 values for drotaverine across all PDE isozymes in the available literature is a notable data gap.
Experimental Protocols
PDE4 Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound, such as drotaverine, against the PDE4 enzyme. This is often performed using a fluorescence polarization (FP) assay.[7]
Materials:
-
Purified recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding agent (binds to the product of the enzymatic reaction)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compound (Drotaverine) dissolved in DMSO
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of drotaverine in DMSO.
-
Enzyme Reaction:
-
Add the assay buffer to the wells of a microplate.
-
Add the test compound (drotaverine) at various concentrations.
-
Initiate the reaction by adding the purified PDE4 enzyme.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Substrate Addition: Add the FAM-cAMP substrate to all wells.
-
Termination and Detection:
-
Stop the enzymatic reaction.
-
Add the binding agent, which will bind to the hydrolyzed FAM-AMP product.
-
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader. A decrease in polarization indicates inhibition of PDE4 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of drotaverine and determine the IC50 value by plotting the inhibition curve.
Experimental Workflow for a PDE4 Inhibition Assay
Caption: A typical workflow for determining the IC50 of drotaverine on PDE4.
Measurement of Intracellular cAMP Levels (General Protocol)
This protocol describes a common method for quantifying changes in intracellular cAMP levels in smooth muscle cells following treatment with drotaverine, often using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).[8]
Materials:
-
Cultured smooth muscle cells
-
Cell culture medium and reagents
-
Drotaverine
-
Cell lysis buffer
-
cAMP assay kit (containing a labeled cAMP conjugate and a specific anti-cAMP antibody)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Cell Culture and Treatment:
-
Seed smooth muscle cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of drotaverine for a specified time. Include appropriate controls (e.g., vehicle-only).
-
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.
-
cAMP Immunoassay:
-
Transfer the cell lysates to an assay plate.
-
Add the labeled cAMP conjugate and the anti-cAMP antibody to each well. The endogenous cAMP from the cell lysate will compete with the labeled cAMP for binding to the antibody.
-
-
Incubation: Incubate the plate to allow the competitive binding reaction to reach equilibrium.
-
TR-FRET Measurement: Measure the TR-FRET signal using a microplate reader. A higher concentration of intracellular cAMP will result in a lower FRET signal, and vice versa.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the absolute concentration of cAMP in the cell lysates and analyze the dose-dependent effect of drotaverine.
Logical Relationship in cAMP Measurement
Caption: The relationship between drotaverine concentration and the resulting TR-FRET signal.
Conclusion
Drotaverine's efficacy as a smooth muscle relaxant is firmly rooted in its selective inhibition of phosphodiesterase 4. By elevating intracellular cAMP levels, it effectively uncouples the contractile machinery of smooth muscle cells, leading to vasodilation and spasmolysis. While its clinical utility is well-documented, a more detailed, quantitative characterization of its selectivity profile across all PDE isozymes would be invaluable for a deeper understanding of its pharmacodynamics and for guiding future drug discovery efforts. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate molecular interactions of drotaverine and other PDE4 inhibitors.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. njms.rutgers.edu [njms.rutgers.edu]
- 6. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Calcium Channel Blocking Properties of Drotaverine Hydrochloride: A Technical Guide
Note: Initial research indicates that the query for "Diproteverine Hydrochloride" likely contains a typographical error, as the vast majority of scientific literature pertains to "Drotaverine Hydrochloride," a well-documented antispasmodic agent with calcium channel blocking properties. This guide will proceed under the assumption that the intended subject is Drotaverine Hydrochloride.
Introduction
Drotaverine hydrochloride is a potent antispasmodic agent utilized in the management of smooth muscle spasms associated with various conditions, including those of the gastrointestinal, biliary, and urogenital tracts.[1][2][3] Its efficacy stems from a dual mechanism of action: inhibition of phosphodiesterase-4 (PDE4) and blockade of L-type voltage-operated calcium channels (L-VOCCs).[1][4][5] This technical guide provides an in-depth exploration of the calcium channel blocking properties of drotaverine, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways for researchers, scientists, and drug development professionals.
Quantitative Data on Calcium Channel Blocking Activity
The calcium channel blocking effects of drotaverine have been quantified through various in vitro studies, primarily focusing on its interaction with L-type calcium channels. The following tables summarize the key quantitative findings.
Table 1: Radioligand Binding Affinity of Drotaverine for L-type Calcium Channels
| Radioligand | Preparation | IC50 (µM) | Reference |
| [³H]nitrendipine | Pregnant rat uterine membranes | 5.6 | [6] |
| [³H]diltiazem | Pregnant rat uterine membranes | 2.6 | [6] |
Table 2: Functional Antagonism of Smooth Muscle Contraction by Drotaverine
| Tissue Preparation | Contractile Agent | ED50 (µM) | Reference |
| Guinea pig trachea | Histamine | 47 | [5] |
| Guinea pig trachea | Methacholine | 43 | [5] |
| Guinea pig trachea | Potassium Chloride (KCl) | 22 | [5] |
Mechanism of Action: A Dual Approach to Smooth Muscle Relaxation
Drotaverine's spasmolytic effect is primarily attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of PDE4.[2][7] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates myosin light chain kinase (MLCK), leading to its inactivation and subsequent smooth muscle relaxation.[7]
Concurrently, drotaverine directly inhibits the influx of extracellular calcium through L-type voltage-operated calcium channels.[4][7] This calcium antagonistic effect is crucial for its spasmolytic properties, as it reduces the availability of intracellular calcium required for smooth muscle contraction.[7] The combined actions of PDE4 inhibition and L-type calcium channel blockade result in a potent and effective relaxation of smooth muscle.[3][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the calcium channel blocking properties of drotaverine.
Isolated Organ Bath for Functional Assessment of Smooth Muscle Relaxation
This protocol is designed to assess the functional effects of drotaverine on pre-contracted smooth muscle tissue, such as guinea pig trachea.
Materials:
-
Isolated guinea pig trachea
-
Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Contractile agents (e.g., Histamine, Methacholine, KCl)
-
Drotaverine hydrochloride solutions of varying concentrations
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Isolate the guinea pig trachea and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.
-
Induce a stable contraction of the tracheal rings using a contractile agent (e.g., histamine at a concentration that produces approximately 80% of the maximal response).
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of drotaverine hydrochloride to the organ bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve to determine the ED50 value of drotaverine.
Radioligand Binding Assay for L-type Calcium Channels
This protocol measures the binding affinity of drotaverine for L-type calcium channels using a radiolabeled ligand.
Materials:
-
Membrane preparations from a tissue rich in L-type calcium channels (e.g., pregnant rat uterus, cerebral cortex)
-
Radioligand (e.g., [³H]nitrendipine)
-
Drotaverine hydrochloride solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare membrane homogenates from the chosen tissue.
-
In a series of tubes, incubate a fixed amount of membrane protein with a constant concentration of the radioligand (e.g., [³H]nitrendipine) and varying concentrations of drotaverine hydrochloride.
-
To determine non-specific binding, include a set of tubes with an excess of an unlabeled L-type calcium channel blocker (e.g., nifedipine).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of drotaverine and determine the IC50 value by non-linear regression analysis.
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of drotaverine's mechanism of action and experimental workflows.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]
- 4. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 8. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural relationship between Drotaverine and papaverine
An In-depth Technical Guide on the Structural Relationship Between Drotaverine and Papaverine
Introduction
Drotaverine and papaverine are both members of the benzylisoquinoline class of alkaloids, recognized for their potent antispasmodic properties.[1] While papaverine is a naturally occurring alkaloid isolated from the opium poppy (Papaver somniferum), drotaverine is a synthetic analogue.[1][2] Structurally, drotaverine is a derivative of papaverine and was developed to enhance the therapeutic efficacy of its parent compound.[3][4] This guide provides a comprehensive analysis of the structural relationship between these two compounds, their comparative physicochemical and pharmacological profiles, and the experimental methodologies used for their evaluation. Drotaverine exhibits a more potent antispasmodic effect than papaverine, which is attributed to its specific structural modifications.[5][6] Both compounds function primarily as phosphodiesterase (PDE) inhibitors, with drotaverine showing selectivity for the PDE4 isozyme.[5][7][8]
Structural Analysis
The core structural scaffold of both drotaverine and papaverine is the isoquinoline ring system.[1] Papaverine's chemical structure is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline.[2] Drotaverine, also known as dihydroisoperparine, is chemically identified as (1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline.[5][8]
The key structural differences are:
-
Substitution on the Phenyl and Isoquinoline Rings: Papaverine possesses four methoxy (-OCH₃) groups, two on the benzyl ring and two on the isoquinoline ring.[2] In contrast, drotaverine has four ethoxy (-OCH₂CH₃) groups in the same positions.[5] This increased lipophilicity due to the ethyl groups is believed to contribute to its enhanced potency.
-
Saturation of the Isoquinoline Ring: The isoquinoline ring in papaverine is aromatic. Drotaverine features a 1,2,3,4-tetrahydroisoquinoline structure, meaning a portion of the isoquinoline ring is saturated.[8][9] This partial saturation introduces a degree of conformational flexibility not present in the rigid, planar structure of papaverine.
Physicochemical and Pharmacological Properties
The structural modifications from papaverine to drotaverine result in distinct physicochemical and pharmacological profiles.
| Property | Papaverine | Drotaverine | Reference(s) |
| Molecular Formula | C₂₀H₂₁NO₄ | C₂₄H₃₁NO₄ | [2][5] |
| Molecular Weight | 339.4 g/mol | 397.5 g/mol | [2][5] |
| Appearance | - | Light yellow crystalline powder | [10][11] |
| Melting Point | - | 211-213 °C | [11] |
| Water Solubility | Slightly soluble | Sparingly soluble | [2][10] |
| LogP | 3.9 | 5.35 | [2][4] |
| pKa (Strongest Basic) | - | 7.11 | [4] |
| Mechanism of Action | Non-selective PDE inhibitor | Selective PDE4 inhibitor, potential L-type Ca²⁺ channel blocker | [2][5][7][12] |
| Potency | Less potent | More potent antispasmodic | [3][4][6] |
Pharmacokinetic Parameters
Pharmacokinetic data for drotaverine has been established through various studies.
| Parameter | Drotaverine | Reference(s) |
| Bioavailability (Oral) | 24.5 - 91% (Mean: 58.2%) | [3][5] |
| Tmax (Oral) | 1.14 - 1.9 hours | [3][13] |
| Cmax (80 mg Oral Dose) | 121.85 - 292 ng/mL | [3][13] |
| AUC (80 mg Oral Dose) | 1593.92 - 3251 ng*h/mL | [3][13] |
| Biological Half-life | 7 - 12 hours | [6] |
| Volume of Distribution | 193 ± 48 L (Oral) | [5] |
| Protein Binding | 80 - 95% | [6] |
| Metabolism | Extensive hepatic metabolism | [5] |
| Elimination | ~67% in feces, ~20% in urine | [5] |
Structure-Activity Relationship (SAR)
The enhanced potency of drotaverine can be directly linked to its structural modifications. The structure-activity relationship of papaverine analogs is significantly influenced by hydrophobicity and steric factors.[14]
-
Alkoxy Group Substitution: The replacement of methoxy groups with ethoxy groups increases the molecule's lipophilicity (as indicated by the higher LogP value). This can enhance membrane permeability and interaction with the hydrophobic pockets of the PDE4 enzyme, contributing to its increased potency.
-
Isoquinoline Ring Saturation: The partial saturation of the isoquinoline ring in drotaverine provides greater conformational flexibility. This allows the molecule to adopt an optimal conformation for binding to the active site of PDE4, potentially leading to a stronger and more selective interaction compared to the rigid, planar structure of papaverine.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for drotaverine is the selective inhibition of phosphodiesterase 4 (PDE4).[5][7] PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE4, drotaverine prevents the breakdown of cAMP, leading to its accumulation within smooth muscle cells.[7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to the relaxation of smooth muscle and subsequent vasodilation and spasmolysis.[7] Drotaverine may also exert minor effects as an L-type calcium channel blocker.[5][12]
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of compounds like drotaverine and papaverine against PDE enzymes. This example uses a colorimetric method.[15]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the PDE enzyme (e.g., PDE4) in an appropriate assay buffer.
-
Prepare a stock solution of the substrate (e.g., cAMP) at a concentration of 0.5 mM in the assay buffer.[15]
-
Prepare serial dilutions of the test compounds (Drotaverine, Papaverine) and a control inhibitor (e.g., IBMX).[15]
-
Prepare a solution of 5'-nucleotidase enzyme.[15]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the 0.5 mM cAMP substrate solution.[15]
-
Add 15 µL of assay buffer.[15]
-
Add 10 µL of 5'-nucleotidase solution.[15]
-
Add 5 µL of the test compound dilution or control.
-
Equilibrate the plate to the reaction temperature (e.g., 37°C).[15]
-
Initiate the reaction by adding 5 µL of the diluted PDE enzyme solution. The total reaction volume is 55 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[15]
-
-
Detection:
-
Data Analysis:
-
Construct a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each well.
-
Determine the percentage of PDE inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Calcium Channel Blocking Assay (Aortic Ring Method)
This protocol outlines a classic ex-vivo method to assess the calcium channel blocking activity of a compound by measuring its effect on vascular smooth muscle contraction.[17][18]
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Wistar rat) and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated physiological salt solution (PSS, e.g., Krebs-Henseleit solution).
-
Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing PSS, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the PSS every 15 minutes.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction by replacing the PSS with a high-potassium (e.g., 80 mM KCl) depolarizing solution. This opens voltage-gated L-type calcium channels, causing calcium influx and contraction.[12]
-
Once the contraction reaches a stable plateau, add the test compound (e.g., Drotaverine) or a standard calcium channel blocker (e.g., Nifedipine) in a cumulative concentration-dependent manner.[17]
-
Record the resulting relaxation of the aortic ring.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the high-KCl solution.
-
Plot the percentage of relaxation against the logarithm of the compound's concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ value (the effective concentration that produces 50% of the maximal relaxation).
-
Conclusion
Drotaverine is a structurally optimized synthetic analog of papaverine, designed for enhanced antispasmodic activity. The key molecular modifications—the substitution of methoxy with more lipophilic ethoxy groups and the partial saturation of the isoquinoline ring—confer a higher potency and selectivity for the PDE4 enzyme. These structural changes result in a more effective mechanism for increasing intracellular cAMP, leading to superior smooth muscle relaxation. The detailed experimental protocols provided for PDE inhibition and calcium channel blockade are fundamental for the continued research and development of novel antispasmodic agents in this chemical class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability study of drotaverine from capsule and tablet preparations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A structure-activity relationship study on papaverine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 17. researchgate.net [researchgate.net]
- 18. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial in-vitro studies of Diproteverine Hydrochloride cytotoxicity
An In-Depth Technical Guide to Initial In-Vitro Studies of Diproteverine Hydrochloride Cytotoxicity
Disclaimer: As of late 2025, specific public data on the in-vitro cytotoxicity of this compound is not available in peer-reviewed literature. This guide, therefore, serves as a representative framework for how such a study would be designed, executed, and its data presented. The quantitative results and signaling pathways described herein are hypothetical and illustrative, based on established methodologies in cellular toxicology for novel chemical entities.
Introduction
This compound is a compound of interest for its potential pharmacological activities. A critical early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential. In-vitro cytotoxicity assays are fundamental for determining a compound's effect on cell viability and proliferation, providing essential data to guide further development.[1][2] These assays help in identifying dose ranges for subsequent studies and elucidating the potential mechanisms of toxicity.[3]
This technical guide outlines the core experimental protocols and data presentation formats for an initial in-vitro cytotoxicity assessment of a hypothetical compound, "this compound." The methodologies are based on widely accepted and validated assays, such as the MTT and Neutral Red Uptake assays.[2][4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity data. The following sections describe standard protocols for assessing the cytotoxicity of this compound.
Cell Lines and Culture
A panel of cell lines would be selected to represent various tissue types, including both cancerous and non-cancerous lines, to assess for selective toxicity. For this hypothetical study, the following cell lines are used:
-
HepG2: Human hepatocellular carcinoma (liver)
-
A549: Human lung carcinoma (lung)
-
MCF-7: Human breast adenocarcinoma (breast)
-
HEK293: Human embryonic kidney cells (kidney, non-cancerous control)
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
General Experimental Workflow
The overall process for evaluating cytotoxicity follows a standardized workflow from cell seeding to data analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6] Mitochondrial dehydrogenases in viable cells cleave the yellow MTT salt into purple formazan crystals.[6][7]
Protocol:
-
Cell Seeding: Seed 1 x 104 cells per well in 100 µL of culture medium in a 96-well flat-bottom plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[5][9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Medium Removal: After the treatment incubation period, aspirate the culture medium containing the test compound.
-
Neutral Red Incubation: Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours at 37°C.[10]
-
Dye Removal: Discard the dye solution and wash the cells gently with 150 µL of DPBS.[10]
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well.[10]
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[11]
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in-vitro.
Table 1: Hypothetical IC50 Values of this compound (µM)
| Cell Line | Tissue of Origin | Type | 24h Exposure | 48h Exposure | 72h Exposure |
| HepG2 | Liver | Cancer | 85.2 ± 5.1 | 62.5 ± 4.3 | 41.7 ± 3.8 |
| A549 | Lung | Cancer | 98.6 ± 6.7 | 75.1 ± 5.9 | 53.4 ± 4.5 |
| MCF-7 | Breast | Cancer | 77.3 ± 4.9 | 51.9 ± 3.6 | 35.8 ± 2.9 |
| HEK293 | Kidney | Non-cancerous | > 200 | 185.4 ± 11.2 | 152.1 ± 9.8 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Hypothetical Mechanism of Action: Signaling Pathway
Based on preliminary observations of morphological changes consistent with apoptosis, a potential mechanism of cytotoxicity for this compound could involve the activation of the intrinsic apoptotic pathway, mediated by caspases.[12] This pathway is often triggered by cellular stress and leads to programmed cell death.[13]
This proposed pathway suggests that this compound induces cellular stress, leading to the activation of pro-apoptotic proteins Bax and Bak.[14] This permeabilizes the mitochondrial membrane, releasing Cytochrome c, which then complexes with Apaf-1 to form the apoptosome.[13] The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of key cellular proteins and ultimately, apoptosis.[12][14][15]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. preprints.org [preprints.org]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. qualitybiological.com [qualitybiological.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
Investigating the Spasmolytic Properties of Diproteverine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diproteverine hydrochloride, a potent spasmolytic agent, has demonstrated significant efficacy in the management of smooth muscle spasms across various organ systems. This technical guide provides a comprehensive overview of the core spasmolytic properties of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of smooth muscle physiology and the development of novel antispasmodic therapies.
Introduction
Smooth muscle spasms are involuntary contractions of the muscles in the walls of internal organs and blood vessels, leading to a variety of clinical conditions such as irritable bowel syndrome (IBS), dysmenorrhea, and renal or biliary colic.[1][2] this compound, a benzylisoquinoline derivative structurally related to papaverine, is a direct-acting smooth muscle relaxant with a favorable safety profile.[1] Its primary applications are in the treatment of spasms in the gastrointestinal, genitourinary, and biliary tracts.[3][4] This guide delves into the pharmacological basis of its spasmolytic action and provides the necessary technical details for its preclinical evaluation.
Mechanism of Action
The spasmolytic effect of this compound is primarily attributed to a dual mechanism of action:
-
Inhibition of Phosphodiesterase 4 (PDE4): Diproteverine selectively inhibits the PDE4 enzyme, which is responsible for the intracellular degradation of cyclic adenosine monophosphate (cAMP).[5][6] This inhibition leads to an accumulation of cAMP within the smooth muscle cells.
-
Calcium Channel Blockade: Diproteverine also exhibits properties of a voltage-dependent L-type calcium channel blocker.[5]
The elevation of intracellular cAMP initiates a signaling cascade that results in the relaxation of smooth muscle. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction.
Furthermore, the blockade of L-type calcium channels by Diproteverine reduces the influx of extracellular calcium into the smooth muscle cells. Since calcium ions are essential for the initiation and maintenance of muscle contraction, this action further contributes to the overall spasmolytic effect. This dual mechanism provides a comprehensive approach to inducing smooth muscle relaxation.
Quantitative Data on Spasmolytic Activity
The spasmolytic potency of this compound has been quantified in various preclinical models. The following tables summarize the available quantitative data.
Table 1: In Vitro Spasmolytic Activity of this compound
| Tissue/Preparation | Spasmogen | Parameter | Value | Reference |
| Guinea Pig Tracheal Strips | Histamine | ED50 | 4.7 x 10⁻⁵ mol/L | [5] |
| Guinea Pig Tracheal Strips | Methacholine | ED50 | 4.3 x 10⁻⁵ mol/L | [5] |
| Guinea Pig Tracheal Strips | Potassium Chloride (KCl) | ED50 | 2.2 x 10⁻⁵ mol/L | [5] |
| Human Uterine Smooth Muscle | - | IC50 | 2.6 - 5.6 µM | [3] |
Table 2: In Vitro Calcium Channel Blocking Activity of this compound
| Assay | Parameter | Value | Reference |
| [³H]Nifedipine Binding | IC50 | 5.6 µM | [5] |
| [³H]Diltiazem Binding | IC50 | 2.6 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the spasmolytic properties of this compound.
In Vitro Spasmolytic Activity: Isolated Guinea Pig Ileum Assay
This protocol details the procedure for assessing the spasmolytic effect of this compound on acetylcholine-induced contractions in isolated guinea pig ileum.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Acetylcholine chloride
-
This compound
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig by cervical dislocation.
-
Isolate a segment of the terminal ileum, approximately 10-15 cm from the ileo-caecal junction.
-
Gently flush the lumen of the isolated segment with fresh Tyrode's solution to remove its contents.
-
Cut the ileum into 2-3 cm long segments.
-
-
Organ Bath Setup:
-
Mount an ileum segment vertically in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
Apply an initial tension of 1 g to the tissue.
-
Allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Record a stable baseline of contractile activity.
-
Induce a submaximal, sustained contraction with a single concentration of acetylcholine (e.g., 10⁻⁶ M).
-
Once the contraction has stabilized, add this compound in a cumulative or non-cumulative manner in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Record the relaxation response for each concentration.
-
Following the highest concentration, wash the tissue thoroughly with fresh Tyrode's solution until the baseline is restored.
-
-
Data Analysis:
-
Measure the amplitude of the acetylcholine-induced contraction before and after the addition of each concentration of this compound.
-
Calculate the percentage inhibition of the contraction for each concentration of Diproteverine.
-
Plot the percentage inhibition against the logarithm of the Diproteverine concentration to construct a concentration-response curve.
-
Determine the IC50 value (the concentration of Diproteverine that produces 50% of the maximal inhibition) from the concentration-response curve using non-linear regression analysis.
-
In Vivo Spasmolytic Activity: Charcoal Meal Transit Assay in Mice
This protocol describes an in vivo method to evaluate the effect of this compound on gastrointestinal motility in mice.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic applications of Drotaverine beyond spasmolysis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Drotaverine, a well-established antispasmodic agent, is primarily recognized for its efficacy in alleviating smooth muscle spasms. Its mechanism of action, centered on the inhibition of phosphodiesterase-4 (PDE4) and a minor blockade of L-type calcium channels, has paved the way for its widespread clinical use in gastrointestinal and genitourinary disorders. However, emerging preclinical evidence suggests a broader therapeutic landscape for this benzylisoquinoline derivative. This technical guide delves into the nascent yet promising applications of Drotaverine beyond its traditional spasmolytic role, exploring its potential as a cytostatic, neuroprotective, cardiovascular, and antiviral agent. Detailed experimental protocols and collated quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals interested in unlocking the full therapeutic repertoire of Drotaverine.
Core Pharmacological Profile
Drotaverine's primary mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA). This cascade ultimately results in the phosphorylation of myosin light chain kinase (MLCK), causing smooth muscle relaxation.[2]
Furthermore, Drotaverine exhibits minor allosteric blocking properties on L-type voltage-operated calcium channels, which contributes to its spasmolytic effects by reducing calcium influx into smooth muscle cells.[1][3][4]
Potential Therapeutic Applications Beyond Spasmolysis
Anticancer/Cytostatic Activity
A growing body of in vitro evidence suggests that Drotaverine possesses cytostatic properties against various cancer cell lines. This effect is hypothesized to be linked to its PDE4 inhibitory action, as altered cAMP levels have been implicated in tumorigenesis.[1]
Quantitative Data Summary: Cytostatic Activity of Drotaverine
| Cell Line | Cancer Type | Assay | EC50 (μM) | Reference |
| HT-29 | Human Colorectal Carcinoma | SRB Assay | 3.0 | [5] |
| Various Human Tumor Cell Lines | Not Specified | Not Specified | Not Specified | [1] |
| Nonmalignant Mouse Fibroblasts | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols:
-
Sulforhodamine B (SRB) Assay for Cytotoxicity: This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.[6][7][8][9][10]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of Drotaverine and a vehicle control. Incubate for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 100 μL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis: This fluorescent staining method distinguishes between viable, apoptotic, and necrotic cells.[4][11][12][13][14]
-
Cell Treatment: Treat cells with Drotaverine in a suitable culture plate.
-
Staining: Prepare a staining solution of AO (100 µg/mL) and EB (100 µg/mL) in PBS. Add a small volume of the staining solution to the cell suspension.
-
Visualization: Immediately observe the cells under a fluorescence microscope. Viable cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display condensed and fragmented orange chromatin, and necrotic cells will have uniformly orange-red nuclei.
-
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[2][15][16][17]
-
Cell Preparation: Harvest and wash the treated cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Signaling Pathway: Drotaverine's Cytostatic Action
Caption: Proposed signaling pathway for Drotaverine's cytostatic effects.
Neuroprotective Effects
Preclinical studies suggest that Drotaverine may exert neuroprotective effects, particularly in the context of Alzheimer's disease. Its ability to inhibit PDE4 is thought to play a crucial role, as PDE4 inhibitors are known to modulate neuroinflammatory processes and enhance cognitive function.
Experimental Model: Alzheimer's Disease in Mice
A study investigating the effects of Drotaverine in a streptozotocin-induced mouse model of Alzheimer's disease demonstrated improvements in cognitive function and modulation of brain biochemistry.
Experimental Protocols:
-
Morris Water Maze (MWM) Test: This test is widely used to assess spatial learning and memory in rodents.[18][19][20][21][22]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Elevated Plus Maze (EPM) Test: This test is used to evaluate anxiety-like behavior in rodents.[1][3][23][24][25]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set period.
-
Measurement: The time spent in the open arms versus the closed arms is recorded. A preference for the closed arms is indicative of anxiety.
-
-
Acetylcholinesterase (AChE) Activity Assay: This assay measures the activity of AChE, an enzyme that degrades the neurotransmitter acetylcholine, which is implicated in cognitive function.[5][26][27][28][29]
-
Tissue Preparation: Homogenize brain tissue samples in a suitable buffer.
-
Reaction: Incubate the homogenate with a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB). AChE hydrolyzes the substrate, and the product reacts with the chromogen to produce a colored compound.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength to determine AChE activity.
-
Experimental Workflow: Neuroprotective Effect Evaluation
Caption: Experimental workflow for evaluating Drotaverine's neuroprotective effects.
Cardiovascular Effects
As a vasodilator, Drotaverine's ability to relax smooth muscle extends to the vasculature. This effect is primarily attributed to its PDE4 inhibitory and calcium channel blocking activities.[6][9][17][30][31]
Experimental Protocol:
-
Isolated Aortic Ring Vasodilation Assay: This in vitro assay measures the vasodilatory effect of a compound on isolated arterial segments.[30][31][32][33][34]
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.
-
Contraction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Drug Addition: Add cumulative concentrations of Drotaverine to the organ bath.
-
Measurement: Record the changes in isometric tension to determine the extent of vasodilation.
-
Antiviral Activity
Preliminary reports suggest that Drotaverine may possess antiviral activity against certain viruses, including parainfluenza and avian influenza viruses.[1] However, detailed experimental data and mechanistic studies in this area are still limited.
Experimental Protocol:
-
In Vitro Antiviral Assay (e.g., CPE Reduction Assay): This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) of a virus in cell culture.[35][36][37][38][39]
-
Cell Culture: Seed susceptible host cells in a multi-well plate.
-
Infection and Treatment: Infect the cells with the virus and simultaneously treat with different concentrations of Drotaverine.
-
Incubation: Incubate the plates and monitor for the development of CPE.
-
Quantification: Quantify the extent of CPE inhibition, for example, by staining the remaining viable cells with a dye like neutral red.
-
Discussion and Future Directions
The exploration of Drotaverine's therapeutic potential beyond its established role in spasmolysis is a burgeoning field of research. The preliminary findings in oncology, neuroprotection, cardiovascular medicine, and virology are encouraging and warrant further investigation.
For the anticancer application, future studies should focus on elucidating the precise molecular mechanisms underlying its cytostatic effects and evaluating its efficacy in in vivo cancer models. Combination therapies with existing chemotherapeutic agents could also be a promising avenue.
In the realm of neuroprotection , further research is needed to validate the initial findings in different preclinical models of neurodegenerative diseases and to explore the long-term effects of Drotaverine on cognitive function and neuropathology.
The cardiovascular effects of Drotaverine, particularly its vasodilatory properties, could be explored for potential applications in conditions such as hypertension or peripheral vascular disease.
The suggested antiviral activity of Drotaverine is the least explored area and requires substantial research to confirm its efficacy and identify the target viruses and mechanisms of action.
Conclusion
Drotaverine, a drug with a long history of safe clinical use as a spasmolytic, is emerging as a molecule with a potentially wider therapeutic scope. This technical guide has summarized the current evidence for its non-spasmolytic applications and provided detailed experimental protocols to facilitate further research. The cytostatic, neuroprotective, cardiovascular, and potential antiviral properties of Drotaverine present exciting opportunities for drug repositioning and the development of novel therapeutic strategies for a range of challenging diseases. Rigorous preclinical and clinical investigation is now crucial to translate these promising initial findings into tangible clinical benefits.
References
- 1. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Acridine orange/ethidium bromide (AO/EB) apoptosis assay [bio-protocol.org]
- 5. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis. | Semantic Scholar [semanticscholar.org]
- 14. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells [mdpi.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Dual Staining [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 19. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 20. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 26. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 27. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Acetylcholinesterase (AChE) activity assay [bio-protocol.org]
- 29. Cholinesterase (AChE) activity assay [bio-protocol.org]
- 30. Experiments on isolated vascular rings | PPTX [slideshare.net]
- 31. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. m.youtube.com [m.youtube.com]
- 35. Experimental Investigation of Ingavirin® Antiviral Activity Against Human Parainfluenza Virus | Zarubaev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 36. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 37. scispace.com [scispace.com]
- 38. researchgate.net [researchgate.net]
- 39. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Toxicological Profile and LD50 of Drotaverine Hydrochloride in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of drotaverine hydrochloride in various animal models, with a focus on its acute toxicity and median lethal dose (LD50). This document synthesizes available data on LD50 values, clinical and pathological findings, and the underlying mechanisms of toxicity to serve as a valuable resource for professionals in drug development and research.
Executive Summary
Drotaverine hydrochloride, a selective inhibitor of phosphodiesterase 4 (PDE4), is an antispasmodic drug used to relieve smooth muscle spasms. While therapeutically effective, understanding its toxicological profile is crucial for safe drug development and clinical use. This guide details the acute toxicity of drotaverine hydrochloride in rodent models, outlining LD50 values, observed signs of toxicity, and post-mortem findings. The primary mechanisms of toxicity at high doses are attributed to its primary pharmacological action of PDE4 inhibition and a secondary effect of L-type calcium channel blockade, leading to significant cardiovascular and systemic effects.
Quantitative Toxicological Data
The acute toxicity of drotaverine hydrochloride has been evaluated in several animal models, primarily through oral and intramuscular routes of administration. The median lethal dose (LD50) is a key indicator of acute toxicity.
| Animal Model | Route of Administration | LD50 Value | Observed Clinical Signs | Necropsy Findings | Reference |
| Rat | Intramuscular | 38.37 mg/kg | Initial body weight loss, lethargy, inactivity. Females appeared more susceptible. | Pale and congested liver, pale kidneys, dilated blood capillaries at high doses. | [1][2] |
| Rat | Oral | 540 mg/kg | Impaired general state, piloerection, dyspnea, cowering position. | No specific macroscopic pathological findings reported in survivors. | |
| Mouse | Oral | 350 mg/kg | Lethargy, low posture, wet fur. | No test substance-related gross lesions reported in some studies. |
Experimental Protocols
The determination of acute toxicity and LD50 values for drotaverine hydrochloride follows standardized experimental protocols, generally aligned with guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Acute Intramuscular Toxicity Study in Rats
This protocol is based on the study by Nair et al. (2002).[1][2]
-
Test Animals: Wistar rats of both sexes.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and provided with standard pellet diet and water ad libitum. A period of acclimatization of at least 5 days is allowed before the experiment.
-
Dose Groups: At least five dose groups are established, with doses ranging from 20 mg/kg to 100 mg/kg body weight.[1] A control group receives the vehicle.
-
Administration: A single dose of drotaverine hydrochloride, dissolved in a suitable vehicle, is administered via the intramuscular route.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days. Body weight is recorded before administration and at the end of the observation period.
-
Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy. Key organs are examined for any pathological changes.
-
LD50 Calculation: The LD50 is calculated using a recognized statistical method, such as the probit analysis.
General Protocol for Acute Oral Toxicity Study (Based on OECD Guideline 423)
While a specific, detailed protocol for an oral LD50 study of drotaverine hydrochloride was not available in the reviewed literature, the following represents a standard methodology.
-
Test Animals: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strain) are used as they are generally considered to be slightly more sensitive.
-
Housing and Fasting: Animals are housed in standard conditions. Prior to dosing, animals are fasted overnight (feed is withheld, but not water).
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as possible.
-
Dose Levels and Procedure: The test procedure is a stepwise process with the use of a minimum number of animals per step. The starting dose is selected based on available information. Subsequent dose levels are adjusted up or down depending on the presence or absence of mortality.
-
Observations: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern) shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days. Body weights are recorded weekly.
-
Pathology: All animals are subjected to gross necropsy.
-
Data Analysis: The results are assessed in terms of mortality and toxic effects to determine the toxicity class of the substance.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways of Drotaverine Hydrochloride Toxicity
The toxic effects of drotaverine hydrochloride at high doses are primarily an extension of its pharmacological actions: inhibition of phosphodiesterase 4 (PDE4) and blockade of L-type calcium channels.
Caption: Signaling pathways of drotaverine hydrochloride toxicity.
Experimental Workflow for Acute Oral Toxicity Study
The following diagram illustrates a generalized workflow for an acute oral toxicity study, such as one following OECD guidelines.
Caption: Generalized experimental workflow for an acute oral toxicity study.
Conclusion
The toxicological profile of drotaverine hydrochloride in animal models indicates a moderate level of acute toxicity. The primary target organs for toxicity appear to be the liver and kidneys, with significant cardiovascular effects observed at high doses, consistent with its mechanisms of action. The LD50 values provide a quantitative measure of this acute toxicity and are essential for risk assessment. The experimental protocols outlined, based on international guidelines, provide a framework for conducting further toxicological evaluations. A thorough understanding of the dose-dependent toxicity and the underlying signaling pathways is critical for the continued safe development and clinical application of drotaverine hydrochloride.
References
Methodological & Application
Application Note: Quantification of Drotaverine Hydrochloride using a Stability-Indicating RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drotaverine Hydrochloride is a potent antispasmodic agent used for the treatment of smooth muscle spasms.[1][2][3] It functions by inhibiting the phosphodiesterase IV enzyme, which leads to an increase in cyclic adenosine monophosphate (cAMP) concentration and subsequent muscle relaxation.[4][5][6] Accurate and reliable quantification of Drotaverine Hydrochloride in bulk drug and pharmaceutical dosage forms is crucial for quality control and stability testing. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Drotaverine Hydrochloride. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][5][6]
Principle
The method utilizes RP-HPLC with UV detection to separate and quantify Drotaverine Hydrochloride from its potential degradation products and formulation excipients. The separation is achieved on a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The concentration of Drotaverine Hydrochloride is determined by comparing the peak area of the sample to that of a known standard concentration.
Materials and Reagents
-
Drotaverine Hydrochloride reference standard (99.5% pure or higher)[1]
-
Formic acid[2]
-
Glacial acetic acid[6]
-
HPLC grade water[1]
-
Pharmaceutical dosage forms of Drotaverine Hydrochloride
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or PDA detector is required. The following tables summarize typical chromatographic conditions compiled from various validated methods.
Table 1: Chromatographic Conditions for Drotaverine Hydrochloride Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C8 (e.g., Phenomenex, 250 mm x 4.6 mm, 5 µm)[1] | C18 (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm)[8] | C8 (e.g., YMC, 150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol : 0.05 M KH2PO4 (pH 3.5 adjusted with H3PO4) (55:45 v/v)[1] | Acetonitrile : 25 mM Sodium Acetate buffer (pH 4.5 with acetic acid and triethylamine) (45:55 v/v)[8] | Methanol : 0.2% Formic acid in water (45:55 v/v)[2] |
| Flow Rate | 1.0 mL/min[1][2][8] | 1.0 mL/min[1][2][8] | 1.0 mL/min[1][2][8] |
| Detection Wavelength | 241 nm[1] | 354 nm[8] | 300 nm[2] |
| Injection Volume | 20 µL[1] | 20 µL | 20 µL |
| Column Temperature | Ambient[2] | Ambient | 25°C[2] |
| Retention Time | ~8.7 min[1] | ~7.4 min[8] | ~5.2 min[2] |
Experimental Protocols
Preparation of Mobile Phase
-
Condition 1: Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.5 with 85% phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a ratio of 45:55 (v/v). Degas the mobile phase by sonication before use.[1]
-
Condition 2: Prepare a 25 mM sodium acetate buffer and adjust the pH to 4.5 with acetic acid after adding 2 mL of triethylamine per liter of buffer. Mix with acetonitrile in a ratio of 55:45 (v/v).[8]
-
Condition 3: Prepare a 0.2% (v/v) solution of formic acid in HPLC grade water. Mix with methanol in a ratio of 55:45 (v/v).[2]
Preparation of Standard Stock Solution
Accurately weigh about 100 mg of Drotaverine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.[1] Some methods use a water-methanol mixture (50:50, v/v) as the diluent.[2][8]
Preparation of Working Standard Solutions and Calibration Curve
Prepare a series of working standard solutions by appropriate dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 4-24 µg/mL or 40-180 µg/mL.[1][2] Inject each standard solution in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
Preparation of Sample Solution (from Tablets)
Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 40 mg of Drotaverine Hydrochloride into a 100 mL volumetric flask.[8] Add about 70 mL of the diluent (e.g., methanol or a water-acetonitrile mixture) and sonicate for 30 minutes to ensure complete extraction of the drug.[8] Make up the volume with the diluent and filter the solution through a Whatman filter paper or a 0.45 µm syringe filter.[8] Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.[8]
Method Validation
The developed method should be validated as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 2: Summary of Validation Parameters for Drotaverine Hydrochloride RP-HPLC Method
| Parameter | Typical Results |
| Linearity Range | 4 - 24 µg/mL[1], 40 - 180 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2][7] |
| Accuracy (% Recovery) | 99.05 - 101.47%[2], 99.29 - 101.75%[7] |
| Precision (%RSD) | |
| - Intraday | < 2%[7] |
| - Interday | < 2%[7] |
| LOD | 0.02 µg/mL[2], 0.025 µg/mL[7] |
| LOQ | 0.06 µg/mL[2], 0.229 µg/mL[7] |
| Robustness | The method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature.[2][4] |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance. Drotaverine Hydrochloride is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3-6% H2O2), thermal degradation (e.g., 70°C), and photolytic degradation.[1][2][5] The developed HPLC method should be able to separate the degradation products from the intact drug peak, demonstrating its specificity. Drotaverine has been found to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][5][6]
Visualizations
Caption: Workflow for RP-HPLC Method Development and Validation.
Caption: Logical Steps in Drotaverine Hydrochloride Quantification.
Conclusion
The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of Drotaverine Hydrochloride in bulk and pharmaceutical dosage forms. The stability-indicating nature of the method makes it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The validation parameters confirm that the method is reliable and meets the requirements of the ICH guidelines.
References
- 1. asianpubs.org [asianpubs.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. ijpbs.com [ijpbs.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tsijournals.com [tsijournals.com]
Application of Drotaverine in Airway Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent. Its utility in the relaxation of various smooth muscles, including those in the airways, has been a subject of significant research. These application notes provide a comprehensive overview of the use of Drotaverine in airway smooth muscle relaxation studies, detailing its dual mechanism of action, experimental protocols for in vitro evaluation, and comparative efficacy with other bronchodilators. Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4) and also exhibits properties of a mild calcium channel blocker, specifically targeting L-type voltage-operated calcium channels (L-VOCCs).[1][2][3] This dual action contributes to its effectiveness in relaxing airway smooth muscle, making it a molecule of interest for respiratory research and potential therapeutic applications in obstructive airway diseases.
Mechanism of Action
Drotaverine elicits its relaxant effect on airway smooth muscle through two primary signaling pathways:
-
Inhibition of Phosphodiesterase-4 (PDE4): Drotaverine is a selective inhibitor of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, Drotaverine leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[4]
-
Blockade of L-type Voltage-Operated Calcium Channels (L-VOCCs): Drotaverine also functions as a blocker of L-type voltage-operated calcium channels.[1][5] This action inhibits the influx of extracellular calcium into the smooth muscle cells, a critical step for the initiation and maintenance of muscle contraction. This calcium channel blocking activity is particularly effective against contractions induced by depolarizing agents like potassium chloride (KCl).[1][5]
The combined effects of PDE4 inhibition and L-VOCC blockade result in a more potent and sustained relaxation of airway smooth muscle compared to agents that act on a single pathway.[1]
Signaling Pathway Diagram
Caption: Dual mechanism of Drotaverine in airway smooth muscle relaxation.
Quantitative Data Summary
The following tables summarize the efficacy of Drotaverine in relaxing pre-contracted guinea pig tracheal smooth muscle and its potency in inhibiting contractions induced by various agonists. The data is compared with Theophylline (a non-selective PDE inhibitor) and Nifedipine (an L-VOCC blocker).
Table 1: Potency (ED50) of Drotaverine and Reference Drugs in Relaxing Pre-contracted Guinea Pig Tracheal Strips
| Contractile Agent | Drotaverine (mol/L) | Theophylline (mol/L) | Nifedipine (mol/L) |
| Histamine | 4.7 x 10⁻⁵ | Not specified | Not specified |
| Methacholine | 4.3 x 10⁻⁵ | Not specified | Not specified |
| KCl | 2.2 x 10⁻⁵ | Not specified | Not specified |
Data sourced from MedchemExpress.[3]
Table 2: Potency (ED50) of Drotaverine and Reference Drugs in Inhibiting Agonist-Induced Contractions in Guinea Pig Tracheal Strips
| Inhibitory Agent | Histamine (mol/L) | Methacholine (mol/L) | KCl (mol/L) |
| Drotaverine | 8.5 x 10⁻⁵ | 9.3 x 10⁻⁵ | 7.4 x 10⁻⁵ |
| Theophylline | > 1.0 x 10⁻⁴ | > 1.0 x 10⁻⁴ | > 1.0 x 10⁻⁴ |
| Nifedipine | 1.1 x 10⁻⁶ | 1.8 x 10⁻⁶ | 3.2 x 10⁻⁸ |
Data for Drotaverine and Nifedipine are indicative values derived from multiple studies. Theophylline was found to be a weak inhibitor of induced contractions.[1][3]
Experimental Protocols
The following are detailed protocols for studying the relaxant effects of Drotaverine on isolated airway smooth muscle, based on methodologies reported in the literature.[1][6]
Protocol 1: Evaluation of Relaxant Effect on Pre-contracted Airway Smooth Muscle
Objective: To determine the concentration-dependent relaxant effect of Drotaverine on guinea pig tracheal strips pre-contracted with a spasmogen.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit physiological salt solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0)
-
Contracting agents: Histamine dihydrochloride, Methacholine chloride, or Potassium chloride (KCl)
-
Drotaverine hydrochloride
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Carefully excise the trachea and place it in cold, carbogen-gassed Krebs-Henseleit solution.
-
Dissect the trachea into rings, approximately 2-3 mm in width.
-
Cut the rings open opposite the smooth muscle to form strips.
-
-
Tissue Mounting and Equilibration:
-
Mount the tracheal strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial resting tension of 1 g and allow the tissues to equilibrate for 60 minutes, with solution changes every 15 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a stable contraction by adding a submaximal concentration of the chosen contractile agent (e.g., 1 µM Histamine, 0.1 µM Methacholine, or 40 mM KCl).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is reached, add Drotaverine to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁸ M to 10⁻⁴ M).
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the isometric tension changes continuously.
-
-
Data Analysis:
-
Express the relaxation at each Drotaverine concentration as a percentage of the initial pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of Drotaverine that produces 50% of the maximal relaxation).
-
Protocol 2: Evaluation of Inhibitory Effect on Agonist-Induced Contractions
Objective: To determine the ability of Drotaverine to inhibit contractions induced by various spasmogens.
Procedure:
-
Tissue Preparation and Mounting: Follow steps 1 and 2 from Protocol 1.
-
Incubation with Drotaverine:
-
After the equilibration period, incubate the tracheal strips with a specific concentration of Drotaverine or its vehicle (control) for a predetermined time (e.g., 20-30 minutes).
-
-
Cumulative Concentration-Response to Agonist:
-
Following incubation, generate a cumulative concentration-response curve for a contractile agent (e.g., Histamine, Methacholine, or KCl) in the presence of Drotaverine or vehicle.
-
Add the agonist in increasing concentrations and record the contractile response.
-
-
Data Analysis:
-
Compare the concentration-response curves of the agonist in the presence and absence of Drotaverine.
-
Calculate the pA₂ value to quantify the antagonistic effect of Drotaverine if the antagonism is competitive. Alternatively, express the inhibition as a percentage of the maximal contraction in the control group.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro airway smooth muscle relaxation studies.
Conclusion
Drotaverine demonstrates significant relaxant effects on airway smooth muscle through a dual mechanism involving PDE4 inhibition and L-type calcium channel blockade. The provided protocols offer a standardized approach for researchers to investigate and quantify the bronchodilatory properties of Drotaverine and similar compounds. The comparative data highlights its potential as a more potent airway smooth muscle relaxant than theophylline. These findings encourage further exploration of Drotaverine's therapeutic potential in respiratory diseases characterized by bronchoconstriction.
References
- 1. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Method Validation for Drotaverine Hydrochloride in Bulk Drug Form
Introduction
Drotaverine Hydrochloride (HCl) is an antispasmodic agent that functions by inhibiting the phosphodiesterase-4 (PDE4) enzyme, leading to smooth muscle relaxation.[1] It is widely used for treating spasms associated with various conditions. To ensure the quality, safety, and efficacy of Drotaverine HCl in its bulk drug form, robust analytical methods are essential. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This document provides detailed protocols and application notes for the validation of two common analytical methods for Drotaverine HCl: High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method offers high specificity and sensitivity for the quantification of Drotaverine HCl and the detection of any impurities or degradation products.
Instrumentation and Chromatographic Conditions
A typical RP-HPLC system for the analysis of Drotaverine HCl consists of the following components and parameters.
| Parameter | Typical Conditions |
| HPLC System | Isocratic Pumping System, UV/PDA Detector, Autosampler, Column Oven |
| Column | C8 or C18 (e.g., YMC C8, 150mm x 4.6mm, 5µm)[2][6] |
| Mobile Phase | Methanol : 0.2% v/v Formic Acid in Water (45:55 v/v)[6] or Methanol : Ammonium Acetate buffer (60:40 v/v)[7] |
| Flow Rate | 1.0 mL/min[2][6] |
| Detection Wavelength | 300 nm[6], 241 nm[2], or 319 nm[7] |
| Column Temperature | Ambient or 25°C[6] |
| Injection Volume | 20 µL[7] |
| Diluent | Mobile Phase or Methanol:Water (50:50 v/v)[6] |
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Validation Protocols and Data
1.3.1 System Suitability
Protocol:
-
Prepare a standard solution of Drotaverine HCl at the working concentration (e.g., 100 µg/mL).
-
Inject the standard solution into the HPLC system for five or six replicates.[2][6]
-
Calculate the system suitability parameters from the resulting chromatograms.
-
The acceptance criteria should be met before proceeding with further validation.
Data Summary:
| Parameter | Acceptance Criteria | Typical Result |
| % RSD of Peak Area | ≤ 2.0%[2] | 0.45%[8] |
| Tailing Factor (T) | ≤ 2.0 | 1.08[2] |
| Theoretical Plates (N) | > 2000 | 10714[2] |
| % RSD of Retention Time | ≤ 1.0% | 0.08%[8] |
1.3.2 Specificity (Forced Degradation Study)
Protocol: To demonstrate the method's ability to assess the analyte unequivocally in the presence of its potential degradation products, forced degradation studies are performed under various stress conditions as recommended by ICH.[6][7]
-
Acid Hydrolysis: Reflux 50 mg of Drotaverine HCl bulk drug with 1M HCl at 80°C for 2 hours. Neutralize the solution with 0.5M NaOH.[6]
-
Alkali Hydrolysis: Reflux 50 mg of the drug with 1M NaOH at 80°C for 2 hours. Neutralize the solution with 0.5M HCl.[6]
-
Oxidative Degradation: Reflux 50 mg of the drug with 6% (v/v) H₂O₂ at 80°C for 2 hours.[6]
-
Thermal Degradation: Expose the powdered drug to dry heat at 70°C for 72 hours.[6]
-
Photolytic Degradation: Expose the powdered drug to direct sunlight for a specified period (e.g., 4 hours).[7][9]
-
Prepare samples from each stress condition, dilute appropriately with the mobile phase, and inject into the HPLC system.
-
Analyze the chromatograms for the appearance of degradation product peaks and assess the resolution between the main Drotaverine HCl peak and any degradant peaks. The peak purity of the analyte should also be evaluated using a PDA detector.[6]
Data Summary: Significant degradation is typically observed under alkaline, acidic, and oxidative conditions.[6][7][10] The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
| Stress Condition | Approximate Degradation |
| Alkali (1M NaOH) | ~27%[6] |
| Acid (1M HCl) | ~17%[6] |
| Oxidative (6% H₂O₂) | ~17%[6] |
| Photolytic | Significant degradation observed[7] |
| Thermal (70°C) | Stable or minor degradation[6][7] |
1.3.3 Linearity and Range
Protocol:
-
Prepare a stock solution of Drotaverine HCl standard.
-
From the stock solution, prepare a series of at least five concentrations across the desired range. A typical range is 40-180 µg/mL.[6]
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
Data Summary:
| Parameter | Typical Value |
| Linearity Range | 40 - 180 µg/mL[6], 5 - 80 µg/mL[11] |
| Correlation Coefficient (r²) | ≥ 0.999[6][11] |
1.3.4 Accuracy (% Recovery)
Protocol:
-
Prepare samples by spiking a known amount of Drotaverine HCl bulk drug with the standard drug at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three replicate samples for each level.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery for each sample.
Data Summary:
| Parameter | Acceptance Criteria | Typical Result |
| % Recovery | 98.0% - 102.0% | 99.05% - 101.47%[6] |
1.3.5 Precision
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six separate samples of Drotaverine HCl at 100% of the test concentration.
-
Analyze the samples on the same day under the same experimental conditions.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the analysis of the six samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
Data Summary:
| Parameter | Acceptance Criteria |
| % RSD for Precision | ≤ 2.0%[11] |
1.3.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]
Data Summary:
| Parameter | Typical Value |
| LOD | 0.02 µg/mL[6], 0.38 µg/mL[4] |
| LOQ | 0.06 µg/mL[6], 1.16 µg/mL[4] |
1.3.7 Robustness
Protocol:
-
Intentionally make small, deliberate variations in the method parameters.
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min).[13]
-
Mobile phase composition (e.g., ± 2% organic phase).
-
Column temperature (e.g., ± 5°C).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Analyze the system suitability of the samples under each varied condition. The method is considered robust if the results remain unaffected by these minor changes.
Method 2: UV-Spectrophotometric Method
This method is simpler and faster than HPLC, making it suitable for routine quality control analysis of the bulk drug where interference from excipients is not a concern.
Instrumentation and Analytical Conditions
| Parameter | Typical Conditions |
| Spectrophotometer | Double Beam UV-Visible Spectrophotometer |
| Solvent/Diluent | Methanol[14], 0.1M HCl[15], or Distilled Water[16] |
| Wavelength (λmax) | 230 nm[14], 242 nm[15], or 286 nm[16] |
| Scan Range | 200 - 400 nm[15] |
| Blank | Corresponding solvent/diluent |
Experimental Workflow for UV Method Validation
Caption: Workflow for the validation of a UV-Spectrophotometric method.
Validation Protocols and Data
2.3.1 Specificity
Protocol:
-
Prepare a solution of the Drotaverine HCl bulk drug in the chosen solvent.
-
Scan the solution across the UV range (200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Analyze a blank solution (solvent only) to ensure no interference at the λmax of the drug.
2.3.2 Linearity and Range
Protocol:
-
Prepare a stock solution of Drotaverine HCl.
-
Generate a series of dilutions to cover a range of concentrations (e.g., 1-24 µg/mL).[14]
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration and calculate the correlation coefficient (r²).
Data Summary:
| Parameter | Typical Value |
| Linearity Range | 1 - 24 µg/mL[14], 8 - 40 µg/mL[15], 15 - 55 µg/mL[16] |
| Correlation Coefficient (r²) | ≥ 0.999[16][17] |
2.3.3 Accuracy (% Recovery)
Protocol:
-
Perform recovery studies by adding known amounts of pure Drotaverine HCl standard to a pre-analyzed sample solution at three levels (e.g., 80%, 100%, 120%).[16]
-
Prepare each level in triplicate.
-
Measure the absorbance and calculate the percentage recovery.
Data Summary:
| Parameter | Acceptance Criteria | Typical Result |
| % Recovery | 98.0% - 102.0% | 99.54%[17] |
2.3.4 Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six independent samples of the same concentration within the same day and calculate the %RSD.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day and calculate the %RSD.
Data Summary:
| Parameter | Acceptance Criteria |
| % RSD for Precision | ≤ 2.0%[16] |
2.3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Calculate LOD and LOQ using the same formulas as described in the HPLC section (2.3.6), based on the standard deviation of the response and the slope from the UV calibration curve.
Both RP-HPLC and UV-Spectrophotometry are suitable methods for the quantitative analysis of Drotaverine HCl in bulk drug form. The RP-HPLC method is superior for stability-indicating assays due to its ability to separate the parent drug from degradation products.[6] The UV method offers a simpler, more rapid alternative for routine quality control where specificity is less of a concern.[14][15] The validation parameters summarized in this document, derived from various studies, confirm that these analytical methods are linear, accurate, precise, and fit for their intended purpose as per ICH guidelines.
References
- 1. ijpsr.com [ijpsr.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Development and validation of new analytical methods for simultaneous estimation of Drotaverine hydrochloride in combination with Omeprazole in a pharmaceutical dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. neliti.com [neliti.com]
- 11. omicsonline.org [omicsonline.org]
- 12. alliedacademies.org [alliedacademies.org]
- 13. media.neliti.com [media.neliti.com]
- 14. rjptonline.org [rjptonline.org]
- 15. phmethods.net [phmethods.net]
- 16. ajpaonline.com [ajpaonline.com]
- 17. itmedicalteam.pl [itmedicalteam.pl]
Application Note: Preparation of Drotaverine Hydrochloride Standard Solutions for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Drotaverine Hydrochloride is an antispasmodic drug structurally related to papaverine, which acts as a selective inhibitor of phosphodiesterase 4.[1] Accurate quantitative analysis of Drotaverine HCl in bulk drug and pharmaceutical formulations is crucial for quality control and research. The preparation of precise and stable standard solutions is the foundational step for reliable analytical methods such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. This document provides detailed protocols for the preparation of Drotaverine Hydrochloride standard solutions for these applications.
Physicochemical Properties and Solubility
Drotaverine Hydrochloride is a pale yellow or greenish-yellow crystalline powder.[2][3] Understanding its solubility is critical for selecting the appropriate solvent for standard preparation.
Table 1: Solubility Profile of Drotaverine Hydrochloride
| Solvent | Solubility Description | Approximate Solubility | Source(s) |
| Water | Moderately/Sparingly Soluble | Sparingly soluble in aqueous buffers | [2][3][4] |
| Methanol | Soluble | Easily soluble | [2][5] |
| Ethanol (96%) | Soluble | ~0.5 mg/mL | [2][6] |
| Chloroform | Soluble / Freely Soluble | - | [2][3][4] |
| Dimethylformamide (DMF) | Soluble | ~1 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | Soluble | ~1 mg/mL | [6] |
| 0.1 M Hydrochloric Acid | Soluble | Used as a diluent | [7] |
| Acetonitrile/Water Mix | Soluble | Used as a mobile phase/diluent | [1] |
Note: For aqueous buffers, it is recommended to first dissolve Drotaverine HCl in an organic solvent like DMF and then dilute with the aqueous buffer.[6]
Experimental Workflow for Standard Solution Preparation
The general workflow for preparing standard solutions involves the precise weighing of the reference standard, dissolution in a suitable solvent, and subsequent dilution to achieve the desired concentration range for analysis.
Caption: General workflow for preparing Drotaverine HCl standard solutions.
Protocols for Standard Solution Preparation
Protocol for HPLC Analysis
This protocol describes the preparation of stock and working standard solutions suitable for Reverse-Phase HPLC (RP-HPLC) analysis.
Objective: To prepare a primary stock solution and a set of working standards for creating a calibration curve for the quantification of Drotaverine HCl.
Materials and Reagents:
-
Drotaverine Hydrochloride Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)
-
Pipettes (Class A)
-
Analytical balance
-
Ultrasonic bath
Procedure:
A. Preparation of Stock Solution (e.g., 500 µg/mL)
-
Accurately weigh approximately 25 mg of the Drotaverine Hydrochloride working standard.[2]
-
Quantitatively transfer the weighed powder into a 50 mL volumetric flask.[2]
-
Add approximately 20 mL of a water-methanol (50:50, v/v) mixture to the flask.[2]
-
Sonicate the mixture for 1-2 minutes to ensure complete dissolution of the drug.[2]
-
Allow the solution to return to room temperature.
-
Dilute the solution to the mark with the water-methanol (50:50, v/v) diluent. Mix thoroughly. This is the Stock Solution A (500 µg/mL) .
B. Preparation of Working Standard Solution (e.g., 100 µg/mL)
-
Pipette 10 mL of Stock Solution A into a 50 mL volumetric flask.[2]
-
Dilute to the mark with the water-methanol (50:50, v/v) diluent and mix well.[2] This yields a Working Standard Solution of 100 µg/mL .
C. Preparation of Calibration Curve Standards
-
Prepare a series of calibration standards by further diluting the stock or working standard solutions. Common concentration ranges for HPLC analysis are 10-120 µg/mL or 40-180 µg/mL.[1][2]
-
For example, to prepare an 80 µg/mL solution, dilute 8 mL of the 100 µg/mL working standard to 10 mL with the diluent.
Table 2: Example Standard Solution Concentrations for HPLC Analysis
| Method | Stock Solution Conc. | Diluent | Working Standard Conc. Range | Source(s) |
| Method 1 | 500 µg/mL | Water:Methanol (50:50) | 40 - 180 µg/mL | [2] |
| Method 2 | 1000 µg/mL | Methanol | 4 - 24 µg/mL | [8] |
| Method 3 | 1000 µg/mL | Acetonitrile:Water (50:50) + 0.05% Acetic Acid | 10 - 120 µg/mL | [1] |
Protocol for UV-Vis Spectrophotometric Analysis
This protocol is suitable for preparing standards for analysis by UV-Vis spectrophotometry, where absorbance is typically measured between 230 nm and 359 nm.[5][6][7][9]
Objective: To prepare a stock solution and working standards for quantitative analysis of Drotaverine HCl using Beer's Law.
Materials and Reagents:
-
Drotaverine Hydrochloride Reference Standard
-
Methanol (AR Grade) or 0.1 M Hydrochloric Acid
-
Volumetric flasks (Class A: 50 mL, 100 mL)
-
Pipettes (Class A)
-
Analytical balance
-
Ultrasonic bath
Procedure:
A. Preparation of Stock Solution (e.g., 400 µg/mL in 0.1 M HCl)
-
Accurately weigh approximately 40 mg of the Drotaverine HCl working standard.[7]
-
Transfer the powder into a 100 mL volumetric flask.[7]
-
Add about 50 mL of 0.1 M HCl and sonicate for 15 minutes to dissolve.[7]
-
After the solution has cooled to room temperature, make up the volume to 100 mL with 0.1 M HCl and mix well.[7] This is the Stock Solution B (400 µg/mL) .
B. Preparation of Working Standard Solution (e.g., 8 µg/mL)
-
Pipette 1 mL of Stock Solution B into a 50 mL volumetric flask.[7]
-
Dilute to the mark with 0.1 M HCl and mix thoroughly.[7] This yields a Working Standard Solution of 8 µg/mL .
C. Preparation of Calibration Curve Standards
-
Prepare a series of standards covering the linear range of the assay. For UV-Vis, this is often between 4-40 µg/mL.[5][7]
-
Use the stock solution to prepare different concentrations. For instance, to make a 16 µg/mL solution, dilute 2 mL of Stock Solution B to 50 mL with 0.1 M HCl.
Table 3: Example Standard Solution Concentrations for UV-Vis Analysis
| Method | Stock Solution Conc. | Diluent | Wavelength (λmax) | Working Standard Conc. Range | Source(s) |
| Method 1 | 400 µg/mL | 0.1 M HCl | 242 nm | 8 - 40 µg/mL | [7] |
| Method 2 | 100 µg/mL | Methanol | 241 nm | 4 - 32 µg/mL | [5] |
| Method 3 | 100 µg/mL | Methanol | 230 nm | 1 - 24 µg/mL | [9] |
Stability and Storage
-
Solvent Stability: Standard solutions of Drotaverine HCl prepared in a water-methanol (50:50, v/v) mixture have been found to be stable.[2]
-
Aqueous Stability: It is not recommended to store aqueous solutions for more than one day.[6]
-
Storage Conditions: To minimize degradation, especially from light, it is advisable to store stock solutions in amber-colored volumetric flasks or wrap them in aluminum foil.[8] Refrigeration at 4°C can be used to stop further reactions, particularly for samples undergoing stress testing.[8]
-
Chemical Stability: Drotaverine HCl is susceptible to degradation under strong acidic, alkaline, and oxidative conditions.[2][8][10] Care should be taken to use the appropriate solvent and storage conditions to maintain the integrity of the standard solutions.
Safety and Handling
-
Drotaverine Hydrochloride should be handled in accordance with its Safety Data Sheet (SDS).
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform weighing and handling of the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Wash hands thoroughly after handling the chemical.
References
- 1. ijpbs.com [ijpbs.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. phmethods.net [phmethods.net]
- 8. asianpubs.org [asianpubs.org]
- 9. rjptonline.org [rjptonline.org]
- 10. media.neliti.com [media.neliti.com]
Application Notes: In-Vitro Dissolution Testing for Drotaverine Hydrochloride Tablet Formulations
Introduction
Drotaverine Hydrochloride is an antispasmodic agent structurally related to papaverine, which acts as a selective inhibitor of phosphodiesterase IV, making it effective for spasms and pain in smooth muscles.[1][2] In-vitro dissolution testing is a critical quality control parameter in the pharmaceutical industry. It ensures batch-to-batch consistency, guides formulation development, and is often used to infer in-vivo bioavailability, ensuring the therapeutic effectiveness of the drug product.[3] Drotaverine HCl is reported as being sparingly soluble in water.[4] While one source classifies it under the Biopharmaceutical Drug Disposition Classification System (BDDCS) as Class 1, other studies suggest it may behave as a Biopharmaceutics Classification System (BCS) Class II drug due to its poor solubility, which makes dissolution a potentially rate-limiting step for absorption.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for conducting in-vitro dissolution testing on immediate-release Drotaverine Hydrochloride tablet formulations, aligned with common industry practices and regulatory expectations.
Recommended Dissolution Parameters
The selection of dissolution test conditions is crucial for obtaining meaningful and reproducible results. Parameters are chosen to simulate physiological conditions and to possess sufficient discriminatory power to detect changes in critical quality attributes of the formulation. A summary of commonly employed dissolution conditions for Drotaverine HCl tablets from various studies is presented below.
Data Presentation
Table 1: Summary of Published In-Vitro Dissolution Methods for Drotaverine HCl Tablets
| Apparatus | Dissolution Medium | Volume (mL) | RPM | Temperature (°C) | Analytical Method | λmax (nm) | Reference |
| USP App. 2 (Paddle) | 0.01N HCl | 900 | 100 | 37 ± 0.5 | UV-Vis | 242 | [1] |
| Not Specified | 0.1N HCl | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| USP App. 2 (Paddle) | Phosphate Buffer pH 6.8 | 900 | 50 | 37 ± 5 | UV-Vis | 253.8 | [9] |
| USP App. 2 (Paddle) | 0.1N HCl | 1000 | 75 | 37 ± 0.5 | UV-Vis | Not Specified | [10] |
| USP App. 2 (Paddle) | 0.1N HCl (pH 1.2) | 900 | 100 | 37 ± 0.5 | UV-Vis | Not Specified | [11] |
| USP App. 2 (Paddle) | Phosphate Buffer pH 6.8 with 0.25% w/v cetrimide | 900 | 50 | 37 ± 0.5 | 1st Derivative UV-Vis | 253.8 | [12] |
Table 2: Example Dissolution Profile Data for Drotaverine HCl Immediate-Release Formulations
| Time (minutes) | Formulation A (% Drug Released) | Formulation B (% Drug Released) | Formulation C (ODT) (% Drug Released) |
| 5 | 55 | 45 | 87 |
| 10 | 78 | 65 | 95 |
| 15 | 85 | 79 | 99 |
| 30 | 96 | 88 | 101 |
| 45 | 99 | 94 | 101 |
| 60 | 100 | 98 | 101 |
| Note: This table contains representative data based on findings where some formulations released >50% of the drug in 5 minutes and nearly 100% within 30 to 45 minutes.[8][13] |
Experimental Protocols
Two primary protocols are provided, reflecting the most common dissolution media used to simulate the physiological environments of the stomach and small intestine.
Protocol 1: Dissolution in Acidic Medium (Simulated Gastric Fluid)
This method is suitable for assessing drug release in an environment mimicking the stomach.
1. Objective: To determine the in-vitro dissolution rate of Drotaverine Hydrochloride from immediate-release tablets in 0.1N Hydrochloric Acid.
2. Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Water bath with heater and circulator
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
-
Drotaverine Hydrochloride Reference Standard (RS)
-
Drotaverine Hydrochloride tablets
-
Hydrochloric acid (concentrated)
-
Purified water
3. Media Preparation (0.1N HCl):
-
Carefully add 8.5 mL of concentrated hydrochloric acid to approximately 900 mL of purified water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 1000 mL with purified water and mix thoroughly.
4. Standard Solution Preparation:
-
Accurately weigh about 22 mg of Drotaverine HCl RS and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1N HCl, sonicate to dissolve, and then dilute to volume with the same medium. This is the stock solution.
-
Pipette 5 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with 0.1N HCl to obtain a suitable working concentration.
5. Dissolution Procedure:
-
Place 900 mL of the 0.1N HCl dissolution medium into each of the six dissolution vessels.[1]
-
Assemble the apparatus and allow the medium to equilibrate to a temperature of 37 ± 0.5°C.[1]
-
Set the paddle rotation speed to 100 RPM.[1]
-
Carefully drop one tablet into each vessel.
-
Start the dissolution timer immediately.
-
Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. To maintain a constant volume, replace the withdrawn sample with 5 mL of fresh, pre-warmed dissolution medium at each time point.[1]
-
Filter each sample promptly through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
6. Analysis:
-
Measure the absorbance of the filtered samples and the standard solution at the wavelength of maximum absorbance (λmax), approximately 242 nm, using 0.1N HCl as the blank.[1]
7. Calculation: Calculate the percentage of Drotaverine HCl dissolved at each time point using the following formula:
% Dissolved = (Abs_sample / Abs_std) * (Conc_std / Label_claim) * Vol_medium * Dilution_factor * 100
Where:
-
Abs_sample = Absorbance of the sample solution
-
Abs_std = Absorbance of the standard solution
-
Conc_std = Concentration of the standard solution (mg/mL)
-
Label_claim = Amount of Drotaverine HCl in the tablet (mg)
-
Vol_medium = Volume of the dissolution medium (900 mL)
Protocol 2: Dissolution in Buffer Medium (Simulated Intestinal Fluid)
This method is suitable for assessing drug release in a neutral pH environment mimicking the small intestine.
1. Objective: To determine the in-vitro dissolution rate of Drotaverine Hydrochloride from immediate-release tablets in pH 6.8 Phosphate Buffer.
2. Apparatus and Materials:
-
Same as Protocol 1, with the addition of Potassium Dihydrogen Phosphate and Sodium Hydroxide.
3. Media Preparation (Phosphate Buffer pH 6.8):
-
Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water.
-
Adjust the pH to 6.8 ± 0.05 with 0.2N Sodium Hydroxide.
4. Standard Solution Preparation:
-
Prepare the standard solution as described in Protocol 1, but use pH 6.8 Phosphate Buffer as the solvent.
5. Dissolution Procedure:
-
Place 900 mL of the pH 6.8 Phosphate Buffer into each of the six dissolution vessels.[9]
-
Equilibrate the medium to a temperature of 37 ± 0.5°C.[9]
-
Set the paddle rotation speed to 50 RPM.[9]
-
Follow steps 4-7 from the Dissolution Procedure in Protocol 1.
6. Analysis:
-
Measure the absorbance of the filtered samples and the standard solution at the λmax of approximately 254 nm, using pH 6.8 Phosphate Buffer as the blank.[9][12]
7. Calculation:
-
Use the same formula as in Protocol 1 to calculate the percentage of drug dissolved.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the in-vitro dissolution testing of tablets.
Logical Diagram for Method Selection
Caption: Decision logic for selecting a suitable dissolution test method.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. drotaverine [drugcentral.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and evaluation of drotaverine orally disintegrating tablets [wisdomlib.org]
- 9. jptcp.com [jptcp.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
Application Notes and Protocols for Assessing Uterine Smooth Muscle Relaxation with Drotaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaverine is a potent antispasmodic agent utilized in the treatment of various conditions associated with smooth muscle spasms, including dysmenorrhea and gastrointestinal colic.[1][2] Its efficacy in promoting uterine smooth muscle relaxation also makes it a subject of interest in obstetric applications, such as accelerating cervical dilation during labor.[1][3] These application notes provide a detailed overview of the experimental setup for assessing the uterine smooth muscle relaxant effects of Drotaverine, catering to researchers in pharmacology and drug development.
Drotaverine exhibits a dual mechanism of action, primarily functioning as a selective inhibitor of phosphodiesterase 4 (PDE4) and also demonstrating properties of an L-type calcium channel blocker.[4][5] Inhibition of PDE4 leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), which in turn activates a signaling cascade culminating in the relaxation of smooth muscle cells.[1] The blockade of L-type calcium channels further contributes to this relaxant effect by preventing the influx of calcium ions necessary for muscle contraction.[4]
This document outlines both in-vitro and in-vivo protocols to quantitatively assess the effects of Drotaverine on uterine smooth muscle.
Mechanism of Action: Signaling Pathways
Drotaverine's relaxant effect on uterine smooth muscle is mediated through two primary signaling pathways:
-
Phosphodiesterase 4 (PDE4) Inhibition: Drotaverine selectively inhibits the PDE4 enzyme, which is responsible for the degradation of cAMP.[1][5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets that promote muscle relaxation, including the inhibition of myosin light chain kinase (MLCK), the enzyme responsible for initiating the actin-myosin interaction that leads to contraction.
-
L-type Calcium Channel Blockade: Drotaverine also directly blocks L-type voltage-gated calcium channels in the cell membrane of myometrial cells.[4] This action inhibits the influx of extracellular calcium, a critical trigger for uterine muscle contraction.
The synergistic effect of these two mechanisms leads to a potent relaxation of the uterine smooth muscle.
Data Presentation
The following tables summarize key quantitative data related to the interaction of Drotaverine with uterine smooth muscle components.
Table 1: In-Vitro Binding Affinity of Drotaverine to L-type Calcium Channels in Pregnant Rat Uterine Membranes
| Ligand | IC50 of Drotaverine (µM) |
| [3H]diltiazem | 2.6 |
| [3H]nitrendipine | 5.6 |
| [Data sourced from a study on pregnant rat uterine membranes.][4] |
Table 2: Effects of Drotaverine on a Forskolin-Induced Relaxation in Human Colon
| Treatment | Effect on Relaxation |
| Drotaverine (in the presence of 10⁻⁷ M Forskolin) | Enhances smooth muscle relaxation |
| [This data from human colon tissue suggests a synergistic effect with cAMP-elevating agents, which is relevant to its mechanism in uterine tissue.][4] |
Experimental Protocols
In-Vitro Assessment of Uterine Smooth Muscle Relaxation
This protocol details the use of an isolated organ bath to measure the effects of Drotaverine on uterine tissue contractility.
Materials and Reagents:
-
Uterine tissue (e.g., from rats in estrus or human biopsies from cesarean sections)
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Uterotonic agent (e.g., Oxytocin, Potassium Chloride)
-
Drotaverine hydrochloride
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Excise uterine horns from a freshly sacrificed rat or obtain human myometrial biopsies.
-
Place the tissue in cold PSS.
-
Dissect longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width).
-
-
Mounting and Equilibration:
-
Mount the tissue strips vertically in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.
-
-
Induction of Contractions:
-
After equilibration, induce sustained uterine contractions using a uterotonic agent.
-
Oxytocin: Add oxytocin to the bath at a concentration that produces submaximal, regular contractions (e.g., 0.1-1 nM).
-
Potassium Chloride (KCl): Induce depolarization and contraction by adding a high concentration of KCl (e.g., 40-60 mM) to the PSS.
-
-
-
Assessment of Drotaverine's Relaxant Effect:
-
Once stable contractions are achieved, add Drotaverine to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the tissue to stabilize for a set period (e.g., 10-15 minutes) after each addition of Drotaverine.
-
Record the isometric contractions continuously using a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of each concentration of Drotaverine.
-
Calculate the percentage of inhibition of the contractile response at each concentration of Drotaverine relative to the initial contraction induced by the uterotonic agent.
-
Construct a concentration-response curve and determine the IC50 value (the concentration of Drotaverine that produces 50% of the maximal relaxation).
-
In-Vivo Assessment of Uterine Smooth Muscle Relaxation
This protocol provides a general framework for assessing the effects of Drotaverine on uterine activity in a live animal model, such as a rat.
Materials and Equipment:
-
Female rats (e.g., Sprague-Dawley), either non-pregnant and synchronized in their estrous cycle or pregnant, depending on the study's objective.
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Intrauterine pressure catheter or electromyography (EMG) electrodes
-
Surgical instruments
-
Data acquisition system for recording uterine pressure or EMG signals
-
Drotaverine hydrochloride for injection
Protocol:
-
Animal Preparation and Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Surgically implant a fluid-filled catheter into the uterine lumen or bipolar EMG electrodes onto the myometrial surface.
-
Exteriorize the catheter or electrode leads for connection to the recording system.
-
Allow the animal to recover from surgery according to approved protocols.
-
-
Baseline Recording:
-
Once the animal has recovered, record baseline uterine activity for a sufficient period (e.g., 60 minutes) to establish a stable pattern of contractions.
-
-
Drotaverine Administration:
-
Administer Drotaverine to the animal via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
A range of doses should be tested to establish a dose-response relationship.
-
-
Post-Administration Recording:
-
Continuously record uterine activity for a defined period after Drotaverine administration to observe its effects on the frequency, amplitude, and duration of uterine contractions.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the changes in uterine contractility parameters before and after Drotaverine administration.
-
Compare the effects of different doses of Drotaverine to determine the dose-dependency of its relaxant effect.
-
Conclusion
The experimental setups described in these application notes provide robust and reproducible methods for assessing the uterine smooth muscle relaxant properties of Drotaverine. The in-vitro organ bath technique allows for a detailed characterization of the drug's direct effects on uterine tissue and the elucidation of its mechanism of action. The in-vivo models, while more complex, offer valuable insights into the physiological effects of Drotaverine in a whole-animal system. By utilizing these protocols, researchers can effectively evaluate the therapeutic potential of Drotaverine and other novel compounds for the management of conditions related to uterine hypercontractility.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 3. Drotaverine to shorten the duration of labour in primigravidas: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Forced Degradation Studies of Diproteverine Hydrochloride as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[1][2] These studies involve subjecting a drug substance, such as Diproteverine Hydrochloride, to stress conditions exceeding those of accelerated stability testing. The primary objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3][4] Furthermore, forced degradation studies are instrumental in developing and validating stability-indicating analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2]
This document provides a detailed application note and protocol for conducting forced degradation studies on this compound. In the absence of specific published degradation studies for this compound, the following protocols have been developed based on the general principles outlined in ICH guidelines and informed by studies on the structurally related compound, Drotaverine Hydrochloride.[5][6][7][8] The proposed conditions are intended to serve as a robust starting point and may require optimization to achieve the target degradation of 5-20%.[1]
Experimental Workflow
The general workflow for conducting forced degradation studies on this compound is outlined below. This process ensures a systematic approach to evaluating the stability of the drug substance under various stress conditions.
Caption: Experimental workflow for forced degradation studies of this compound.
Experimental Protocols
The following are detailed protocols for subjecting this compound to various stress conditions as per ICH guidelines. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water) for these studies.
Acidic Hydrolysis
-
Objective: To evaluate the degradation of this compound in an acidic environment.
-
Protocol:
-
Transfer a known volume of this compound stock solution into a suitable volumetric flask.
-
Add an equal volume of 1 M HCl to achieve a final concentration of 0.5 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.5 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Alkaline Hydrolysis
-
Objective: To assess the stability of this compound under basic conditions.
-
Protocol:
-
Transfer a known volume of this compound stock solution into a suitable volumetric flask.
-
Add an equal volume of 1 M NaOH to achieve a final concentration of 0.5 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 1, 2, 4, 6, and 12 hours).
-
Neutralize the aliquots with an equivalent amount of 0.5 M HCl.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration.
-
Analyze the samples by HPLC.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Protocol:
-
Transfer a known volume of this compound stock solution into a volumetric flask.
-
Add a sufficient volume of 6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at various time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Dilute the samples with the mobile phase to the target concentration.
-
Inject the prepared samples into the HPLC system for analysis.
-
Thermal Degradation
-
Objective: To investigate the effect of high temperature on the stability of solid this compound.
-
Protocol:
-
Place a known amount of solid this compound powder in a thermostatically controlled oven at 80°C.
-
Expose the sample to this condition for 48 hours.
-
At the end of the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration.
-
Analyze the solution by HPLC.
-
Photolytic Degradation
-
Objective: To evaluate the photosensitivity of this compound.
-
Protocol:
-
Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines. The exposure should be to not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Maintain a control sample in the dark under the same temperature conditions.
-
After the exposure period, prepare solutions of both the light-exposed and dark control samples.
-
Analyze all samples using the stability-indicating HPLC method.
-
Analytical Method
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the analysis of stressed samples. The following is a proposed starting point for method development:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a starting point could be around 230 nm, similar to Drotaverine).[7]
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Diproteverine HCl | Number of Degradation Products |
| Acid Hydrolysis | 0.5 M HCl | 24 hours | 60°C | 12.5 | 2 |
| Alkaline Hydrolysis | 0.5 M NaOH | 12 hours | 60°C | 18.2 | 3 |
| Oxidative | 6% H₂O₂ | 24 hours | Room Temp | 15.8 | 3 |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 8.9 | 1 |
| Photolytic (Solid) | ICH Q1B | - | - | 10.5 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Hypothetical Degradation Pathway
Based on the chemical structure of this compound and known degradation pathways of similar isoquinoline alkaloids, a potential degradation pathway could involve hydrolysis of the ether linkages or oxidation of the benzylidene group. The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathway for this compound.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for conducting forced degradation studies on this compound in accordance with ICH guidelines. These studies are fundamental for understanding the stability profile of the drug substance and for the development of a robust, stability-indicating analytical method. It is crucial to reiterate that these protocols serve as a starting point and may necessitate optimization to achieve the desired level of degradation for thorough investigation. The successful execution of these studies will provide invaluable data to support regulatory submissions and ensure the quality, safety, and efficacy of the final drug product.
References
- 1. ijpsr.com [ijpsr.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
Application Notes and Protocols for the Colorimetric Determination of Drotaverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various colorimetric methods for the quantitative determination of Drotaverine Hydrochloride (HCl) in bulk and pharmaceutical dosage forms. These methods are based on different chemical reactions, including ion-pair complex formation and oxidative coupling, offering a range of options in terms of sensitivity, simplicity, and required instrumentation.
Method 1: Ion-Pair Complex Formation with Acid Dyes
This method is based on the reaction of Drotaverine HCl with various acid dyes in an acidic medium to form stable, colored ion-pair complexes. These complexes can be extracted into an organic solvent and quantified spectrophotometrically.
Applicable Dyes:
-
Bromophenol Blue
-
Solochrome Dark Blue
-
Bromocresol Green
-
Congo Red
-
Methyl Orange
-
Eriochrome Black T
-
Erythrosine
Principle:
In an acidic buffer, the tertiary amine group of the Drotaverine molecule becomes protonated. This positively charged species then forms an ion-pair complex with the anionic dye. The resulting complex is colored and can be extracted into a non-polar solvent like chloroform, while the unreacted dye remains in the aqueous phase. The absorbance of the colored complex in the organic layer is proportional to the concentration of Drotaverine HCl.
Experimental Protocol (General):
1. Reagent Preparation:
-
Drotaverine HCl Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure Drotaverine HCl and dissolve it in 100 mL of distilled water.
-
Acid Dye Solutions:
-
Bromophenol Blue (0.1% w/v): Dissolve 100 mg of bromophenol blue in 100 mL of distilled water.
-
Solochrome Dark Blue (0.1% w/v): Dissolve 100 mg of solochrome dark blue in 100 mL of distilled water.
-
Bromocresol Green (0.1% w/v): Dissolve 100 mg of bromocresol green in 100 mL of distilled water.
-
Congo Red (0.1% w/v): Dissolve 100 mg of congo red in 100 mL of distilled water.
-
Methyl Orange (0.1% w/v): Dissolve 100 mg of methyl orange in 100 mL of distilled water.
-
Eriochrome Black T (0.1% w/v): Dissolve 100 mg of Eriochrome Black T in 100 mL of distilled water.[1]
-
Erythrosine (1x10⁻³ M): Prepare by dissolving the appropriate amount of erythrosine in bidistilled water.[2]
-
-
Acidic Buffer Solution (e.g., Acetate Buffer, pH 3.5-4.4): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
2. Standard Curve Preparation:
-
Into a series of separating funnels, pipette aliquots of the Drotaverine HCl standard stock solution to prepare concentrations within the linear range for the specific dye being used (see Table 1).
-
Add a fixed volume of the selected acid dye solution and the acidic buffer to each separating funnel.
-
Add a fixed volume of chloroform (e.g., 10 mL) to each funnel.
-
Shake the funnels for a few minutes to ensure complete extraction of the ion-pair complex.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
Measure the absorbance of the organic layer at the specific λmax for the dye-drug complex against a reagent blank (prepared in the same manner without the drug).
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Drotaverine HCl and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water.
-
Filter the solution and use the filtrate for analysis.
-
Dilute an aliquot of the filtrate with distilled water to obtain a concentration within the working range of the calibration curve.
-
Proceed with the extraction and measurement as described in step 2.
Quantitative Data for Ion-Pair Complex Formation Methods:
| Reagent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Bromophenol Blue | 420 | 1-9[3][4] | - | - |
| Solochrome Dark Blue | 495 | 2-16[3][4] | - | - |
| Bromocresol Green | 430 | 1-16[3][4] | - | - |
| Congo Red | 490 | 5.0-30.0[5] | - | - |
| Methyl Orange | 430 | 2-16[5] | - | - |
| Eriochrome Black T | 500 | 2-14[5] | - | - |
| Erythrosine | 560 | 0.17-1.30 | 0.04 | - |
LOD and LOQ data for many of these specific dye-based methods are not consistently reported in the literature.
Experimental Workflow: Ion-Pair Complex Formation
Caption: Workflow for Drotaverine HCl determination by ion-pair complex formation.
Method 2: Oxidative Coupling Reaction
Principle:
This method involves the hydrolysis of Drotaverine HCl in an acidic medium, followed by an oxidative coupling reaction with a suitable chromogenic agent in the presence of an oxidizing agent. The resulting colored product is then measured spectrophotometrically.
Experimental Protocol:
1. Reagent Preparation:
-
Drotaverine HCl Standard Stock Solution (500 µg/mL of hydrolyzed DRT): Accurately weigh 25 mg of Drotaverine HCl, add 10 mL of 5N HCl, and boil. Cool the solution and remove excess HCl under a vacuum. Dissolve the residue in distilled water and make up the volume to 50 mL.[6]
-
Working Standard Solution (200 µg/mL): Dilute the stock solution with distilled water.[6]
-
Chromogenic and Oxidizing Agents: Prepare solutions of reagents such as 3-methyl-2-benzothiazolinone hydrazone (MBTH) with an oxidizing agent like Ce(IV).[6]
2. Standard Curve and Sample Analysis:
-
To a series of volumetric flasks, add varying aliquots of the hydrolyzed Drotaverine HCl working standard solution.
-
Add the specified volumes of the chromogenic and oxidizing agent solutions.
-
Allow the reaction to proceed for the recommended time.
-
Dilute the solutions to the mark with distilled water.
-
Measure the absorbance at the λmax of the colored product against a reagent blank.
-
Prepare the sample solution by hydrolyzing the drug from the pharmaceutical formulation in a similar manner as the standard.
-
Plot a calibration curve and determine the concentration of Drotaverine HCl in the sample.
Quantitative Data for Oxidative Coupling Method:
| Reagent System | λmax (nm) | Linearity Range (µg/mL) |
| MBTH-Ce(IV) | - | - |
Detailed quantitative data for this specific method is limited in the readily available literature.
Logical Relationship: Oxidative Coupling Reaction
Caption: Logical steps in the oxidative coupling method for Drotaverine HCl.
Method 3: Reaction with Potassium Bromide-Bromate and Crystal Violet
Principle:
This indirect spectrophotometric method is based on the reaction of Drotaverine HCl with an excess amount of a potassium bromide-bromate mixture in an acidic medium. The unreacted bromine then bleaches the color of a dye, such as crystal violet. The decrease in the absorbance of the dye is proportional to the concentration of Drotaverine HCl.
Experimental Protocol:
1. Reagent Preparation:
-
Drotaverine HCl Standard Stock Solution (1 mg/mL): Dissolve 100 mg of Drotaverine HCl in 100 mL of distilled water.[7]
-
Potassium Bromide-Bromate Solution: Prepare by dissolving appropriate amounts of potassium bromide and potassium bromate in distilled water.
-
Crystal Violet Solution: Prepare a standard solution of crystal violet in distilled water.
-
Acidic Medium (e.g., HCl): Use a suitable concentration of hydrochloric acid.
2. Standard Curve and Sample Analysis:
-
Into a series of volumetric flasks, add increasing volumes of the Drotaverine HCl standard solution.
-
Add a fixed volume of the potassium bromide-bromate solution and the acidic medium.
-
Allow the reaction to stand for a specified time.
-
Add a fixed volume of the crystal violet solution and dilute to the mark with distilled water.
-
Measure the absorbance of the solutions at the λmax of crystal violet (around 590 nm) against a reagent blank.[7]
-
Prepare the sample solution from the pharmaceutical formulation and treat it in the same manner.
-
Plot a calibration curve of absorbance versus the concentration of Drotaverine HCl.
Quantitative Data for Potassium Bromide-Bromate Method:
| Reagent System | λmax (nm) | Linearity Range (µg/mL) |
| KBr-KBrO₃ & Crystal Violet | 590 | 10-60[3][7] |
Experimental Workflow: Indirect Spectrophotometry
Caption: Workflow for the indirect spectrophotometric determination of Drotaverine HCl.
Summary and Comparison of Methods
The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, the availability of reagents and instrumentation, and the complexity of the sample matrix. Ion-pair formation methods are generally simple and robust. The oxidative coupling method may offer higher sensitivity but requires a hydrolysis step. The indirect spectrophotometric method provides an alternative approach but requires careful control of reaction times. For all methods, it is crucial to perform a validation according to ICH guidelines to ensure accuracy, precision, and reliability of the results.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. A GREEN SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF DROTAVERINE HYDROCHLORIDE IN PHARMACEUTICAL PREPARATIONS USING FORMATION OF ION ASSOCIATION COMPLEX WITH ERYTHROSINE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. abacademies.org [abacademies.org]
- 4. ajrconline.org [ajrconline.org]
- 5. ajrconline.org [ajrconline.org]
- 6. tsijournals.com [tsijournals.com]
- 7. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for Wet Granulation of Drotaverine Hydrochloride Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of immediate-release Drotaverine Hydrochloride tablets using wet granulation technology. This document outlines the rationale for selecting wet granulation, key formulation components, and detailed experimental procedures for manufacturing and evaluation.
Introduction
Drotaverine Hydrochloride is an antispasmodic agent used to relieve smooth muscle spasms.[1] The manufacturing of tablets containing this active pharmaceutical ingredient (API) often utilizes the wet granulation method. This technique is preferred to enhance the flowability and compressibility of the powder blend, which can otherwise lead to challenges such as uneven die filling and weight variation in the final tablets.[1][2] Wet granulation also ensures a uniform distribution of the drug, which is particularly important for achieving consistent therapeutic outcomes.
The process involves the agglomeration of powder particles using a granulating fluid containing a binder. The resulting granules are then dried, sized, blended with lubricants, and finally compressed into tablets. To prevent the oxidation of Drotaverine HCl, an antioxidant may be incorporated into the formulation.[1]
Materials and Equipment
Materials
-
Active Pharmaceutical Ingredient (API): Drotaverine Hydrochloride
-
Binders: Ethyl cellulose, Gelatin, Polyvinylpyrrolidone (PVP K-30), Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC)[1][3][4][5]
-
Disintegrants/Superdisintegrants: Croscarmellose Sodium (Ac-Di-Sol), Crospovidone, Sodium Starch Glycolate[1][3]
-
Glidant: Colloidal Silicon Dioxide (Aerosil-200)[1]
-
Antioxidant: Butylated Hydroxytoluene (BHT)[1]
-
Granulating Fluid: Isopropyl Alcohol (IPA), Methylene Chloride, Purified Water[1][3]
-
Coating Materials (Optional): HPMC 5 cps, Titanium Dioxide, Purified Talc, Di-butyl-phthalate[1]
Equipment
-
Sieves (#20, #40)
-
Planetary Mixer or High-Shear Mixer
-
Tray Dryer or Fluidized Bed Dryer (FBD)
-
Granule Sizing Mill (e.g., Oscillating Granulator)
-
V-Blender or Bin Blender
-
Rotary Tablet Press
-
Tablet Hardness Tester
-
Friability Tester
-
Disintegration Test Apparatus
-
UV-Visible Spectrophotometer
-
Dissolution Test Apparatus
Experimental Protocols
Formulation Development
The following formulations represent typical starting points for the development of Drotaverine Hydrochloride immediate-release tablets. Researchers should optimize these formulations based on their specific equipment and desired tablet characteristics.
Table 1: Example Formulations of Drotaverine Hydrochloride Tablets
| Ingredient | Function | Formulation 1 (mg/tablet) [1] | Formulation 2 (mg/tablet) [3] |
| Drotaverine Hydrochloride | API | 80 | 80 |
| Lactose Monohydrate | Diluent | q.s. to 150 | - |
| Starch | Diluent/Disintegrant | - | q.s. to 145 |
| Ethyl Cellulose | Binder | 5 | - |
| Gelatin | Binder | - | 3 |
| PVP K-30 | Binder | - | 3 |
| Croscarmellose Sodium (Ac-Di-Sol) | Superdisintegrant | 7.5 | - |
| Sodium Starch Glycolate | Superdisintegrant | - | 4 |
| Crospovidone | Superdisintegrant | 7.5 | - |
| Stearic Acid | Lubricant | 3 | - |
| Magnesium Stearate | Lubricant | - | 2 |
| Aerosil-200 | Glidant | 3 | - |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.15 | - |
| Total Weight | 150 | 145 |
Wet Granulation and Tablet Manufacturing Protocol
This protocol outlines the step-by-step procedure for the wet granulation of Drotaverine Hydrochloride and subsequent tablet compression.
Workflow for Wet Granulation of Drotaverine Hydrochloride Tablets
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Drotaverine Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Drotaverine Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Mobile Phase & Method Optimization
Q1: What are the recommended starting mobile phase compositions for Drotaverine Hydrochloride HPLC analysis?
A1: Several reversed-phase HPLC methods have been successfully employed for the analysis of Drotaverine Hydrochloride. The choice of mobile phase depends on the stationary phase (column) and the specific requirements of the analysis (e.g., separation from impurities or degradation products). Here are some commonly used mobile phases:
-
Methanol and Phosphate Buffer: A mixture of methanol and potassium dihydrogen phosphate (KH2PO4) buffer is a popular choice. A typical starting point is a 55:45 (v/v) ratio of methanol to 0.05 M KH2PO4 buffer with the pH adjusted to 3.5 using phosphoric acid.[1]
-
Acetonitrile and Phosphate Buffer: Acetonitrile can be used as the organic modifier instead of methanol. A gradient elution with a mobile phase consisting of a pH 3.0 potassium dihydrogen orthophosphate buffer and acetonitrile is effective for separating Drotaverine from its impurities.[2]
-
Methanol and Formic Acid: A simpler mobile phase can be prepared using 0.2% (v/v) formic acid in water and methanol, typically in a 55:45 (v/v) ratio.[3]
-
Acetonitrile and Acetate Buffer: A combination of acetonitrile and a 25 millimolar sodium acetate buffer (pH adjusted to 4.5) in a 45:55 (v/v) ratio has also been reported.[4]
Q2: How does the pH of the mobile phase affect the chromatography of Drotaverine Hydrochloride?
A2: The pH of the mobile phase is a critical parameter in the HPLC analysis of Drotaverine Hydrochloride, which is a basic compound.
-
Impact on Retention Time: At a lower pH (e.g., 2.5-4.5), Drotaverine Hydrochloride will be in its ionized form, leading to good interaction with the reversed-phase column and resulting in appropriate retention times.
-
Peak Shape: A stable and appropriate pH is crucial for obtaining symmetrical peak shapes. Operating near the pKa of the analyte can lead to peak tailing or splitting. Using a buffer helps maintain a constant pH throughout the analysis.[5] For basic compounds like Drotaverine, a mobile phase pH of at least 2 units away from its pKa is recommended for optimal peak shape.
Q3: I am observing peak tailing in my chromatogram. What are the possible causes and solutions?
A3: Peak tailing is a common issue in the HPLC analysis of basic compounds like Drotaverine Hydrochloride. It is often caused by secondary interactions between the analyte and the stationary phase.
// Nodes PeakTailing [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PossibleCauses [label="Possible Causes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solutions [label="Potential Solutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cause1 [label="Secondary Silanol Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="Mobile Phase pH Incorrect", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3 [label="Column Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause4 [label="Column Degradation", fillcolor="#F1F3F4", fontcolor="#202124"];
Solution1 [label="Use End-capped Column\nAdd Triethylamine to Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Adjust pH (typically lower for bases)\nUse Appropriate Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Decrease Sample Concentration\nInject Smaller Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4 [label="Use Guard Column\nReplace Column", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PeakTailing -> PossibleCauses [label="Investigate"]; PossibleCauses -> Cause1; PossibleCauses -> Cause2; PossibleCauses -> Cause3; PossibleCauses -> Cause4;
Cause1 -> Solutions [label="Address"]; Cause2 -> Solutions; Cause3 -> Solutions; Cause4 -> Solutions;
Solutions -> Solution1; Solutions -> Solution2; Solutions -> Solution3; Solutions -> Solution4; }
Caption: Troubleshooting workflow for peak tailing.
Here's a breakdown of potential causes and their solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | The free silanol groups on the silica-based stationary phase can interact with the basic Drotaverine molecule, causing tailing. Solution: Use a highly deactivated, end-capped C8 or C18 column. Adding a competing base like triethylamine (TEA) to the mobile phase (around 0.1-0.2%) can also help to mask the silanol groups. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the pKa of Drotaverine, it can exist in both ionized and non-ionized forms, leading to tailing. Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Drotaverine, a lower pH (e.g., 3.0-4.5) is generally effective. Ensure the buffer has adequate capacity to maintain a stable pH.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak distortion. Solution: Reduce the concentration of the sample solution or decrease the injection volume.[5] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape. Solution: Use a guard column to protect the analytical column. If the problem persists, try flushing the column with a strong solvent or, if necessary, replace the column.[6] |
Q4: My peaks are fronting. What could be the issue?
A4: Peak fronting is less common than tailing but can occur due to several reasons:
// Nodes PeakFronting [label="Peak Fronting Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PossibleCauses [label="Possible Causes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solutions [label="Potential Solutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cause1 [label="Sample Solvent Incompatibility", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="Column Overload (Mass or Volume)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3 [label="Column Bed Deformation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause4 [label="Low Column Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];
Solution1 [label="Dissolve Sample in Mobile Phase\nUse Weaker Injection Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Dilute Sample\nInject Smaller Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Replace Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4 [label="Increase Column Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PeakFronting -> PossibleCauses [label="Investigate"]; PossibleCauses -> Cause1; PossibleCauses -> Cause2; PossibleCauses -> Cause3; PossibleCauses -> Cause4;
Cause1 -> Solutions [label="Address"]; Cause2 -> Solutions; Cause3 -> Solutions; Cause4 -> Solutions;
Solutions -> Solution1; Solutions -> Solution2; Solutions -> Solution3; Solutions -> Solution4; }
Caption: Troubleshooting workflow for peak fronting.
| Possible Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting. Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[7] |
| Column Overload | Similar to peak tailing, injecting too much sample can lead to fronting. Solution: Decrease the sample concentration or injection volume.[8] |
| Column Bed Deformation | A void or channel at the column inlet can cause peak distortion. Solution: This usually requires replacing the column.[6] |
Q5: I am seeing split peaks. What is the cause and how can I fix it?
A5: Split peaks can be indicative of a few different problems:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurity | What appears to be a split peak might actually be two different compounds eluting very close to each other. Solution: Adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio or the pH) to improve the resolution between the two peaks.[9] |
| Blocked Column Frit | A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column, leading to split peaks. Solution: Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced.[9] |
| Sample Solvent Effect | Injecting the sample in a solvent that is significantly different from the mobile phase can cause peak splitting. Solution: As with peak fronting, dissolve the sample in the mobile phase whenever possible. |
| Column Void | A void in the packing material at the head of the column can lead to a split flow path for the sample. Solution: This typically requires replacing the column. |
Q6: My baseline is noisy. How can I improve it?
A6: A noisy baseline can interfere with the accurate detection and quantification of peaks.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Issues | Impurities in the solvents, improper mixing of mobile phase components, or dissolved gas can all contribute to baseline noise. Solution: Use high-purity HPLC-grade solvents.[10] Ensure the mobile phase is thoroughly mixed and degassed before use.[10] |
| Pump Problems | Leaks in the pump or faulty check valves can cause pressure fluctuations, leading to a noisy baseline. Solution: Check for any visible leaks in the system. If the problem persists, the pump seals or check valves may need to be replaced.[6] |
| Detector Issues | A dirty flow cell or a failing lamp in the UV detector can cause baseline noise. Solution: Flush the flow cell with a suitable solvent. If the noise continues, the detector lamp may need to be replaced. |
| Column Contamination | Strongly retained compounds from previous injections can slowly elute, causing a noisy or drifting baseline. Solution: Flush the column with a strong solvent between runs. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (Methanol: 0.05 M KH2PO4, pH 3.5)
-
Prepare 0.05 M KH2PO4 Buffer: Accurately weigh 6.8 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust pH: Adjust the pH of the buffer solution to 3.5 ± 0.1 using 85% phosphoric acid.
-
Mix Mobile Phase: Mix methanol and the prepared KH2PO4 buffer in a 55:45 (v/v) ratio. For example, to prepare 1000 mL of mobile phase, mix 550 mL of methanol with 450 mL of the pH-adjusted buffer.
-
Filter and Degas: Filter the mobile phase through a 0.45 µm membrane filter and degas it for at least 15 minutes using an ultrasonic bath or vacuum degassing.[11]
Protocol 2: Preparation of Standard Stock Solution of Drotaverine Hydrochloride
-
Weighing: Accurately weigh about 10 mg of Drotaverine Hydrochloride reference standard.[11]
-
Dissolution: Transfer the weighed standard into a 10 mL volumetric flask.
-
Dilution: Add a portion of the mobile phase to the flask and sonicate for a few minutes to dissolve the standard completely. Then, make up the volume to the mark with the mobile phase to obtain a stock solution of 1000 µg/mL.[11]
-
Working Standards: Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a linearity study).
Protocol 3: System Suitability Test
Before starting any analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Prepare a System Suitability Solution: Prepare a standard solution of Drotaverine Hydrochloride at a concentration that is expected to be in the middle of the calibration range.
-
Injections: Make at least five replicate injections of the system suitability solution.
-
Evaluation: Evaluate the following parameters:
-
Tailing Factor (or Asymmetry Factor): Should ideally be between 0.9 and 1.2.
-
Theoretical Plates (N): Should be high, typically >2000, indicating good column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2% for replicate injections.[2]
-
Data Presentation
The following tables summarize typical quantitative data for Drotaverine Hydrochloride HPLC analysis based on published methods.
Table 1: Comparison of Different Mobile Phases and Chromatographic Conditions
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Methanol: 0.05 M KH2PO4 (55:45 v/v), pH 3.5 | C8 (250 x 4.6 mm, 5 µm) | 1.0 | 241 | ~8.7 | [1] |
| Acetonitrile: 0.02 M KH2PO4 (gradient), pH 3.0 | C18 (150 x 4.6 mm, 5 µm) | 1.0 | 230 | ~7.4 | [2] |
| Methanol: 0.2% Formic Acid (55:45 v/v) | C8 (150 x 4.6 mm, 5 µm) | 1.0 | 300 | ~5.2 | [12] |
| Acetonitrile: 25 mM Sodium Acetate (45:55 v/v), pH 4.5 | C18 (250 x 4.6 mm, 5 µm) | 1.0 | 354 | ~7.4 | [4] |
| Methanol: Acetonitrile: Water (60:30:10 v/v/v), pH 3.0 | C18 (150 x 4.6 mm, 5 µm) | 1.0 | 298.5 | ~1.1 | [13] |
Table 2: Typical System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor | ≤ 2 | 1.0 - 1.5 |
| Theoretical Plates (N) | > 2000 | > 5000 |
| RSD of Peak Area (%) | ≤ 2.0 | < 1.0 |
| RSD of Retention Time (%) | ≤ 2.0 | < 0.5 |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the HPLC analysis of Drotaverine Hydrochloride.
// Nodes Start [label="Start: Method Development/Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepMobilePhase [label="Prepare Mobile Phase"]; PrepStandard [label="Prepare Standard and Sample Solutions"]; SystemEquilibration [label="Equilibrate HPLC System"]; SystemSuitability [label="Perform System Suitability Test (SST)"]; SST_Check [label="SST Passes?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; InjectSamples [label="Inject Blank, Standards, and Samples"]; DataAcquisition [label="Acquire Chromatographic Data"]; DataProcessing [label="Process Data (Integration, Calibration)"]; Results [label="Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot System/Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> PrepMobilePhase; PrepMobilePhase -> PrepStandard; PrepStandard -> SystemEquilibration; SystemEquilibration -> SystemSuitability; SystemSuitability -> SST_Check; SST_Check -> InjectSamples [label="Yes"]; SST_Check -> Troubleshoot [label="No"]; Troubleshoot -> SystemEquilibration; InjectSamples -> DataAcquisition; DataAcquisition -> DataProcessing; DataProcessing -> Results; }
Caption: General workflow for HPLC analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. tsijournals.com [tsijournals.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. mastelf.com [mastelf.com]
- 11. ijpbs.com [ijpbs.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Overcoming poor bioavailability of Drotaverine in formulations
Welcome to the Technical Support Center for overcoming the poor bioavailability of Drotaverine in formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor and variable bioavailability of Drotaverine?
A1: The poor and variable oral bioavailability of Drotaverine hydrochloride, which can range from 24.5% to 91% with a mean of 58.2 ± 18.2%, is attributed to several factors.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, Drotaverine exhibits high permeability but low aqueous solubility. This low solubility is a rate-limiting step for its absorption in the gastrointestinal tract. Additionally, its bitter taste can lead to poor patient compliance with oral formulations, indirectly affecting its overall therapeutic efficacy.[3][4][5]
Q2: What formulation strategies have shown promise in enhancing the bioavailability of Drotaverine?
A2: Several advanced formulation strategies are being explored to overcome the solubility and bioavailability challenges of Drotaverine. These include:
-
Nanoformulations: Techniques such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have been shown to significantly improve the oral bioavailability of Drotaverine by increasing its dissolution rate and absorption.
-
Solid Dispersions: This approach involves dispersing Drotaverine in a hydrophilic carrier at a molecular level to enhance its solubility and dissolution rate.
-
Orally Disintegrating Tablets (ODTs): ODTs are designed to disintegrate rapidly in the mouth, which can lead to faster onset of action and potentially improved bioavailability.
-
Floating Matrix Tablets: These are gastro-retentive dosage forms that prolong the residence time of the drug in the stomach, which can be beneficial for drugs with an absorption window in the upper gastrointestinal tract.
Q3: Is there quantitative data available on the bioavailability enhancement of Drotaverine with these new formulations?
A3: Yes, preclinical studies have demonstrated the potential of advanced formulations to improve the pharmacokinetic profile of Drotaverine. The following table summarizes the available data from a study in rats comparing a Drotaverine-loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS) to a conventional Drotaverine suspension.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Conventional Suspension | 458.2 ± 54.7 | 4.0 ± 0.5 | 3,125.4 ± 345.8 | 100 |
| Drotaverine SNEDDS | 1,123.6 ± 121.3 | 2.0 ± 0.3 | 8,765.9 ± 789.2 | 280.5 |
Data presented as mean ± standard deviation.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of Drotaverine Formulation
-
Possible Cause 1: Poor drug wettability.
-
Troubleshooting: Incorporate a suitable surfactant (e.g., Tween 80, Poloxamer 188) or a hydrophilic carrier (e.g., Polyethylene Glycol - PEG, Polyvinylpyrrolidone - PVP) into your formulation to improve the wettability of the drug particles.
-
-
Possible Cause 2: Crystalline nature of the drug.
-
Troubleshooting: Consider formulating a solid dispersion to convert the crystalline Drotaverine into a more soluble amorphous state. Techniques like solvent evaporation or melt extrusion can be employed.
-
-
Possible Cause 3: Inadequate disintegration of the dosage form.
-
Troubleshooting: For solid dosage forms like tablets, optimize the concentration of disintegrants or use superdisintegrants (e.g., Croscarmellose Sodium, Sodium Starch Glycolate).
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data
-
Possible Cause 1: Inconsistent drug release from the formulation.
-
Troubleshooting: Ensure the manufacturing process is well-controlled to produce formulations with consistent drug content and release profiles. For solid dispersions and nanoformulations, particle size distribution is a critical quality attribute to monitor.
-
-
Possible Cause 2: Food effect.
-
Troubleshooting: Drotaverine's absorption can be influenced by the presence of food. Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect on your formulation.
-
-
Possible Cause 3: First-pass metabolism.
-
Troubleshooting: Drotaverine undergoes hepatic first-pass metabolism, primarily through the Cytochrome P450 enzyme CYP3A4. The extent of this metabolism can vary between individuals. While this is an inherent property of the drug, formulating for rapid absorption can sometimes help to partially bypass the first-pass effect.
-
Issue 3: Difficulty in Preparing Stable Nanoformulations
-
Possible Cause 1: Phase separation or drug precipitation upon dilution.
-
Troubleshooting: Optimize the ratio of oil, surfactant, and co-surfactant in your SNEDDS formulation. The use of a precipitation inhibitor, such as HPMC, can help maintain a supersaturated state upon dilution in the gastrointestinal fluid.
-
-
Possible Cause 2: Ostwald ripening leading to increased particle size over time.
-
Troubleshooting: Select a surfactant system that provides a stable interfacial film around the nano-droplets. Ensure the oil phase has low water solubility.
-
-
Possible Cause 3: Inconsistent results during scale-up.
Experimental Protocols
Protocol 1: Preparation of Drotaverine Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve Drotaverine hydrochloride and a hydrophilic carrier (e.g., PVP K30 or Soluplus®) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a thin film is formed on the wall of the flask.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using DSC, XRD, and FTIR).
Protocol 2: Preparation of Drotaverine-Loaded SNEDDS
-
Component Selection: Based on solubility studies, select an appropriate oil (e.g., Capryol 90), surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol P).
-
Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Mix them thoroughly using a magnetic stirrer until a homogenous mixture is obtained.
-
Drug Loading: Add the accurately weighed amount of Drotaverine hydrochloride to the mixture and stir until the drug is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.
-
Characterization:
-
Self-emulsification assessment: Add a small amount of the prepared SNEDDS to a specified volume of water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet size analysis: Determine the globule size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument.
-
In vitro drug release: Perform in vitro drug release studies using a dialysis bag method or a standard dissolution apparatus.
-
Visualizations
Caption: Experimental workflows for preparing and characterizing Drotaverine solid dispersions and SNEDDS.
Caption: Simplified metabolic pathway of Drotaverine via CYP3A4.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. The Bad Taste of Medicines: Overview of Basic Research on Bitter Taste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Drotaverine Hydrochloride Degradation Studies
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Drotaverine Hydrochloride. It offers troubleshooting advice and detailed protocols for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation products of Drotaverine Hydrochloride observed during forced degradation studies?
A1: While several studies have investigated the degradation of Drotaverine Hydrochloride under stress conditions, the specific chemical structures of the major degradation products are not consistently and fully elucidated in publicly available literature. However, studies have consistently shown the formation of multiple degradation products under acidic, alkaline, oxidative, and photolytic conditions.[1][2][3][4] For instance, under acidic hydrolysis, the formation of two degradation products, sometimes referred to as DP-ISO1 and DP-ISO2, has been reported, while oxidative stress may lead to a product designated as DP-OX.[4] In alkaline conditions, the drug degrades extensively, resulting in multiple degradation products.[2][3] Biodegradation studies have identified smaller molecules such as 3,4-diethoxybenzoic acid, 3,4-diethoxybenzaldehyde, and 3,4-diethoxybenzoic acid ethyl ester.[5]
Q2: Under which conditions is Drotaverine Hydrochloride most susceptible to degradation?
A2: Drotaverine Hydrochloride is particularly susceptible to degradation under alkaline, oxidative, and photolytic stress conditions.[3] Significant degradation is consistently observed in the presence of a base (e.g., NaOH) and oxidizing agents (e.g., H₂O₂).[2][3] Exposure to sunlight also leads to notable degradation.[2] The drug is comparatively more stable under neutral and dry heat conditions.[2][3]
Q3: What analytical techniques are most suitable for identifying and quantifying Drotaverine Hydrochloride and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly reported and effective analytical technique for the separation and quantification of Drotaverine Hydrochloride and its degradation products.[1][2][3][4] The use of a C18 or C8 column with a mobile phase typically consisting of a buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) has been shown to provide good separation.[2][3][4]
Troubleshooting Guide
Q1: I am observing poor resolution between the Drotaverine peak and its degradation products in my HPLC chromatogram. What can I do?
A1: Poor resolution can be addressed by optimizing your chromatographic conditions. Consider the following adjustments:
-
Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
pH of the Mobile Phase: The pH of the buffer can significantly impact the retention of ionizable compounds like Drotaverine and its degradation products. Experiment with slight adjustments to the pH to improve selectivity.
-
Flow Rate: Decreasing the flow rate can sometimes enhance resolution, although it will increase the run time.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider trying a column with a different stationary phase (e.g., a different end-capping or a phenyl-hexyl phase) to achieve a different selectivity.
Q2: My Drotaverine sample shows significant degradation even under mild storage conditions. What could be the cause?
A2: If you observe unexpected degradation, consider the following potential factors:
-
Light Exposure: Drotaverine is known to be photolabile.[2] Ensure your samples are always protected from light by using amber vials or wrapping them in aluminum foil.
-
pH of the Solution: The stability of Drotaverine is pH-dependent. If your sample is dissolved in a solution that is slightly alkaline, it may degrade more rapidly. Ensure the pH of your sample solutions is controlled, preferably in the acidic to neutral range for better stability.
-
Presence of Oxidizing Agents: Contamination with trace amounts of oxidizing agents can lead to degradation. Use high-purity solvents and reagents for your sample preparations.
Q3: The mass balance in my forced degradation study is low. Where could the degraded products be?
A3: A low mass balance suggests that not all degradation products are being detected. This could be due to several reasons:
-
Non-chromophoric Degradants: Some degradation products may lack a UV chromophore at the detection wavelength you are using, making them invisible to the UV detector.[2] Consider using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to identify non-chromophoric products.
-
Volatile Degradants: Some degradation products might be volatile and lost during sample preparation or analysis.
-
Precipitation: Degradation products may precipitate out of the solution, especially if their solubility is different from the parent drug. Ensure your sample remains fully dissolved.
-
Adsorption: Highly polar or charged degradation products might irreversibly adsorb to the column or vials.
Quantitative Data Summary
The following table summarizes the percentage of Drotaverine Hydrochloride degradation observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Details | Duration & Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 1M HCl | 2 hours at 80°C | ~17% | [1] |
| 0.1N HCl | 6 hours (reflux) | 12.62% | ||
| 0.1 M HCl | 8 hours at 60°C | 14% | [3] | |
| 1N HCl | 24 hours at 100°C | 17.21% | [4] | |
| Alkaline Hydrolysis | 1M NaOH | 2 hours at 80°C | ~27% | |
| 0.1N NaOH | 8 hours (reflux) | 62.69% | ||
| 0.1 M NaOH | 8 hours at 60°C | 76% | [3] | |
| 1N NaOH | 24 hours at 100°C | 27.24% | [4] | |
| Oxidative Degradation | 6% v/v H₂O₂ | 2 hours at 80°C | ~17% | |
| 3% H₂O₂ | 24 hours at room temp | Significant Degradation | ||
| 2.5% v/v H₂O₂ | 8 hours | 13% | [3] | |
| 3% H₂O₂ | Elevated temperature | 16.84% | [4] | |
| Thermal Degradation | Solid drug | 72 hours at 70°C | 7% | |
| Solid drug | 15 days at 60°C | 1.38% | ||
| Solid drug | 48 hours at 100°C | 6.82% | [4] | |
| Photolytic Degradation | Solid drug | 72 hours (sunlight) | 13% | |
| Solid drug | 4 hours (direct sunlight) | 23.59% | [2] | |
| Solid drug | 48 hours (sunlight) | 13.16% | [4] |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on Drotaverine Hydrochloride based on published methods.[1][2][3][4] Researchers should adapt these protocols to their specific experimental needs and available equipment.
1. Acidic Degradation
-
Objective: To evaluate the stability of Drotaverine Hydrochloride in acidic conditions.
-
Procedure:
-
Prepare a stock solution of Drotaverine Hydrochloride in methanol or a suitable solvent.
-
Transfer an aliquot of the stock solution into a solution of 0.1N to 1N hydrochloric acid (HCl).
-
Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).
-
At appropriate time intervals, withdraw samples and neutralize them with an equivalent amount of sodium hydroxide (NaOH).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Alkaline Degradation
-
Objective: To assess the stability of Drotaverine Hydrochloride in basic conditions.
-
Procedure:
-
Prepare a stock solution of Drotaverine Hydrochloride.
-
Transfer an aliquot of the stock solution into a solution of 0.1N to 1N sodium hydroxide (NaOH).
-
Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).
-
At appropriate time intervals, withdraw samples and neutralize them with an equivalent amount of hydrochloric acid (HCl).
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of Drotaverine Hydrochloride to oxidation.
-
Procedure:
-
Prepare a stock solution of Drotaverine Hydrochloride.
-
Transfer an aliquot of the stock solution into a solution of hydrogen peroxide (H₂O₂, typically 3-30%).
-
Keep the solution at room temperature or a slightly elevated temperature for a specified period (e.g., 2-24 hours), protected from light.
-
At desired time points, withdraw samples.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
-
4. Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of solid Drotaverine Hydrochloride.
-
Procedure:
-
Place a known amount of solid Drotaverine Hydrochloride powder in a suitable container (e.g., a petri dish or a vial).
-
Expose the sample to a controlled high temperature (e.g., 60-105°C) in a calibrated oven for an extended period (e.g., 24-72 hours or longer).
-
At specific intervals, take a sample of the solid drug, dissolve it in a suitable solvent, and dilute it to the target concentration for HPLC analysis.
-
Analyze the samples by HPLC.
-
5. Photolytic Degradation
-
Objective: To evaluate the photostability of Drotaverine Hydrochloride.
-
Procedure:
-
Expose a known amount of solid Drotaverine Hydrochloride or a solution of the drug to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., a photostability chamber).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After a defined exposure period (e.g., until an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter is reached), prepare the samples for analysis.
-
For solid samples, dissolve them in a suitable solvent.
-
Dilute all samples to the appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the identification of Drotaverine Hydrochloride degradation products.
Caption: Workflow for Forced Degradation and Analysis.
References
Troubleshooting peak tailing in Drotaverine HPLC chromatography
Welcome to the technical support center for Drotaverine HPLC chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for Drotaverine analysis?
A1: Peak tailing is a phenomenon in chromatography where the tail end of a chromatographic peak is drawn out and asymmetrical. In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] For Drotaverine, a basic compound, peak tailing is a common issue that can lead to inaccurate quantification, reduced resolution between adjacent peaks, and difficulty in identifying co-eluting impurities.[2][3]
Q2: What are the primary causes of peak tailing for a basic compound like Drotaverine?
A2: The primary cause of peak tailing for basic compounds like Drotaverine is the interaction between the analyte and the stationary phase.[3] Specifically, the basic functional groups in Drotaverine can interact strongly with acidic silanol groups present on the surface of silica-based HPLC columns.[2][3] Other contributing factors can include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Drotaverine, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[2]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.[1]
-
Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[1][4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2][4]
Q3: How can I prevent peak tailing when developing an HPLC method for Drotaverine?
A3: Proactive method development is key to preventing peak tailing. Consider the following:
-
Column Selection: Opt for a modern, high-purity silica column with end-capping. End-capped columns have fewer free silanol groups, reducing the potential for secondary interactions.[2][3]
-
Mobile Phase pH Control: Maintain the mobile phase pH at least 2 units below the pKa of Drotaverine. For basic compounds, a lower pH (e.g., pH 3-4) ensures the analyte is fully protonated and less likely to interact with silanol groups.[5]
-
Buffer Selection: Use an appropriate buffer system (e.g., phosphate or acetate) at a sufficient concentration (typically 10-50 mM) to maintain a stable pH.[1]
-
Organic Modifier: Choose a suitable organic modifier like acetonitrile or methanol. The choice can influence peak shape.[2]
Troubleshooting Guide: Peak Tailing in Drotaverine Analysis
This guide provides a systematic approach to troubleshooting peak tailing in your Drotaverine HPLC analysis.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting peak tailing in Drotaverine HPLC analysis.
Quantitative Data Summary
The following table summarizes typical HPLC parameters for Drotaverine analysis and suggests adjustments to mitigate peak tailing.
| Parameter | Typical Value for Drotaverine | Troubleshooting Action for Peak Tailing | Expected Outcome |
| Column | C8 or C18, 5 µm, 150 x 4.6 mm | Switch to an end-capped column | Reduced silanol interactions |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate | Ensure pH is acidic (e.g., 3.0) | Protonation of Drotaverine, minimizing silanol interaction |
| Mobile Phase B | Acetonitrile or Methanol | Vary the organic modifier | Can alter selectivity and improve peak shape |
| pH | 3.0 - 4.5 | Lower the pH (e.g., to 3.0) | Ensures Drotaverine is in a single ionic state |
| Flow Rate | 1.0 mL/min | Maintain a consistent flow rate | N/A for tailing, but crucial for reproducibility |
| Column Temp. | 25°C | Increase temperature (e.g., to 30-35°C) | Can improve mass transfer and peak symmetry |
| Injection Volume | 10-20 µL | Decrease injection volume or dilute sample | Prevents column overload |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol describes the preparation of a mobile phase with a controlled pH, which is critical for analyzing basic compounds like Drotaverine.
Objective: To prepare a buffered mobile phase at an acidic pH to minimize peak tailing.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm filter
Procedure:
-
Prepare the Buffer:
-
Weigh out the appropriate amount of KH₂PO₄ to make a 0.02 M solution in HPLC-grade water (e.g., 2.72 g in 1 L).
-
Dissolve the salt completely.
-
-
Adjust the pH:
-
Place a calibrated pH meter electrode in the buffer solution.
-
Slowly add dilute orthophosphoric acid dropwise while stirring until the desired pH (e.g., 3.0) is reached.
-
-
Prepare the Mobile Phase:
-
For a 60:40 (v/v) aqueous to organic mobile phase, measure 600 mL of the prepared buffer and 400 mL of acetonitrile.
-
Combine the two solutions in a clean mobile phase reservoir.
-
-
Degas the Mobile Phase:
-
Filter the mobile phase through a 0.45 µm filter to remove particulates.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
Protocol 2: Column Washing to Address Contamination
If column contamination is suspected to be the cause of peak tailing, a thorough washing procedure can help restore performance.
Objective: To remove strongly retained contaminants from the HPLC column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade hexane (for highly non-polar contaminants, if necessary)
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with Mobile Phase without Buffer: Wash the column with your mobile phase composition but without the buffer salts (e.g., 60:40 water:acetonitrile) for 20-30 column volumes.
-
Flush with 100% Acetonitrile: Wash the column with 100% acetonitrile for 20-30 column volumes to remove non-polar compounds.
-
Flush with Isopropanol: For more stubborn contaminants, wash with 100% isopropanol for 20-30 column volumes.
-
(Optional) Flush with Hexane: For very non-polar contaminants, a flush with hexane can be used, followed by isopropanol to ensure miscibility before returning to the reversed-phase mobile phase.
-
Re-equilibrate the Column:
-
Gradually reintroduce the analytical mobile phase. Start with a high organic composition and slowly decrease it to your method's starting conditions.
-
Equilibrate the column with the analytical mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Reconnect the detector and test the column performance.
By following these guidelines and protocols, you can effectively troubleshoot and mitigate peak tailing issues in your Drotaverine HPLC analyses, leading to more accurate and reliable results.
References
Technical Support Center: Design of Experiments (DoE) for Optimizing Drotaverine Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals applying Design of Experiments (DoE) to optimize Drotaverine formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental design process for Drotaverine formulation.
Issue 1: Poor Powder Flowability Leading to Weight Variation in Tablets
-
Question: My initial Drotaverine HCl powder blend shows poor flow properties, resulting in significant tablet weight variation during compression. How can I use DoE to identify the cause and find a solution?
-
Answer: Poor powder flow is a common issue that can be systematically addressed using a screening design. The goal is to identify which formulation components have the most significant impact on flow.
-
Recommended DoE Approach: A Fractional Factorial Design (FFD) or a Plackett-Burman Design is highly effective for screening multiple formulation variables with a minimal number of experimental runs.[1][2][3]
-
Potential Causes & Factors to Investigate:
-
Experimental Protocol:
-
Identify Factors and Levels: Select critical formulation variables and define high (+) and low (-) levels for each. An example is provided in the table below.
-
Select a Screening Design: Generate a design matrix using statistical software. A 2^(5-1) Fractional Factorial design is a good starting point for five factors.
-
Prepare Formulations: Prepare the powder blends according to the combinations specified in the design matrix.
-
Measure Response: The key response to measure is an indicator of powder flow, such as the Angle of Repose or Carr's Index.
-
Analyze Results: Use statistical software to analyze the main effects of each factor on the response. This will highlight which excipients or parameters are critical to flowability.
-
-
Data Presentation: Screening Design for Flowability
Factor Name Type Low Level (-) High Level (+) A Drotaverine HCl Fixed 40 mg 40 mg B Microcrystalline Cellulose (Diluent) Variable 50% 70% C PVP K30 (Binder) Variable 2% 5% D Talc (Glidant) Variable 0.5% 2% E Magnesium Stearate (Lubricant) Variable 0.5% 1.5% | F | Moisture Content | Variable | < 1% | 3% |
-
Logical Workflow for Troubleshooting Poor Flow
A logical workflow for troubleshooting poor powder flow using DoE.
-
Issue 2: Tablet Sticking and Picking During Compression
-
Question: My Drotaverine tablets are sticking to the punch faces during compression, leading to surface defects. How can I use DoE to mitigate this?
-
Answer: Sticking and picking are often related to the formulation's adhesiveness, which can be influenced by the lubricant, binder, and moisture content. An optimization design can help find the right balance.[4][5][6]
-
Recommended DoE Approach: A Central Composite Design (CCD) is ideal for this scenario as it can model non-linear relationships and help optimize the levels of critical factors.[7][8][9]
-
Potential Causes & Factors to Investigate:
-
Inadequate Lubrication: The type and concentration of the lubricant (e.g., Magnesium Stearate) are paramount.
-
Excessive Binder: High concentrations of binder can increase stickiness.
-
High Moisture Content: Moisture can plasticize the formulation, making it more prone to sticking.[10]
-
Process Parameters: Compression force can also play a role.
-
-
Experimental Protocol:
-
Identify Critical Factors: Based on screening experiments or prior knowledge, select the 2-3 most critical factors. For this issue, let's assume Magnesium Stearate and PVP K30 concentration are key.
-
Design the Experiment: Set up a CCD with axial and center points to explore the experimental region thoroughly.
-
Prepare and Compress: Prepare the formulations as per the CCD matrix and compress them into tablets.
-
Measure Responses: Quantify the sticking and picking (e.g., through visual inspection score, or weight of material adhered to punches) and also measure critical quality attributes (CQAs) like hardness and disintegration time.
-
Analyze and Model: Generate response surface plots to visualize how the factors influence sticking and other CQAs. Identify an optimal operating region that minimizes sticking while maintaining acceptable hardness and disintegration.
-
-
Data Presentation: Central Composite Design for Sticking | Factor | Name | Units | Low Level | High Level | | :--- | :--- | :--- | :--- | :--- | | A | Magnesium Stearate | % w/w | 0.5 | 1.5 | | B | PVP K30 | % w/w | 2.0 | 4.0 | | Response | Goal | Acceptable Range | | Y1: Sticking Score | Minimize | < 1 (on a 0-5 scale) | | Y2: Hardness | Target | 60 - 80 N | | Y3: Disintegration Time | Minimize | < 15 minutes |
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in designing a DoE for my Drotaverine formulation?
The first and most critical step is to define your Quality Target Product Profile (QTPP) . This involves identifying the desired characteristics of your final tablet, such as dosage strength, release profile (immediate release), and stability. From the QTPP, you derive the Critical Quality Attributes (CQAs) , which are the physical, chemical, and biological attributes that must be controlled to ensure the desired product quality.[11][12][13] Common CQAs for a Drotaverine immediate-release tablet include:
-
Assay and Content Uniformity
-
Hardness and Thickness
-
Friability
-
Disintegration Time
-
Dissolution Profile
Q2: Which DoE model should I choose: Screening or Optimization?
This depends on your objective.
-
Use a Screening Design (e.g., Fractional Factorial) when: You have many potential factors (e.g., multiple excipients, process parameters) and you want to efficiently identify the vital few that have the most significant impact on your CQAs.[1][2][3]
-
Use an Optimization Design (e.g., Central Composite Design, Box-Behnken) when: You have already identified the critical factors (typically 2-4) and you want to find their optimal levels to achieve your desired CQAs. These designs allow for the modeling of curvature in the response surface.[7][8][9][14]
-
DoE Model Selection Workflow
A workflow for selecting the appropriate DoE model.
Q3: What are the typical Critical Process Parameters (CPPs) to consider for Drotaverine tablet manufacturing?
CPPs are process parameters whose variability can impact a CQA and therefore should be monitored or controlled.[15][16][17] For the wet granulation and compression of Drotaverine tablets, common CPPs include:
-
Granulation:
-
Impeller and chopper speed
-
Binder addition rate
-
Wet massing time
-
-
Drying:
-
Inlet air temperature and flow rate
-
Drying time
-
-
Compression:
-
Compression force (pre-compression and main compression)
-
Turret speed
-
Q4: My dissolution results are highly variable. How can DoE help?
High variability in dissolution can stem from both formulation (material attributes) and process parameters. A DoE approach can help identify the root cause.
-
Screening: Use a screening design to investigate the impact of factors like the type and concentration of disintegrant (e.g., Croscarmellose Sodium, Sodium Starch Glycolate), binder concentration, and lubricant mixing time on both the mean dissolution rate and its variability.
-
Optimization: Once critical factors are identified, use a response surface design to find a robust operating region where the dissolution profile is consistently on target and minimally affected by small variations in the factors.
Experimental Protocols
Protocol 1: RP-HPLC Method for Drotaverine HCl Assay
This protocol provides a general method for the quantification of Drotaverine HCl in tablets, based on published literature.[18][19][20]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 25 mM sodium acetate, pH adjusted to 4.5) and acetonitrile in a ratio of approximately 55:45 v/v.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 354 nm.[19]
-
Standard Preparation:
-
Accurately weigh about 10 mg of Drotaverine HCl reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by further dilution of the stock solution to concentrations ranging from 4-12 µg/mL.[19]
-
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 40 mg of Drotaverine HCl and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution appropriately with the mobile phase to fall within the calibration curve range.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and calculate the amount of Drotaverine HCl.
Protocol 2: Tablet Quality Control Tests
These are standard pharmacopeial tests used to evaluate the physical properties of the compressed tablets from your DoE runs.
-
Hardness: Test 10 tablets using a calibrated hardness tester. Record the force required to break each tablet.
-
Thickness: Measure the thickness of 10 tablets using a calibrated micrometer.
-
Friability: Weigh a sample of tablets (usually corresponding to 6.5 g), place them in a friabilator, and rotate for 100 revolutions. De-dust the tablets and re-weigh them. The weight loss should typically be less than 1%.
-
Disintegration: Place one tablet in each of the six tubes of the disintegration apparatus. Operate the apparatus using water or 0.1 N HCl as the immersion fluid at 37 ± 2 °C. Record the time taken for all tablets to disintegrate.
-
Dissolution: Use a USP Apparatus 2 (Paddle) at a specified rotation speed (e.g., 50 RPM) with 900 mL of 0.1 N HCl as the dissolution medium at 37 ± 0.5 °C. Withdraw samples at predetermined time points and analyze for Drotaverine HCl content using the validated HPLC or a UV-spectrophotometric method.[21]
References
- 1. Screening Experiments and the Use of Fractional Factorial Designs in Behavioral Intervention Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6sigma.us [6sigma.us]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. jocpr.com [jocpr.com]
- 6. Common Problems in Tablet Manufacturing | Thomas [thomasprocessing.com]
- 7. Central Composite Design: An Optimization Tool for Developing Pharmaceutical Formulations – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 8. Central composite design: Significance and symbolism [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. pharmalesson.com [pharmalesson.com]
- 12. Critical Quality Attributes (CQAs) in Pharmaceutical Development [m-pharmainfo.com]
- 13. Critical Quality Attributes (CQAs) [microneedleregulatory.org]
- 14. tandfonline.com [tandfonline.com]
- 15. hamiltoncompany.com [hamiltoncompany.com]
- 16. amplelogic.com [amplelogic.com]
- 17. turkjps.org [turkjps.org]
- 18. asianpubs.org [asianpubs.org]
- 19. tsijournals.com [tsijournals.com]
- 20. researchgate.net [researchgate.net]
- 21. jptcp.com [jptcp.com]
Technical Support Center: Managing Drotaverine Interactions in Co-administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting studies involving the co-administration of Drotaverine with other compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Drotaverine that researchers should consider for potential pharmacodynamic interactions?
Drotaverine is a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] By inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), Drotaverine causes intracellular cAMP levels to rise.[1][4] This increase in cAMP leads to the relaxation of smooth muscles.[2][3][5] Therefore, co-administration with other drugs that modulate the cAMP pathway or have vasodilatory or smooth muscle relaxant properties could lead to synergistic or additive effects. Drotaverine may also possess minor calcium channel blocking properties.[1][2][3]
Q2: Which metabolic pathways are involved in Drotaverine's elimination, and how can this lead to pharmacokinetic interactions?
Drotaverine undergoes extensive metabolism in the liver, which is its main route of elimination.[1][2][3] While the specific P450 enzymes are not fully detailed in all literature, it is known to be a substrate for CYP3A4 and an inhibitor of CYP1A2 and CYP2C9.[2] Co-administered compounds that are strong inducers or inhibitors of these CYP enzymes could alter the plasma concentration of Drotaverine, affecting its efficacy and safety profile. The primary metabolic pathways involve O-deethylation followed by glucuronidation.[1][2]
Q3: Are there any clinically significant drug-drug interactions reported for Drotaverine?
Yes, several interactions have been noted. Drotaverine may:
-
Enhance hypotensive effects when used with drugs like Riociguat.[2][4]
-
Increase the vasodilatory activity of nitrates such as Isosorbide mononitrate.[2][4]
-
Potentially reduce the therapeutic effect of Levodopa, a medication for Parkinson's disease.[3][6] Conversely, its therapeutic efficacy can be diminished when used with Patent Blue dye.[2][4]
Q4: What initial in vitro experiments are recommended to screen for potential metabolic interactions with a new compound?
To assess the potential for a new compound to affect Drotaverine's metabolism (or vice-versa), in vitro studies using human liver microsomes are recommended.[7] These experiments can determine if the new compound inhibits or induces the key CYP enzymes responsible for Drotaverine's metabolism. Key parameters to determine are the IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) for inhibition studies, and EC50 (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for induction studies.
Troubleshooting Guide
Issue 1: Unexpectedly high variability or lack of effect in in vivo rodent studies.
-
Possible Cause: Poor or variable oral bioavailability of Drotaverine, which can range from 24.5% to 91%.[2][3] This variability can be influenced by the formulation, food effects, or interactions with the co-administered compound affecting absorption.
-
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic (PK) study: Administer Drotaverine alone via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability and inherent variability in your specific animal model.
-
Standardize Administration: Ensure consistent administration protocols, including fasting status and vehicle used for dosing, as these can significantly impact absorption.
-
Analyze for Metabolites: Quantify major metabolites in plasma to understand if the variability is due to differences in metabolic rate.
-
Issue 2: Observed toxicity (e.g., severe hypotension) in animal models at previously established "safe" doses of the co-administered drug.
-
Possible Cause: A pharmacodynamic or pharmacokinetic interaction is potentiating the co-administered drug's effect. Drotaverine's vasodilatory properties can enhance the hypotensive effects of other drugs.[4][6] Alternatively, the co-administered drug's metabolism might be inhibited by Drotaverine, leading to elevated plasma concentrations.
-
Troubleshooting Steps:
-
Perform an in vitro CYP inhibition assay: Test Drotaverine's potential to inhibit the metabolic pathway of the co-administered drug using human or relevant animal liver microsomes.
-
Conduct a dose-ranging study: Evaluate multiple dose levels of the combination therapy to identify a new maximum tolerated dose (MTD) for the combination.
-
Monitor Vital Signs: Implement continuous or frequent monitoring of blood pressure and heart rate in your in vivo studies to detect the onset of adverse cardiovascular effects.
-
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the potential of a test compound to inhibit the metabolism of Drotaverine.
Methodology:
-
Preparation: A stock solution of Drotaverine and the test compound are prepared in a suitable solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be low (<0.5%) to avoid affecting enzyme activity.[8]
-
Incubation Mixture: In microcentrifuge tubes, combine pooled human liver microsomes, phosphate buffer (pH 7.4), and Drotaverine (at a concentration near its Kₘ, if known). Add the test compound at a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (no test compound).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time that ensures linear metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of a specific Drotaverine metabolite using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of metabolite formation against the log of the test compound concentration to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Interaction Study in Rats
Objective: To assess the impact of a co-administered test compound on the pharmacokinetic profile of Drotaverine.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats, allowing for adequate acclimatization.[9]
-
Study Groups (n=5-6 per group):
-
Group A (Control): Receive Drotaverine (e.g., 10 mg/kg, PO) and the vehicle for the test compound.
-
Group B (Test): Receive the test compound at a specific dose, followed by Drotaverine (10 mg/kg, PO) after a defined pre-treatment interval.
-
Group C (Optional): Receive the test compound alone to determine its own PK profile.
-
-
Administration: Administer compounds via oral gavage or another clinically relevant route.
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-Drotaverine dose).[10]
-
Plasma Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Drotaverine and its major metabolites in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters, including AUC (Area Under the Curve), Cₘₐₓ (Maximum Concentration), Tₘₐₓ (Time to Cₘₐₓ), and t₁/₂ (half-life).[11][12]
-
Statistical Analysis: Compare the PK parameters between Group A and Group B using appropriate statistical tests (e.g., t-test or ANOVA) to determine if the differences are statistically significant.
Quantitative Data Summary
Table 1: Example Data from an In Vitro CYP3A4 Inhibition Assay
| Test Compound Conc. (µM) | Rate of Drotaverine Metabolism (% of Control) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 95.4 |
| 1.0 | 72.1 |
| 10.0 | 48.8 |
| 50.0 | 21.3 |
| 100.0 | 9.7 |
| Calculated IC50 | ~9.5 µM |
Table 2: Example Pharmacokinetic Parameters of Drotaverine in Rats with and without Co-administered Compound 'Y'
| Parameter | Drotaverine Alone (Group A) | Drotaverine + Compound 'Y' (Group B) | % Change |
| AUC₀₋₂₄ (ng·h/mL) | 3251 | 6827 | +110% |
| Cₘₐₓ (ng/mL) | 292 | 514 | +76% |
| Tₘₐₓ (h) | 1.9 | 2.5 | +32% |
| t₁/₂ (h) | 9.1 | 15.5 | +70% |
Visualizations
Caption: Signaling pathway of Drotaverine via PDE4 inhibition.
Caption: Logical workflow for Drotaverine co-administration studies.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Drotaverine Tablet: Uses, Dosage & Side Effects [medicoverhospitals.in]
- 6. Drotaverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 7. bioivt.com [bioivt.com]
- 8. fda.gov [fda.gov]
- 9. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 10. m.youtube.com [m.youtube.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
Preventing precipitation of Drotaverine in aqueous solutions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Drotaverine in aqueous solutions. It addresses common challenges related to its solubility and stability, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of Drotaverine Hydrochloride?
Drotaverine Hydrochloride is described as sparingly or moderately soluble in water.[1][2][3][4] Its solubility is limited, which can lead to precipitation, especially at higher concentrations. For instance, one source notes its solubility is approximately 0.16 mg/ml in a 1:5 solution of DMF:PBS (pH 7.2).[5][6]
Q2: Why does my Drotaverine solution precipitate?
Precipitation of Drotaverine in aqueous solutions is primarily due to its limited water solubility and sensitivity to environmental factors. Key causes include:
-
pH Changes: Drotaverine's solubility is pH-dependent. At pH values from 2.5 to 4.5, the ionic form of the compound is dominant, which is generally more soluble.[7] Changes outside this optimal range can reduce solubility and cause precipitation.
-
High Concentration: Exceeding the solubility limit of Drotaverine in a given aqueous system will inevitably lead to precipitation.
-
Temperature Fluctuations: Changes in temperature can affect solubility. Although it is relatively stable under thermal stress, significant temperature drops during storage can decrease solubility.[8][9]
-
Solvent Effects: When diluting a stock solution made in an organic solvent (like DMSO or DMF) with an aqueous buffer, improper mixing or using too high a concentration can cause the drug to crash out of the solution.[5]
-
Degradation: Drotaverine is susceptible to degradation under certain conditions, such as in strongly alkaline or oxidative environments and upon exposure to light.[8][9][10] These degradation products may be less soluble and precipitate.
Q3: How does pH influence the stability and precipitation of Drotaverine?
The pH of the solution is a critical factor. Drotaverine is a weak base and its hydrochloride salt form is more soluble in acidic conditions.
-
Acidic pH (approx. 3.5-5.5): Drotaverine Hydrochloride is most stable and soluble in a slightly acidic environment.[11]
-
Neutral to Alkaline pH: The drug is extensively degraded in alkaline mediums.[8][10] As the pH increases, the un-ionized form of Drotaverine becomes more prevalent, which is less water-soluble and more prone to precipitation. Significant degradation is observed in 0.1M NaOH.[12]
Q4: Can I autoclave my Drotaverine solution?
While Drotaverine is considered relatively stable under thermal stress (e.g., heating at 60-70°C for extended periods shows minimal degradation), autoclaving involves high heat and pressure, which may accelerate degradation, especially if the pH is not optimal.[1][8][9] It is generally recommended to prepare Drotaverine solutions using sterile filtration rather than autoclaving.
Q5: What is the recommended method for preparing an aqueous stock solution?
Due to its limited aqueous solubility, the recommended method involves using a co-solvent. For maximum solubility, Drotaverine Hydrochloride should first be dissolved in an organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and then slowly diluted with the aqueous buffer of choice while vortexing.[5][6] A 1:5 ratio of DMF to PBS (pH 7.2) has been shown to yield a solubility of approximately 0.16 mg/ml.[5][6]
Q6: How should I store aqueous solutions of Drotaverine?
Aqueous solutions of Drotaverine are not recommended for long-term storage; it is best to prepare them fresh. One source advises against storing the aqueous solution for more than one day.[5][6] If short-term storage is necessary, solutions should be stored at 5°C, protected from light.[1]
Troubleshooting Guide
Problem: My Drotaverine solution turned cloudy or precipitated immediately after preparation.
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | Verify that the final concentration does not exceed the known solubility of Drotaverine HCl in your specific aqueous system. Try preparing a more dilute solution. |
| Improper Co-solvent Dilution | When diluting a concentrated organic stock (e.g., in DMSO/DMF), add the stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This prevents localized high concentrations that can cause immediate precipitation.[5][6] |
| Incorrect pH of Aqueous Buffer | Measure the pH of your final solution. Ensure it is within the optimal acidic range (pH 3.5-5.5) for Drotaverine HCl solubility and stability.[7][11] Adjust the buffer pH if necessary. |
| Poor Quality of Water or Reagents | Use high-purity, HPLC-grade water and fresh, high-quality reagents and buffers. Contaminants can act as nucleation sites for precipitation. |
Problem: The solution was clear initially but precipitated during storage.
| Possible Cause | Troubleshooting Steps |
| Temperature Drop | If the solution was prepared at room temperature and stored in a refrigerator (5°C), the decrease in temperature may have lowered the drug's solubility. Allow the solution to return to room temperature and see if the precipitate redissolves. Consider storing at a controlled room temperature if stability allows. |
| pH Shift Over Time | The pH of unbuffered or weakly buffered solutions can change over time due to absorption of atmospheric CO₂. Re-measure the pH and adjust if it has shifted out of the optimal range. |
| Photodegradation | Drotaverine is known to degrade upon exposure to light.[8][9][10] This can lead to the formation of less soluble degradation products. Always store solutions in amber vials or wrapped in foil to protect from light. |
| Solution Instability | Aqueous solutions of Drotaverine are not stable for long periods. It is strongly recommended to prepare solutions fresh before each experiment and not to store them for more than a day.[5][6] |
Data & Protocols
Data Presentation
Table 1: Solubility Profile of Drotaverine Hydrochloride
| Solvent/System | Solubility Description | Approximate Value | Reference(s) |
| Water | Sparingly / Moderately Soluble | - | [1][3][4] |
| Ethanol (96%) | Soluble | ~0.5 mg/ml | [3][5] |
| Chloroform | Freely Soluble | - | [3][4] |
| DMSO (Dimethyl sulfoxide) | Soluble | ~1 mg/ml | [5] |
| DMF (Dimethylformamide) | Soluble | ~1 mg/ml | [5] |
| 1:5 DMF:PBS (pH 7.2) | Sparingly Soluble | ~0.16 mg/ml | [5][6] |
Table 2: Stability of Drotaverine Hydrochloride Under Forced Degradation
| Stress Condition | Degradation Observed | Reference(s) |
| Alkaline Hydrolysis (e.g., 0.1M - 1M NaOH) | Extensive/Significant Degradation | [1][8][10][12] |
| Acidic Hydrolysis (e.g., 0.1M - 1M HCl) | Mild to Moderate Degradation (~12-17%) | [1][10] |
| Oxidative (e.g., 3-30% H₂O₂) | Stable in 3% H₂O₂, but significant degradation in higher concentrations or with heat. | [1][8][9][12] |
| Thermal (e.g., 60-70°C) | Very stable, negligible degradation observed. | [1][8][9] |
| Photolytic (Sunlight Exposure) | Significant degradation. | [8][9][10] |
| Neutral Hydrolysis (Reflux in Water) | Mild degradation (~9.8%) after 24 hours at 80°C. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Drotaverine Hydrochloride Stock Solution using a Co-solvent
Objective: To prepare a 1 mg/ml stock solution of Drotaverine HCl in a mixed solvent system for further dilution in aqueous media.
Materials:
-
Drotaverine Hydrochloride powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the required amount of Drotaverine HCl powder in a sterile vial.
-
Add a sufficient volume of DMSO to dissolve the powder completely, aiming for a concentration of ~10 mg/ml. For example, to 1 mg of Drotaverine HCl, add 100 µL of DMSO.
-
Vortex the solution thoroughly until all solid particles are dissolved.
-
To create the final working stock for dilution, slowly add the concentrated DMSO stock to the aqueous buffer. For example, to create a 0.16 mg/ml solution, add 1 part of a 1 mg/ml DMSO stock to 5 parts of PBS (pH 7.2).[5][6]
-
Crucial Step: Add the DMSO stock dropwise to the PBS while the PBS is being actively vortexed. This ensures rapid dispersion and prevents the drug from precipitating.
-
Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, the concentration may be too high for the chosen solvent ratio.
-
Use this solution immediately. Do not store for more than 24 hours.[5]
Protocol 2: Forced Degradation Study to Assess Stability
Objective: To determine the stability of Drotaverine HCl under various stress conditions as recommended by ICH guidelines.
Materials:
-
Drotaverine HCl
-
1M HCl, 1M NaOH, 6% (v/v) H₂O₂
-
Water, HPLC grade
-
Heating equipment (water bath or oven)
-
UV lamp or direct sunlight access
-
HPLC system for analysis
Procedure:
-
Acid Degradation: Dissolve Drotaverine HCl in 1M HCl. Heat the solution under reflux at 80°C for 2 hours. Cool the solution and neutralize it with 1M NaOH before analysis.[1]
-
Alkaline Degradation: Dissolve Drotaverine HCl in 1M NaOH. Heat the solution at 80°C for 2 hours. Cool and neutralize with 1M HCl.[1]
-
Oxidative Degradation: Dissolve Drotaverine HCl in a 6% H₂O₂ solution. Heat under reflux at 80°C for 2 hours.[1]
-
Thermal Degradation: Expose the solid Drotaverine HCl powder to a dry heat of 70°C for 72 hours.[1]
-
Photolytic Degradation: Expose the solid Drotaverine HCl powder to direct sunlight for 48 hours.[9]
-
Analysis: After exposure, prepare solutions of appropriate concentration from each stress condition and analyze them using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect degradation products.[1][9]
Advanced Prevention Strategies & Visualizations
For challenging formulations, especially in drug development, advanced techniques can be employed to enhance solubility and prevent precipitation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an "inclusion complex."[13][14] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the drug.[15][16] Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-CD (HP-β-CD) are commonly used.[13][17]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecule. A formulation using a liquid mixture of non-ionic hydrophilic and hydrophobic surfactants has been shown to create stable oral formulations of Drotaverine.[18]
-
Use of Polymeric Precipitation Inhibitors: Polymers can be added to a formulation to inhibit or delay the precipitation of a drug from a supersaturated solution, thereby maintaining a higher drug concentration for an extended period.[19]
Diagrams
Caption: Troubleshooting workflow for Drotaverine precipitation.
Caption: Decision process for enhancing Drotaverine solubility.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. RU2535049C1 - Method of producing stabilised drotaverine hydrochloride substance - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. humapub.com [humapub.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. researchgate.net [researchgate.net]
- 18. WO2012159964A1 - Pharmaceutical composition comprising drotaverine - Google Patents [patents.google.com]
- 19. Drug precipitation inhibitors in supersaturable formulations [hero.epa.gov]
Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Drotaverine HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the dissolution rate of poorly soluble Drotaverine HCl.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Drotaverine HCl?
A1: The primary challenges are its poor aqueous solubility and bitter taste.[1] Poor solubility can lead to variable and low bioavailability, potentially affecting therapeutic efficacy.[2]
Q2: What are the most common strategies to enhance the dissolution rate of Drotaverine HCl?
A2: Common and effective strategies include:
-
Use of Superdisintegrants: Incorporating superdisintegrants like Croscarmellose Sodium (Ac-Di-Sol) and Sodium Starch Glycolate in tablet formulations promotes rapid disintegration and dissolution.[1][3][4]
-
Solid Dispersion Technique: Dispersing Drotaverine HCl in a hydrophilic carrier, such as Polyvinylpyrrolidone (PVP K30), can enhance its dissolution by reducing particle size and improving wettability.
-
Co-crystallization: Forming co-crystals of Drotaverine HCl with a pharmaceutically acceptable co-former can modify its physicochemical properties, leading to improved solubility and dissolution.
Q3: How do superdisintegrants work to improve the dissolution of Drotaverine HCl?
A3: Superdisintegrants enhance dissolution primarily through mechanisms like swelling, wicking (capillary action), and deformation upon contact with water. This leads to the rapid breakdown of the tablet into smaller particles, increasing the surface area available for dissolution.
Troubleshooting Guides
Formulation of Orally Disintegrating Tablets (ODTs) with Superdisintegrants
Issue: Inconsistent disintegration time of Drotaverine HCl ODTs.
| Possible Cause | Troubleshooting Step |
| Inadequate mixing of superdisintegrant | Ensure uniform distribution of the superdisintegrant within the powder blend by using a suitable blending technique (e.g., V-blender) and optimizing blending time. |
| Incorrect compression force | Optimize the compression force. Excessive force can lead to harder tablets with longer disintegration times, while insufficient force can result in friable tablets. |
| Hygroscopic nature of excipients | Store and handle hygroscopic excipients in a controlled low-humidity environment to prevent moisture absorption, which can affect tablet properties. |
| Inappropriate binder concentration | The concentration of the binder solution can significantly impact disintegration. Evaluate different binder concentrations to find the optimal balance between tablet hardness and disintegration time.[3] |
Issue: Poor drug release from the ODT formulation despite rapid disintegration.
| Possible Cause | Troubleshooting Step |
| Drug-excipient interaction | Conduct compatibility studies (e.g., using DSC or FTIR) to rule out any interactions between Drotaverine HCl and the excipients that may hinder drug release. |
| Formation of poorly soluble agglomerates | Optimize the granulation process to prevent the formation of dense, poorly soluble agglomerates of the drug. |
| Inadequate wetting of drug particles | Consider the inclusion of a wetting agent or a hydrophilic polymer in the formulation to improve the wettability of Drotaverine HCl particles. |
Preparation of Drotaverine HCl Solid Dispersions
Issue: Low drug loading efficiency in the solid dispersion.
| Possible Cause | Troubleshooting Step |
| Poor miscibility of drug and carrier | Select a carrier with good miscibility with Drotaverine HCl. For the solvent evaporation method, ensure both the drug and carrier are soluble in the chosen solvent. |
| Phase separation during solvent evaporation | Optimize the solvent evaporation rate. Rapid evaporation can sometimes lead to phase separation. A slower, controlled evaporation process may be beneficial. |
| Drug degradation during preparation | If using the fusion (melting) method, ensure the processing temperature is below the degradation temperature of Drotaverine HCl. |
Issue: Failure to achieve a significant increase in dissolution rate.
| Possible Cause | Troubleshooting Step |
| Crystalline drug present in the solid dispersion | The goal of solid dispersion is often to have the drug in an amorphous state. Characterize the solid dispersion using XRD or DSC to confirm the amorphous nature of the drug. If crystalline drug is present, adjust the drug-to-carrier ratio or the preparation method. |
| Inappropriate carrier selection | The choice of carrier is critical. Experiment with different hydrophilic carriers (e.g., PVP, PEGs, HPMC) to find one that provides the best dissolution enhancement for Drotaverine HCl. |
| Insufficient carrier concentration | The ratio of drug to carrier is a key factor. Prepare solid dispersions with varying drug-to-carrier ratios to identify the optimal concentration for dissolution enhancement. |
Formation of Drotaverine HCl Co-crystals
Issue: Difficulty in forming co-crystals.
| Possible Cause | Troubleshooting Step |
| Incompatible co-former | Screen a variety of pharmaceutically acceptable co-formers with complementary functional groups for hydrogen bonding with Drotaverine HCl. Co-formers like carboxylic acids (e.g., citric acid, succinic acid) are often good candidates. |
| Unsuitable solvent for co-crystallization | The choice of solvent is crucial in solution-based co-crystallization methods. The solvent should allow for the appropriate supersaturation of both the drug and the co-former. Experiment with different solvents or solvent mixtures. |
| Ineffective co-crystallization technique | Explore different co-crystallization techniques such as solvent evaporation, slurry conversion, or grinding. The optimal method can vary depending on the drug and co-former. |
Issue: Co-crystals show poor stability and convert back to the original forms.
| Possible Cause | Troubleshooting Step |
| Hygroscopicity | Store the co-crystals in a low-humidity environment and perform stability studies under controlled conditions to assess their physical stability. |
| Metastable form obtained | The initial co-crystal formed may be a metastable polymorph. Attempt to obtain the thermodynamically stable form by techniques such as slurry conversion over a longer period. |
| Inappropriate storage conditions | Evaluate the stability of the co-crystals at different temperatures and humidity levels to determine the optimal storage conditions. |
Quantitative Data Summary
Table 1: Dissolution Enhancement of Drotaverine HCl using Superdisintegrants in ODTs
| Formulation Code | Superdisintegrant | Concentration (%) | Disintegration Time (seconds) | Drug Release in 5 min (%) | Reference |
| F10 | Croscarmellose Sodium | Not specified | 8 | 86.7 | [1][4] |
| - | Ac-Di-Sol | Not specified | 241 - 327 | Not reported | [3] |
Table 2: Dissolution Parameters for Drotaverine HCl Tablets
| Dissolution Medium | Apparatus | Speed (rpm) | Volume (ml) | Temperature (°C) | Reference |
| 0.1N HCl (pH 1.2) | USP Type II (Paddle) | 50 | 900 | 37 ± 5 | |
| 0.01N HCl | USP Type II (Paddle) | 100 | 900 | 37 ± 0.5 | [5] |
| Phosphate buffer (pH 6.8) | USP Type II (Paddle) | 50 | 900 | 37 ± 5 | [6] |
Experimental Protocols
Protocol 1: Preparation of Drotaverine HCl Orally Disintegrating Tablets by Direct Compression
-
Sifting: Sift Drotaverine HCl, superdisintegrant (e.g., Croscarmellose Sodium), diluent (e.g., Microcrystalline Cellulose), and other excipients through a suitable mesh sieve.
-
Blending: Blend the sifted powders in a geometric progression for a specified time (e.g., 15-20 minutes) to ensure uniformity.
-
Lubrication: Add a lubricant (e.g., Magnesium Stearate) to the blend and mix for a short period (e.g., 2-3 minutes).
-
Compression: Compress the lubricated blend into tablets using a tablet press with appropriate tooling.
-
Evaluation: Evaluate the tablets for hardness, friability, disintegration time, and in vitro dissolution.
Protocol 2: Preparation of Drotaverine HCl Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve a specific ratio of Drotaverine HCl and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent (e.g., ethanol).[7][8]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath at a controlled temperature.
-
Drying: Dry the resulting solid mass in a vacuum oven or desiccator to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, and solid-state properties (using XRD and DSC), and perform in vitro dissolution studies.[8][9][10]
Protocol 3: Screening and Preparation of Drotaverine HCl Co-crystals by Slurry Conversion
-
Co-former Selection: Select a range of pharmaceutically acceptable co-formers.
-
Slurry Preparation: Add a stoichiometric amount of Drotaverine HCl and the selected co-former to a small volume of a solvent in which both components have limited solubility.
-
Stirring: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for equilibration and potential co-crystal formation.[11]
-
Isolation: Isolate the solid phase by filtration and wash with a small amount of the solvent.
-
Drying: Dry the isolated solid under vacuum.
-
Characterization: Analyze the dried solid using PXRD and DSC to identify the formation of a new crystalline phase, indicating co-crystal formation.[12][13]
Visualizations
Caption: Experimental workflows for enhancing Drotaverine HCl dissolution.
Caption: Mechanism of action of superdisintegrants.
References
- 1. Formulation and evaluation of drotaverine orally disintegrating tablets [wisdomlib.org]
- 2. EP2709599B1 - Pharmaceutical composition comprising drotaverine - Google Patents [patents.google.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. jptcp.com [jptcp.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Flow Properties of Drotaverine Solid Dispersion Adsorbates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for enhancing the flow properties of Drotaverine solid dispersion adsorbates.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the formulation and handling of Drotaverine solid dispersion adsorbates.
Q1: What are the primary causes of poor powder flow in my Drotaverine solid dispersion adsorbates?
Poor powder flow typically stems from a combination of physical characteristics of the particles and their interaction with the processing environment.[1] Key factors include:
-
Particle Size and Distribution: Very fine particles or a wide particle size distribution can lead to increased cohesiveness and poor flow.[1][2] The smaller the particle size, the greater the surface area per unit mass, which provides more area for cohesive forces and flow obstructions.[2]
-
Particle Shape and Morphology: Irregularly shaped or rough particles tend to interlock, increasing friction and hindering flow. Smoother, more spherical particles generally exhibit better flow properties.[2][3]
-
Moisture Content: Excessive moisture can cause particles to stick together through the formation of liquid bridges, leading to clumping and arching.[4][5] Conversely, overly dry powders may develop static charges that cause repulsion and poor flow.[4]
-
Cohesiveness and Adhesion: Strong interparticle forces (cohesion) and forces between particles and equipment surfaces (adhesion) can cause issues like arching, bridging, and flow stagnation.[5]
-
Static Buildup: In dry environments, static electricity can cause particles to repel each other, resulting in erratic flow.[4]
Q2: My adsorbate powder is cohesive and exhibits "arching" and "rat-holing" in the hopper. What steps can I take to resolve this?
Arching (where a stable bridge forms over the container outlet) and rat-holing (where a vertical flow channel forms) are common problems with cohesive powders.[5] Here are some troubleshooting strategies:
-
Formulation Adjustments:
-
Add a Glidant: Incorporate a flow aid like fumed silica, magnesium stearate, or talc.[6] These agents reduce interparticle friction and prevent clogging.[6] However, use lubricants judiciously as excessive amounts can negatively affect tablet hardness and dissolution.[4]
-
Optimize Particle Size: Employ granulation techniques (wet or dry) to create larger, more uniform granules.[1][3] This reduces the cohesiveness associated with fine powders.[1]
-
-
Process and Equipment Modifications:
-
Optimize Hopper Design: Use mass-flow hoppers with steep angles to ensure a consistent and uniform discharge.[4][5] Studies can be conducted during R&D to calculate parameters like the angle of repose and wall friction to inform proper hopper design.[7]
-
Mechanical Agitation: Install vibratory feeders or mechanical bridge breakers to disrupt cohesive arches and promote flow.[4][5]
-
Environmental Control: Control humidity levels in storage and production areas.[7][8] Excess moisture can increase hydrogen bonding between particles, making the powder more cohesive and restricting flow.[7][8]
-
Q3: How does the choice of carrier and adsorbent impact the flow properties of the final product?
The carrier used to form the solid dispersion and the adsorbent it's applied to are critical. While the primary goal of a solid dispersion is to enhance solubility, the choice of materials significantly influences manufacturability.[9][10]
-
Carrier Selection: Polymers used as carriers (e.g., PEGs, PVPs, HPMC) can result in a final product that is tacky or soft, making it difficult to pulverize and handle.[11] The molecular weight of the polymer can also play a role; polymers with higher molecular weights may increase viscosity, which can affect processing.[12][13]
-
Adsorbent Function: Adsorbing the solid dispersion onto a porous carrier (like Neusilin, lactose, or microcrystalline cellulose) is a key technique to improve the flow properties of the often-sticky solid dispersion intermediate.[14][15] This process converts the tacky material into a dry, free-flowing powder by increasing the effective surface area.[14] The adsorbent provides a solid, non-cohesive surface for the dispersion.
Q4: Can I improve flowability without changing my formulation?
Yes, process optimization and equipment modifications can significantly enhance flow properties:[6]
-
Control Environmental Conditions: Maintain stable temperature and humidity, as fluctuations can alter powder properties.[3][7]
-
Optimize Equipment Settings: Adjust feed frame speeds on tablet presses to ensure even die fill.[4]
-
Implement Anti-Static Measures: Use anti-static bars or ionizers in the production area to mitigate issues caused by static buildup in dry powders.[4]
-
Proper Equipment Maintenance: Regular checks and maintenance ensure that equipment like hoppers and feeders are functioning optimally and do not have surface imperfections that could impede flow.[6]
Below is a troubleshooting workflow to guide your experimental approach.
Caption: Troubleshooting workflow for addressing poor powder flow properties.
Experimental Protocols
Accurate characterization of powder flow is essential for troubleshooting. The following are standard pharmacopeial methods for evaluating flow properties.[2][16]
The diagram below illustrates a typical workflow for preparing and evaluating the adsorbates.
Caption: Experimental workflow for preparing and evaluating adsorbates.
1. Determination of Bulk and Tapped Density
These values are used to calculate the Carr's Index and Hausner Ratio.[17]
-
Apparatus: Graduated cylinder (e.g., 10 mL), balance, tapping density tester.
-
Procedure:
-
Weigh an empty graduated cylinder.
-
Gently pour a known mass (m) of the powder into the cylinder. Avoid compacting the powder during this step.
-
Record the initial, unsettled volume (V₀). This is the bulk volume.
-
Secure the cylinder in a tapping density tester.
-
Tap the cylinder a specified number of times (e.g., 500, 750, 1250 taps) until the volume no longer changes.
-
Record the final, tapped volume (Vf).
-
-
Calculations:
-
Bulk Density (ρb): ρb = m / V₀
-
Tapped Density (ρt): ρt = m / Vf
-
2. Calculation of Carr's Index (CI) and Hausner Ratio (HR)
These are two of the most popular methods for predicting powder flow characteristics.[2]
-
Carr's Index (Compressibility Index): This indicates the compressibility of a powder. A higher index suggests poorer flowability.[18]
-
Formula: CI (%) = [ (ρt - ρb) / ρt ] * 100[19]
-
-
Hausner Ratio: This is a measure of interparticle friction. A higher ratio indicates greater friction and poorer flow.[16]
-
Formula: HR = ρt / ρb[18]
-
3. Measurement of Angle of Repose (θ)
The angle of repose is the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle indicates better flowability.[20]
-
Apparatus: Funnel with a fixed stand, horizontal surface with a defined diameter, ruler.
-
Procedure (Fixed Funnel Method):
-
Fix a funnel at a specific height above a flat, horizontal surface.
-
Carefully pour the powder through the funnel until the apex of the resulting cone reaches the tip of the funnel.
-
Measure the height (h) of the powder cone.
-
Measure the radius (r) or diameter (d) of the base of the cone.
-
-
Calculation:
Data Interpretation Tables
The following tables provide standard interpretations for the key flow property measurements.
Table 1: Flow Properties Based on Angle of Repose (θ)
| Angle of Repose (°) | Type of Flow |
|---|---|
| < 25 | Excellent |
| 25 - 30 | Good |
| 30 - 40 | Passable |
| > 40 | Poor |
Source: Data compiled from multiple sources.[18][20]
Table 2: Flow Properties Based on Carr's Index (CI) and Hausner Ratio (HR)
| Carr's Index (%) | Hausner Ratio | Type of Flow |
|---|---|---|
| ≤ 10 | 1.00 - 1.11 | Excellent |
| 11 - 15 | 1.12 - 1.18 | Good |
| 16 - 20 | 1.19 - 1.25 | Fair |
| 21 - 25 | 1.26 - 1.34 | Passable |
| 26 - 31 | 1.35 - 1.45 | Poor |
| 32 - 37 | 1.46 - 1.59 | Very Poor |
| > 38 | > 1.60 | Very, Very Poor |
Source: Data compiled from multiple sources.[16][20]
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for enhancing powder flowability and mitigating issues like caking or clumping [jenike.com]
- 4. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 5. Common Powder Flow Problems and Effective Flow Control Solutions [indpro.com]
- 6. How to Improve the Flowability of Powder [jenike.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the carrier in the formulation of pharmaceutical solid dispersions. Part II: amorphous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 12. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Powder Flowability [bio-protocol.org]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 20. wjpps.com [wjpps.com]
Validation & Comparative
Comparative Efficacy of Drotaverine vs. Papaverine as Spasmolytics: A Guide for Researchers
This guide provides a detailed, evidence-based comparison of Drotaverine and Papaverine, two benzylisoquinoline derivatives used for their spasmolytic properties. While structurally related, key differences in their mechanism of action, selectivity, and clinical efficacy have positioned Drotaverine as a more potent and widely utilized agent in modern clinical practice.
Introduction and Pharmacological Overview
Drotaverine is an analogue of Papaverine, developed to enhance the antispasmodic effects while minimizing cardiovascular side effects.[1] Both agents exert their primary effect by relaxing smooth muscles, making them effective in treating spasms associated with various conditions, including gastrointestinal disorders, biliary and renal colic, and in obstetric applications to facilitate cervical dilation.[2][3][4] However, Drotaverine exhibits more potent antispasmodic activity than Papaverine.[3][5] This enhanced efficacy is largely attributed to its selective mechanism of action.
Mechanism of Action: The Role of Phosphodiesterase Inhibition
The primary mechanism for both Drotaverine and Papaverine is the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][6] An increase in intracellular cAMP levels leads to the inactivation of myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation.[2][7]
-
Drotaverine: Acts as a selective inhibitor of phosphodiesterase 4 (PDE4) .[2][3][4] PDE4 is the predominant isoenzyme in smooth muscle cells, which accounts for Drotaverine's potent and targeted spasmolytic effect.[8][9] This selectivity contributes to its favorable safety profile, notably the absence of anticholinergic side effects.[4][7] Some studies also suggest Drotaverine possesses minor calcium channel blocking properties.[2][8]
-
Papaverine: Is a non-selective PDE inhibitor , affecting a broader range of PDE isoenzymes.[6] It has also been identified as a specific inhibitor of PDE10A, which is primarily found in the brain.[6][10] Its lack of selectivity can lead to a wider array of systemic effects.
Caption: Signaling pathway of Drotaverine and Papaverine.
Comparative Clinical Efficacy: Quantitative Data
Clinical trials have consistently demonstrated the efficacy of Drotaverine across a range of spastic conditions, often showing superiority or non-inferiority to other active comparators and a significant advantage over placebo. Data directly comparing Drotaverine and Papaverine is limited, but Drotaverine's potency is estimated to be substantially higher. For instance, in ex vivo studies on human ureteral muscle, Drotaverine's relaxant effect was found to be approximately six times stronger than Papaverine's.[11]
Table 1: Efficacy of Drotaverine in Renal Colic
| Study | Comparator | Key Finding | Citation |
|---|---|---|---|
| Romics I, et al. (2003) | Placebo | Drotaverine was effective in 79% of patients vs. 46% for placebo (p<0.001). | [12][13][14] |
| Dash A, et al. (2012) | Diclofenac Sodium (75 mg) | Reduction in VAS at 60 min was comparable: 61.3% for Drotaverine (80 mg) vs. 60.4% for Diclofenac. |[12][14] |
Table 2: Efficacy of Drotaverine in Irritable Bowel Syndrome (IBS)
| Study | Comparator | Key Finding | Citation |
|---|---|---|---|
| Rai RR, et al. (2014) | Placebo | Significant improvement in global relief of abdominal pain vs. placebo (Patient perception: 85.9% vs 39.5%). | [15] |
| Rai RR, Nijhawan S. (2021) | Mebeverine (135 mg) | Drotaverine (80 mg) showed a 70.4% reduction in pain severity vs. 46.1% for Mebeverine at study end. |[9][16] |
Table 3: Efficacy of Drotaverine in Augmentation of Labor
| Study | Comparator | Key Finding | Citation |
|---|---|---|---|
| Madhu C, et al. (2013) | Placebo | Mean duration of active labor was significantly lower in the Drotaverine group (6.22 hrs vs 8.33 hrs). | [17] |
| Sharma JB, et al. | Placebo | Mean reduction of 15% in the duration of the first stage of labor with Drotaverine. | [18] |
| A. Sinhasane, et al. (2016) | Valethamate Bromide & Control | Rate of cervical dilatation (primigravida): Drotaverine (1.83 cm/hr), Valethamate (1.58 cm/hr), Control (1.12 cm/hr). |[19] |
Experimental Protocols: Example from a Key Clinical Trial
To illustrate the methodology supporting these findings, the protocol from a pivotal study on Drotaverine in renal colic is summarized below.
Study Title: The effect of drotaverine hydrochloride in acute colicky pain caused by renal and ureteric stones.[12][14]
Experimental Design:
-
Study Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[12]
-
Objective: To evaluate the antispasmodic efficacy and safety of intravenous Drotaverine in patients experiencing acute colicky pain from renal or ureteric stones.[12]
-
Patient Population: 102 patients with a confirmed diagnosis of renal or ureteric stones and acute colicky pain.[12]
-
Intervention: Patients were randomly assigned to receive either a single intravenous injection of Drotaverine hydrochloride (80 mg) or a matching placebo.[12]
-
Primary Endpoint: The primary outcome was the "painkilling effect," defined as a decrease of at least half in the Pain Intensity (PI) scale and/or a ≥40% decrease in the Visual Analogue Scale (VAS) score within 40 minutes of the injection.[12]
-
Data Analysis: The efficacy was assessed by comparing the proportion of patients achieving the primary endpoint in the Drotaverine group versus the placebo group. Statistical significance was determined using appropriate tests for categorical data.
Caption: Workflow of a randomized controlled trial.
Safety and Tolerability
Drotaverine is generally well-tolerated.[14][15] Possible side effects are typically minor and may include transient drops in blood pressure, dizziness, headache, nausea, and vomiting.[7][11][20] A key advantage of Drotaverine over some other spasmolytics is its lack of anticholinergic effects, which avoids complications like dry mouth or urinary retention.[4][7][17] Papaverine's side effect profile is similar, with dizziness being reported, though its broader, non-selective action could theoretically lead to more off-target effects.[20]
Conclusion
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nbinno.com [nbinno.com]
- 5. jptcp.com [jptcp.com]
- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drotaverine - Wikipedia [en.wikipedia.org]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Approaches for Renal Colic in the Emergency Department: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 13. researchgate.net [researchgate.net]
- 14. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 15. Efficacy and safety of drotaverine hydrochloride in irritable bowel syndrome: a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 17. Drotaverine to shorten the duration of labour in primigravidas: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drotaverine hydrochloride for augmentation of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
A Comparative Analysis of Drotaverine Hydrochloride and Mebeverine for the Treatment of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy, safety, and mechanisms of action of two prominent antispasmodic agents, Drotaverine Hydrochloride and Mebeverine, in the management of Irritable Bowel Syndrome (IBS). The information is supported by data from clinical studies to aid in research and development efforts.
Executive Summary
Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by abdominal pain and altered bowel habits. Antispasmodics are a cornerstone of symptomatic treatment. Drotaverine hydrochloride, a selective phosphodiesterase IV (PDE4) inhibitor, and mebeverine, a musculotropic antispasmodic, are frequently prescribed.[1][2] Clinical evidence, particularly a head-to-head randomized controlled trial, suggests that drotaverine is significantly superior to mebeverine in alleviating the primary symptoms of IBS, including pain severity and frequency, as well as stool-related issues.[1][3] Both drugs are generally well-tolerated.[4][5]
Mechanism of Action
The two drugs exhibit distinct mechanisms of action at the cellular level to induce smooth muscle relaxation in the gastrointestinal tract.
Drotaverine Hydrochloride: A potent spasmolytic, drotaverine is an isoquinoline derivative that acts as a selective inhibitor of phosphodiesterase IV (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6][7] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, which in turn inactivates myosin light-chain kinase (MLCK), leading to the relaxation of smooth muscle cells.[7] This action is independent of the autonomic nervous system, and thus, drotaverine is devoid of anticholinergic side effects.[1]
Mebeverine: Mebeverine is a beta-phenylethylamine derivative that acts directly on the smooth muscles of the gut.[1] Its mechanism is multifaceted and not fully elucidated, but it is known to reduce the permeability of smooth muscle cell membranes to sodium ions and block calcium channels.[8] This dual action is thought to decrease the excitability of the muscle fibers, leading to a reduction in spasms.[8] While it has some anticholinergic properties, they are not considered its primary mode of action.[9]
Efficacy Comparison: Clinical Trial Data
A randomized, double-blind controlled study directly comparing drotaverine and mebeverine provides the most robust data for efficacy analysis.[1]
Table 1: Reduction in Pain Severity (Visual Analog Scale - VAS)
| Time Point | Drotaverine (Mean Score) | Mebeverine (Mean Score) | p-value |
| Baseline | 6.02 | 6.72 | - |
| Day 3 | 4.8 | 6.62 | < 0.01 |
| End of Study | 1.78 (70.4% reduction) | 3.62 (46.1% reduction) | < 0.05 |
| Data from Rai RR, Nijhawan S. (2021).[1] |
Table 2: Improvement in Associated IBS Symptoms
| Symptom | Drotaverine Improvement | Mebeverine Improvement |
| Pain Frequency | Significant Reduction | Less Significant Reduction |
| Straining on Stool | Significant Reduction | Less Significant Reduction |
| Bristol Stool Chart Score | Change in one score | Less Significant Change |
| Complete Spontaneous Smooth Bowel Movement | Achieved | Not Significantly Achieved |
| Data from Rai RR, Nijhawan S. (2021).[3] |
Table 3: Patient's Global Assessment of Symptoms
| Assessment | Drotaverine | Mebeverine | p-value |
| Significant Improvement | Observed | Less Significant | < 0.05 |
| Data from Rai RR, Nijhawan S. (2021).[3] |
Table 4: Patient Assessment of Constipation – Quality of Life (PAC-QOL)
| Assessment | Drotaverine | Mebeverine | p-value |
| Significant Improvement | Observed | Less Significant | < 0.01 |
| Data from Rai RR, Nijhawan S. (2021).[3] |
Safety and Tolerability
Both drotaverine and mebeverine are generally well-tolerated by patients with IBS.
Table 5: Adverse Events in Comparative Study
| Adverse Event | Drotaverine Group (n=100) | Mebeverine Group (n=100) |
| Nausea | 3 | 4 |
| Headache | 2 | 3 |
| Dizziness | 1 | 2 |
| Abdominal Discomfort | 2 | 3 |
| Dry Mouth | 0 | 1 |
| Total | 8 | 13 |
| Data from Rai RR, Nijhawan S. (2021).[1] |
The incidence of adverse events was low in both groups, with no statistically significant difference. Notably, drotaverine did not cause anticholinergic side effects like dry mouth.[1]
Experimental Protocols
The primary source for the comparative data is a randomized, double-blind controlled study.
Study Design: A randomized, double-blind, parallel-group study was conducted at three centers.[1] Patients who met the ROME III criteria for IBS were included.[1]
Patient Population: A total of 200 patients diagnosed with IBS were enrolled and randomized into two groups of 100 patients each.[1]
Intervention:
-
Group A: Received drotaverine hydrochloride 80 mg, three times a day, one hour before meals.[1]
-
Group B: Received mebeverine 135 mg, three times a day, one hour before meals.[1] The treatment duration was four weeks for both groups.[1]
Outcome Measures:
-
Primary Outcome: Reduction in the severity of abdominal pain by more than 30%, assessed using a Visual Analog Scale (VAS) from 0 to 10 and patient symptom scores.[1]
-
Secondary Outcomes: Reduction in pain frequency, straining during defecation, changes in the Bristol Stool Form Scale, achievement of complete spontaneous smooth bowel movements, Patient's Global Assessment of Symptoms, and Patient Assessment of Constipation – Quality of Life (PAC-QOL).[3]
Conclusion
Based on the available evidence from a direct comparative study, drotaverine hydrochloride demonstrates superior efficacy over mebeverine in improving key symptoms of Irritable Bowel Syndrome, particularly abdominal pain severity and frequency, as well as stool-related symptoms.[1][3] The onset of pain relief with drotaverine appears to be more rapid, with significant effects observed as early as day three of treatment.[1] Both medications exhibit a favorable safety profile with a low incidence of mild adverse events.[1] The distinct mechanism of action of drotaverine, selective PDE4 inhibition without anticholinergic effects, may contribute to its enhanced efficacy and tolerability profile.[1][6] These findings suggest that drotaverine may be a more effective first-line antispasmodic option for the symptomatic management of IBS. Further large-scale, multicenter trials would be beneficial to corroborate these findings.
References
- 1. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 3. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
Comparative Analysis of Airway Smooth Muscle Relaxant Effects: Drotaverine vs. Theophylline
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the airway smooth muscle relaxant properties of Drotaverine and Theophylline, two compounds with distinct mechanisms of action. The information presented herein is supported by experimental data to assist researchers in evaluating their potential applications in respiratory pharmacology.
Introduction
Relaxation of airway smooth muscle is a critical therapeutic target in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline, a methylxanthine, has been a cornerstone of therapy for decades, while Drotaverine, a selective phosphodiesterase-4 (PDE4) inhibitor, represents a more targeted therapeutic approach.[1][2] This guide will delve into their comparative efficacy, mechanisms of action, and the experimental protocols used for their validation.
Mechanism of Action: A Comparative Overview
The smooth muscle relaxant effects of Drotaverine and Theophylline are primarily mediated through the modulation of intracellular signaling pathways that regulate calcium levels and the contractile apparatus of smooth muscle cells.
Drotaverine: Drotaverine is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6][7] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels.[6][7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation.[6] Additionally, Drotaverine exhibits L-type voltage-operated calcium channel (L-VOCC) blocking properties, further contributing to its relaxant effect by directly inhibiting calcium influx.[3][8]
Theophylline: Theophylline's mechanism of action is more complex and less selective. It acts as a non-selective phosphodiesterase inhibitor, affecting both PDE3 and PDE4, which also leads to an increase in intracellular cAMP.[9] Furthermore, Theophylline is a non-selective adenosine receptor antagonist.[9] By blocking adenosine receptors (A1, A2, and A3), it can prevent adenosine-induced bronchoconstriction.[10] Other proposed mechanisms for Theophylline's action include the inhibition of nuclear factor-kappaB and the activation of histone deacetylase 2, which contribute to its anti-inflammatory effects.
Caption: Drotaverine's dual mechanism of action.
Caption: Theophylline's multi-faceted mechanism of action.
Experimental Protocols
The validation of the airway smooth muscle relaxant effects of Drotaverine and Theophylline typically involves in vitro studies using isolated tracheal preparations from animal models, such as guinea pigs.[3]
A. Tissue Preparation and Mounting:
-
Male guinea pigs are euthanized, and the tracheas are excised.
-
The tracheas are cleaned of adhering connective tissue and cut into rings.
-
The tracheal rings are suspended between two hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in muscle tension.
B. Experimental Procedure for Evaluating Relaxant Effect:
-
The tracheal rings are allowed to equilibrate under a resting tension for a specified period.
-
The smooth muscle is pre-contracted with a contractile agent such as histamine, methacholine, or potassium chloride (KCl) to induce a stable tonic contraction.[3]
-
Once a stable contraction plateau is reached, cumulative concentrations of the test compound (Drotaverine or Theophylline) are added to the organ bath.
-
The relaxant response is measured as the percentage reversal of the pre-induced contraction.
-
Concentration-response curves are constructed, and the potency of the drug is determined, often expressed as the pD2 value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response).
Caption: Workflow for in vitro airway relaxation assay.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative data from a comparative study on the relaxant effects of Drotaverine and Theophylline on pre-contracted guinea pig tracheal preparations.[3]
| Compound | Pre-contracting Agent | Potency (pD2 value) |
| Drotaverine | Histamine | 5.03 ± 0.05 |
| Methacholine | 4.89 ± 0.10 | |
| KCl | 5.65 ± 0.05 | |
| Theophylline | Histamine | 3.51 ± 0.05 |
| Methacholine | 3.65 ± 0.04 | |
| KCl | 3.55 ± 0.04 |
Data sourced from a study on guinea pig tracheal preparations. A higher pD2 value indicates greater potency.
The data clearly indicates that Drotaverine is significantly more potent than Theophylline in relaxing airway smooth muscle, regardless of the contractile agent used.[3] Drotaverine also showed a higher potency against KCl-induced contractions, highlighting the contribution of its calcium channel blocking activity.[3]
Conclusion
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. karger.com [karger.com]
- 6. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Adenosine-induced bronchoconstriction in asthma. Antagonism by inhaled theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Antispasmodics: Drotaverine's Place in Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of drotaverine with other leading antispasmodic agents. By presenting key experimental data, pharmacological profiles, and mechanisms of action, this document aims to delineate the therapeutic position of drotaverine in the management of smooth muscle spasms.
Introduction to Antispasmodics
Antispasmodic agents are a cornerstone in the management of conditions characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS), biliary and renal colic, and dysmenorrhea. These drugs alleviate pain and discomfort by inducing muscle relaxation. They are broadly classified into two main categories: direct smooth muscle relaxants and anticholinergic (or antimuscarinic) agents, with some drugs exhibiting a mixed mechanism of action.[1][2][3] Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent direct-acting smooth muscle relaxant with a distinct mechanism that sets it apart from traditional anticholinergic therapies.[4][5]
Mechanisms of Action
The therapeutic effect of antispasmodics is achieved through various signaling pathways that ultimately reduce intracellular calcium concentration, the final common messenger for smooth muscle contraction.
Drotaverine: Selective PDE4 Inhibition
Drotaverine exerts its spasmolytic effect primarily through the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[4][6][7][8] PDE4 is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) into its inactive form, AMP. By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP.[9][10] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[7] Inactivated MLCK cannot phosphorylate myosin, preventing the actin-myosin cross-bridge formation required for muscle contraction, thus leading to vasodilation and smooth muscle relaxation.[3][7] Notably, this mechanism is independent of the autonomic nervous system and generally devoid of the anticholinergic side effects associated with other antispasmodics.[11][12] Some in-vitro evidence also suggests drotaverine may possess minor L-type calcium channel blocking properties.[4][13]
Anticholinergics (e.g., Hyoscine Butylbromide)
Anticholinergic agents like hyoscine butylbromide act as competitive antagonists at muscarinic receptors (specifically M3 receptors on smooth muscle cells).[14][15] They block the binding of acetylcholine, the neurotransmitter of the parasympathetic nervous system. This blockade inhibits the Gq protein-coupled signaling cascade, preventing the activation of Phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The lack of IP3-mediated calcium release from the sarcoplasmic reticulum leads to muscle relaxation.[2][14]
Calcium Channel Blockers & Mixed-Action Drugs
Some antispasmodics, like otilonium bromide, directly block L-type voltage-operated calcium channels, preventing the influx of extracellular calcium required for muscle contraction.[16][17] Many drugs have a composite mechanism. Otilonium, for instance, combines calcium channel blockade with weak antimuscarinic and neurokinin-2 (NK2) receptor antagonist activity.[16][18] Mebeverine also has a complex profile, believed to involve direct muscle relaxation by reducing the permeability of ion channels (including calcium and sodium) and blocking noradrenaline reuptake.[19][20]
Data Presentation: Comparative Performance
The following tables summarize quantitative data from clinical trials and pharmacokinetic studies, comparing drotaverine to key alternatives.
Table 1: Mechanism of Action of Common Antispasmodics
| Drug | Primary Mechanism of Action | Class | Anticholinergic Effects |
|---|---|---|---|
| Drotaverine | Selective PDE4 inhibitor; minor Ca²⁺ channel blockade[4][13] | Direct Smooth Muscle Relaxant | No[11][12] |
| Hyoscine Butylbromide | Muscarinic receptor antagonist[14][15] | Anticholinergic | Yes (localised)[7][11] |
| Mebeverine | Blocks Na⁺/K⁺/Ca²⁺ channels; inhibits noradrenaline reuptake[19][20] | Direct Smooth Muscle Relaxant | Weak/Absent[20] |
| Otilonium Bromide | L-type Ca²⁺ channel blocker; muscarinic & NK2 receptor antagonist[16][17][18] | Mixed (Ca²⁺ Blocker / Anticholinergic) | Yes (weak)[19] |
| Alverine Citrate | Direct smooth muscle relaxant; may inhibit Ca²⁺ channel inactivation & modulate 5-HT1A receptors[21][22][23] | Direct Smooth Muscle Relaxant | No |
Table 2: Comparative Efficacy of Drotaverine in Irritable Bowel Syndrome (IBS)
| Comparison | Primary Endpoint | Drotaverine Group Result | Comparator Group Result | p-value | Reference |
|---|---|---|---|---|---|
| vs. Placebo | Reduction in pain severity (4 weeks) | 77.7% of patients | 30.6% of patients | <0.01 | [12] |
| vs. Placebo | Patient's global relief of pain (4 weeks) | 85.9% improvement | 39.5% improvement | <0.01 | [12] |
| vs. Mebeverine | Reduction in pain severity (4 weeks) | 70.4% reduction | 46.1% reduction | <0.05 | [4][14] |
| vs. Mebeverine | Reduction in pain severity (Day 3) | Score drop from 6.02 to 4.8 | Score drop from 6.72 to 6.62 | <0.01 |[14][24] |
Table 3: Comparative Pharmacokinetic Parameters
| Drug | Oral Bioavailability | Tmax (Time to Peak) | Elimination Half-life | Primary Metabolism / Excretion | Reference |
|---|---|---|---|---|---|
| Drotaverine | ~58% (highly variable: 25-91%) | ~1.2-1.9 hours | ~7-12 hours (unclear) | Hepatic metabolism | [9] |
| Hyoscine Butylbromide | <1% - 8% | ~2 hours | ~5-11 hours | >90% excreted in feces | [4][14][17] |
| Mebeverine | N/A (parent drug not detected) | ~1.25 hours (for active metabolite) | ~1.1-2.45 hours (for active metabolite) | Rapidly hydrolyzed; metabolites excreted in urine | [13][21][25] |
| Otilonium Bromide | ~3% | ~2 hours | ~6-8 hours | >95% excreted in feces; enterohepatic recirculation | [1][16][26] |
| Alverine Citrate | High variability | ~1-1.5 hours | ~0.8h (parent); ~5.7h (active metabolite) | Rapidly metabolized; renal excretion of metabolites |[22][27] |
Table 4: Comparative Safety and Tolerability
| Drug | Common Adverse Events | Incidence Rate (Drug vs. Placebo/Comparator) | Key Safety Notes | Reference |
|---|---|---|---|---|
| Drotaverine | Nausea, dizziness, headache, vomiting | 4% vs 3% (Placebo) for mild AEs in an IBS trial. | Devoid of anticholinergic side effects. Overdose can cause cardiac issues. | [12][28] |
| Hyoscine Butylbromide | Dry mouth, dizziness, tachycardia, blurred vision | Dizziness: 8% vs 4% (Placebo) in one trial. Generally low incidence. | Quaternary structure limits BBB penetration, minimizing central effects. | [7][10][11] |
| Mebeverine | Rash, urticaria, angioedema (rare) | Similar to Drotaverine in head-to-head trial (AE details not provided). | Generally well-tolerated with no significant anticholinergic effects. | [24][29] |
| Otilonium Bromide | Headache, nausea, dry mouth | Similar to placebo. One trial reported 3 related AEs in OB groups vs. 1 in placebo. | Poor systemic absorption leads to a favorable safety profile. | [1][6] |
| Alverine Citrate | Dizziness, headache, nausea | Similar to placebo (40.5% vs 41.0% reported at least one AE in a pragmatic trial). | High pharmacokinetic variability. |[30] |
Experimental Protocols
In Vitro Assessment of PDE4 Inhibition
The inhibitory activity of a compound against PDE4 can be determined using a fluorescence polarization (FP) assay.
-
Principle: The assay measures the change in polarization of a fluorescently labeled cAMP substrate (cAMP-FAM). In its cyclic form, cAMP-FAM is small and rotates rapidly in solution, resulting in low fluorescence polarization. The PDE4 enzyme hydrolyzes cAMP-FAM, and the resulting linear monophosphate is captured by a specific binding agent, forming a large, slow-rotating complex that exhibits high fluorescence polarization. An inhibitor will prevent this conversion, keeping the polarization low.
-
Methodology:
-
Recombinant human PDE4B1 enzyme is dispensed into a 96-well plate containing assay buffer.
-
The test compound (e.g., drotaverine) is added at various concentrations. A known inhibitor like roflumilast serves as a positive control.
-
The reaction is initiated by adding the cAMP-FAM substrate.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The binding agent is added to stop the reaction and bind the hydrolyzed substrate.
-
Fluorescence polarization is measured using a microplate reader.
-
The IC₅₀ value (concentration causing 50% inhibition) is calculated from the dose-response curve.[15][28]
-
In Vitro Assessment of Smooth Muscle Relaxation (Isolated Organ Bath)
This classical pharmacological method directly measures the effect of a substance on tissue contractility.
-
Principle: A strip of smooth muscle tissue (e.g., rat aorta or guinea pig ileum) is suspended in an organ bath under physiological conditions. Its isometric contractions are measured by a force transducer. The ability of an antispasmodic to relax a pre-contracted tissue is quantified.
-
Methodology:
-
A segment of smooth muscle tissue is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissue is connected to an isometric force transducer and allowed to equilibrate under a resting tension.
-
Tissue viability is confirmed by inducing a contraction with a standard agent (e.g., 60 mM KCl or an agonist like acetylcholine).
-
After washout and return to baseline, a sustained contraction is induced.
-
The test antispasmodic is added to the bath in a cumulative, concentration-dependent manner.
-
The percentage of relaxation at each concentration is recorded, and a concentration-response curve is generated to determine the EC₅₀ (effective concentration for 50% relaxation).[12][31]
-
Discussion: Drotaverine's Place in Therapy
The evidence indicates that drotaverine is a potent and effective antispasmodic with a favorable safety profile, primarily due to its selective PDE4 inhibition and lack of anticholinergic effects.
-
Efficacy: In the context of IBS, a condition where abdominal pain is a primary symptom, drotaverine has demonstrated superiority over both placebo and the commonly prescribed agent mebeverine.[4][12][14] The rapid onset of pain relief, observed as early as day 3 in a head-to-head trial, is a significant clinical advantage.[14] Its efficacy in other spasmodic conditions like dysmenorrhea and renal colic is also well-established.[30]
-
Safety and Tolerability: The absence of significant anticholinergic side effects is a key differentiating factor for drotaverine compared to agents like hyoscine and dicyclomine.[12] This makes it a suitable option for patients who are sensitive to or cannot tolerate anticholinergic effects such as dry mouth, blurred vision, or urinary retention. The overall incidence of adverse events with drotaverine is low and comparable to placebo.[28]
-
Pharmacokinetics: Drotaverine's oral bioavailability is higher than that of quaternary ammonium compounds like hyoscine and otilonium, which are poorly absorbed.[1][17][32] However, its bioavailability is noted to be highly variable among individuals, which could potentially lead to interindividual differences in therapeutic response.[9][32] This contrasts with mebeverine, which is consistently and rapidly metabolized to the point that the parent drug is undetectable in plasma.[3]
References
- 1. Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 3. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdwiki.org [mdwiki.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Otilonium bromide in irritable bowel syndrome: A dose-ranging randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mims.com [mims.com]
- 15. dovepress.com [dovepress.com]
- 16. Oral bioavailability and enterohepatic recirculation of otilonium bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and bioavailability of drotaverine in humans | Semantic Scholar [semanticscholar.org]
- 21. medsafe.govt.nz [medsafe.govt.nz]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scienceopen.com [scienceopen.com]
- 29. The Evaluation of Otilonium Bromide Treatment in Asian Patients With Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 30. On-demand treatment with alverine citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Clinical trial: the efficacy of alverine citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Scientific Comparison: Justification for Drotaverine Over Traditional Anticholinergic Drugs in Spasmodic Conditions
For Immediate Release
This guide provides a comprehensive comparison of Drotaverine and traditional anticholinergic drugs for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, comparative efficacy, and side-effect profiles, supported by experimental data, to present a clear justification for the preferential use of Drotaverine in treating smooth muscle spasms.
Executive Summary
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the pharmacological action of Drotaverine and anticholinergic drugs lies in their distinct molecular targets and signaling pathways.
Drotaverine: Targeted Relaxation via PDE4 Inhibition
Drotaverine exerts its spasmolytic effect by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[1][2] This inhibition leads to an accumulation of intracellular cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[3] The inactivation of MLCK prevents the phosphorylation of myosin, a critical step for the interaction of actin and myosin filaments, ultimately leading to smooth muscle relaxation and the alleviation of spasms.[3][4]
Traditional Anticholinergics: Non-selective Muscarinic Receptor Blockade
Traditional anticholinergic drugs function by competitively antagonizing acetylcholine at muscarinic receptors. In smooth muscle, the predominant subtypes are M2 and M3 receptors.[5] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, triggers smooth muscle contraction by binding to M3 receptors, which are coupled to the Gq protein.[6][7] This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from the sarcoplasmic reticulum, and the subsequent increase in intracellular Ca2+ activates calmodulin and MLCK, resulting in muscle contraction.[5][6] By blocking these receptors, anticholinergics prevent this signaling cascade and induce muscle relaxation. However, their lack of selectivity for smooth muscle muscarinic receptors leads to a broad range of systemic effects.
Comparative Efficacy: Clinical and In Vitro Evidence
While direct head-to-head multicenter trials comparing Drotaverine with traditional anticholinergics for conditions like Irritable Bowel Syndrome (IBS) are not extensively published, existing clinical data and in vitro studies provide strong evidence for Drotaverine's efficacy.
A randomized, double-blind, placebo-controlled study in patients with IBS demonstrated that Drotaverine (80 mg, three times daily for 4 weeks) significantly reduced the severity and frequency of abdominal pain compared to placebo.[8][9] Another study comparing Drotaverine to Mebeverine (a musculotropic antispasmodic) in IBS patients found that Drotaverine was significantly superior in alleviating pain severity and frequency.[2]
In a non-randomized trial involving children with acute nonspecific abdominal pain, Drotaverine and Hyoscine were found to be equally efficacious in relieving pain.[10] However, it is the side-effect profile where the critical distinction lies.
The Decisive Factor: A Superior Side-Effect Profile
The primary justification for preferring Drotaverine over traditional anticholinergic drugs stems from its markedly more favorable safety and tolerability. As Drotaverine's mechanism does not involve the cholinergic system, it is devoid of the classic anticholinergic side effects.[2]
Adverse Effects of Traditional Anticholinergic Drugs:
The non-selective nature of anticholinergic drugs leads to a wide array of systemic side effects, which can range from bothersome to dangerous, especially in vulnerable populations such as the elderly. These include:
-
Dry Mouth: Due to inhibition of salivary gland secretion.
-
Blurred Vision and Photophobia: Resulting from paralysis of accommodation and pupillary dilation.
-
Urinary Retention: Caused by relaxation of the bladder detrusor muscle and contraction of the sphincter.
-
Constipation: Due to reduced gastrointestinal motility.
-
Tachycardia: From the blockade of vagal slowing of the heart rate.
-
Cognitive Impairment and Delirium: Particularly in older patients, due to the blockade of central muscarinic receptors.
These side effects often lead to poor patient compliance and can exacerbate co-morbid conditions.
Drotaverine's Favorable Safety Profile:
In contrast, clinical trials have consistently shown Drotaverine to be well-tolerated, with a side-effect profile comparable to placebo.[8][9] The most commonly reported adverse events are generally mild and infrequent, such as headache, dizziness, and nausea. The absence of anticholinergic effects makes Drotaverine a safer option for long-term use and in patients with contraindications to anticholinergic therapy, such as those with glaucoma, prostatic hypertrophy, or a history of urinary retention.
Data Presentation
Table 1: Comparison of Efficacy in Irritable Bowel Syndrome (IBS)
| Parameter | Drotaverine (80 mg t.i.d.) | Placebo | Mebeverine (135 mg t.i.d.) |
| Reduction in Pain Severity (VAS) | Significant (p < 0.01)[8][9] | - | Less significant than Drotaverine (p < 0.05)[2] |
| Reduction in Pain Frequency | Significant (p < 0.01)[8] | - | Significant, but less than Drotaverine[2] |
| Global Symptom Relief (Patient) | 85.9%[8] | 39.5%[8] | Not directly compared |
| Global Symptom Relief (Clinician) | 82.4%[8] | 36.5%[8] | Not directly compared |
Table 2: Comparison of Side-Effect Profiles
| Side Effect | Drotaverine | Traditional Anticholinergics (e.g., Hyoscine, Atropine) |
| Dry Mouth | Rare/Mild | Common/Often Severe |
| Blurred Vision | Rare/Mild | Common |
| Urinary Retention | Not Reported | Possible, especially in susceptible individuals |
| Constipation | Not Reported as a significant issue | Common |
| Tachycardia | Rare | Possible |
| Cognitive Effects | Not Reported | Possible, especially in the elderly |
Experimental Protocols
In Vitro Assessment of Smooth Muscle Relaxation
-
Tissue Preparation: Segments of intestinal smooth muscle (e.g., guinea pig ileum) are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Induction of Contraction: Smooth muscle contractions are induced by the addition of a contractile agonist, such as acetylcholine or histamine, to the organ bath.
-
Drug Application: Increasing concentrations of the test compounds (Drotaverine or an anticholinergic drug) are added cumulatively to the organ bath.
-
Measurement of Relaxation: The isometric tension of the muscle strips is continuously recorded using a force-displacement transducer. The relaxation is quantified as the percentage decrease in the agonist-induced contraction.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) values for relaxation are calculated for each compound.
Phosphodiesterase IV (PDE4) Inhibition Assay
-
Enzyme Source: Recombinant human PDE4 enzyme is used.
-
Substrate: A fluorescently labeled cAMP derivative is used as the substrate.
-
Assay Principle: In the absence of an inhibitor, PDE4 hydrolyzes the cAMP substrate. The product of this reaction is then detected by a specific binding agent, leading to a change in a measurable signal (e.g., fluorescence polarization).
-
Inhibitor Screening: The assay is performed in a multi-well plate format. The PDE4 enzyme, substrate, and varying concentrations of the test compound (Drotaverine) are incubated together.
-
Signal Detection: The signal is measured using a plate reader. The degree of inhibition is determined by the reduction in the signal change compared to a control without the inhibitor.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) value for the test compound is calculated from the concentration-inhibition curve. A detailed protocol for a cell-based PDE4 assay can be found in the study by Zhang et al. (2008).
Mandatory Visualization
Caption: Anticholinergic Drug Signaling Pathway
Caption: Drotaverine Signaling Pathway
Conclusion
The justification for the use of Drotaverine over traditional anticholinergic drugs is compelling and rests on a foundation of targeted pharmacology and a superior safety profile. By selectively inhibiting PDE4, Drotaverine achieves effective smooth muscle relaxation without interacting with the cholinergic system, thereby avoiding the problematic side effects that limit the utility and safety of anticholinergic agents. For researchers and drug development professionals, Drotaverine represents a more refined and patient-friendly approach to the management of spasmodic conditions. Future head-to-head clinical trials are warranted to further quantify the comparative efficacy in various patient populations and specific indications. However, the existing evidence strongly supports the preferential consideration of Drotaverine as a first-line treatment for smooth muscle spasms.
References
- 1. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Randomized controlled study of efficacy and safety of drotaverine hydrochloride in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Safe Disposal of Diproteverine Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Diproteverine Hydrochloride, ensuring compliance with general regulatory frameworks and promoting a secure laboratory environment.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including this compound, is regulated by various agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is crucial to recognize that regulations can vary at the state and local levels, and laboratory personnel must adhere to the specific guidelines applicable to their location.
A key aspect of these regulations is the determination of whether the pharmaceutical waste is hazardous. Hazardous waste is defined by characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2] The EPA's Subpart P of the RCRA provides specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities, which can also serve as a best-practice guide for research laboratories.[1][4] A central tenet of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the safe disposal of this compound in a laboratory setting. This should be adapted to comply with institutional policies and local regulations.
-
Hazard Assessment:
-
Consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound was not identified, the SDS for the closely related compound, Drotaverine Hydrochloride, indicates it is harmful if swallowed and may cause skin and eye irritation.[5][6][7]
-
Based on available data, Drotaverine Hydrochloride is not classified as a hazardous waste under RCRA, but it is essential to verify this against your institution's hazardous waste determination process.
-
-
Personal Protective Equipment (PPE):
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Segregate it from non-hazardous trash and biohazardous waste.
-
-
Containerization and Labeling:
-
Place solid this compound waste in a designated, sealed, and properly labeled container.
-
For solutions, absorb the liquid with an inert material such as diatomite or universal binders before placing it in the waste container.[5]
-
The container label should clearly identify the contents as "this compound Waste" and include any relevant hazard warnings.
-
-
Disposal Pathway Determination:
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, the primary recommended disposal method is through a licensed pharmaceutical waste contractor for incineration.[1][2]
-
Some regulations may permit disposal in the trash after rendering the substance undesirable and unrecognizable. This typically involves mixing the compound with an unpalatable substance like used coffee grounds or cat litter and placing it in a sealed bag.[9][10][11][12] However, for a laboratory setting, professional disposal is the preferred and safer option.
-
-
Hazardous Pharmaceutical Waste: If your institution classifies this compound waste as hazardous, it must be managed according to RCRA hazardous waste requirements.[13] This involves disposal through a licensed hazardous waste transporter to a permitted treatment facility, typically for incineration.[1][2]
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method used, in accordance with your institution's policies and any regulatory requirements.
-
Quantitative Data Summary
The following table summarizes key toxicological data for the related compound Drotaverine Hydrochloride, which can inform handling and disposal procedures.
| Parameter | Value | Species | Reference |
| Oral LD50 | 350 mg/kg | Mouse | [6] |
| Oral LD50 | 540 mg/kg | Rat | [6] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, researchers should consult peer-reviewed scientific literature and established laboratory standard operating procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and environmental health protocols and comply with all applicable local, state, and federal regulations.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. epa.gov [epa.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. dea.gov [dea.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. sandiegocounty.gov [sandiegocounty.gov]
Personal protective equipment for handling Diproteverine Hydrochloride
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling Drotaverine Hydrochloride. The information is synthesized from multiple safety data sheets (SDS) to ensure comprehensive coverage for researchers, scientists, and drug development professionals. Note that "Diproteverine Hydrochloride" is a common misspelling, and this document pertains to Drotaverine Hydrochloride.
Immediate Safety and Logistical Information
Safe handling of Drotaverine Hydrochloride necessitates stringent adherence to personal protective equipment (PPE) guidelines and established operational and disposal procedures to minimize exposure and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Drotaverine Hydrochloride:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
-
Skin Protection:
-
Respiratory Protection: In well-ventilated areas with local exhaust, such as a fume hood, respiratory protection may not be necessary. However, as a backup or in situations where exposure limits may be exceeded, NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended.[1] If a respirator is the sole means of protection, a full-face supplied-air respirator must be used.[1]
Operational Plan: Safe Handling Protocol
Adherence to the following procedural steps is crucial for the safe handling of Drotaverine Hydrochloride in a laboratory setting.
-
Engineering Controls: Always handle Drotaverine Hydrochloride in a well-ventilated area.[5] A laboratory fume hood or another form of local exhaust ventilation is highly recommended to control exposure.[1] Ensure safety showers and eye wash stations are readily accessible.[4]
-
Avoid Dust and Aerosol Formation: Take precautions to avoid the formation of dust and aerosols during handling.[1][4][5]
-
Prevent Contact: Avoid direct contact with skin and eyes, and prevent inhalation of any dust or vapors.[1][2][4][5]
-
Hygienic Practices: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7] Wash hands thoroughly before breaks and at the end of the workday.[3]
-
Emergency Preparedness: In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1][8]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][6]
-
Disposal Plan
Proper disposal of Drotaverine Hydrochloride and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Containment: Collect all waste material, including spilled substance and contaminated items (e.g., gloves, wipes), in a suitable, closed, and properly labeled container.[1][5]
-
Environmental Precautions: Prevent the chemical from entering drains, water courses, or the soil.[1][2][3][4]
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable local, regional, and national laws and regulations.[5][6][7] This may involve removal to a licensed chemical destruction plant or controlled incineration.[5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5]
Quantitative Data Summary
The following table summarizes key quantitative safety and storage data for Drotaverine Hydrochloride. Occupational exposure limits have not been established for this substance.[1][2][4]
| Data Point | Value | Species | Reference |
| Oral LD50 | 350 mg/kg | Mouse | [8] |
| Oral LD50 | 540 mg/kg | Rat | [8] |
| Recommended Storage (Powder) | -20°C for 3 years, or 4°C for 2 years | N/A | [4] |
| Recommended Storage (In Solvent) | -80°C for 6 months, or -20°C for 1 month | N/A | [4] |
Experimental Protocols and Visualizations
While specific experimental protocols are not available from the safety data sheets, the following diagrams illustrate the general workflows for safely handling and disposing of Drotaverine Hydrochloride.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
